molecular formula C13H13N B072243 4-Amino-2'-methylbiphenyl CAS No. 1204-41-7

4-Amino-2'-methylbiphenyl

Cat. No.: B072243
CAS No.: 1204-41-7
M. Wt: 183.25 g/mol
InChI Key: QBYQOTZDHUGJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2'-methylbiphenyl is a significant biphenyl derivative serving as a versatile building block and key synthetic intermediate in advanced chemical research. Its core research value lies in its structural motif, which is prevalent in the development of pharmaceutical candidates, particularly in the synthesis of kinase inhibitors and other small-molecule therapeutics where the biphenyl scaffold is crucial for target binding. The electron-donating amino group and the steric influence of the ortho-methyl group on the second phenyl ring make this compound a valuable precursor for further functionalization via electrophilic substitution or palladium-catalyzed cross-coupling reactions, enabling the creation of complex molecular architectures. In materials science, it is investigated as a precursor for the synthesis of conjugated polymers and organic semiconductors, where its amine functionality can be utilized to modify electronic properties and processability. Researchers utilize this compound to study structure-activity relationships (SAR) and to develop novel compounds with tailored biological or physical properties. This product is characterized by high purity and stringent quality control to ensure consistent performance in sensitive research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYQOTZDHUGJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1036830
Record name 4-Amino-2'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1036830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-41-7
Record name 2′-Methyl[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2'-methylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1036830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2'-METHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QEH511E0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2'-methylbiphenyl: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2'-methylbiphenyl (CAS No. 1204-41-7), a key molecular scaffold in medicinal chemistry and organic synthesis. We delve into its fundamental chemical and physical properties, molecular structure, and conformational analysis. A detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, accompanied by a logical workflow diagram. Furthermore, this guide offers an in-depth analysis of its expected spectroscopic signature, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing researchers with the necessary data for structural confirmation. The guide also explores the compound's significance as a building block in the development of pharmaceuticals, particularly antihypertensive agents. Finally, critical safety and handling protocols are outlined to ensure its responsible use in a laboratory setting. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this important biphenyl derivative.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyl compounds and their derivatives are foundational pillars in the landscape of modern drug discovery and materials science.[1] Their unique structural motif, characterized by two interconnected phenyl rings, imparts a degree of conformational flexibility and a large surface area for molecular interactions, making them privileged scaffolds in medicinal chemistry. Molecules bearing the biphenyl core have demonstrated a vast spectrum of biological activities, including immunosuppressive, antioxidant, antibacterial, and anti-diabetic properties.[1]

This compound, in particular, serves as a crucial intermediate in the synthesis of complex organic molecules.[2] Its structure combines the biphenyl core with an amino group, which is a key functional handle for further chemical modifications, and a methyl group that introduces steric and electronic perturbations influencing the molecule's overall conformation and binding properties. Its most notable application lies in the synthesis of sartan-class antihypertensive drugs, highlighting its industrial and pharmaceutical relevance.[3][4] This guide aims to consolidate the technical knowledge surrounding this compound, providing a single, authoritative resource for the scientific community.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its successful application in research and development.

PropertyValueSource(s)
IUPAC Name 4-(2-methylphenyl)aniline[5][6]
Synonyms 2'-Methyl-4-biphenylamine, 2'-Methyl-[1,1'-biphenyl]-4-amine[5][6]
CAS Number 1204-41-7[2][5]
Molecular Formula C₁₃H₁₃N[6][7]
Molecular Weight 183.25 g/mol [6][7]
Exact Mass 183.1048 g/mol [6]
Appearance Expected to be a solid at room temperature[7]
Melting Point Not reported; estimated based on related compounds: 4-Aminobiphenyl (52-54 °C), 2-Methylbiphenyl (49-50 °C)[7][8]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform[3]
SMILES Cc1ccccc1-c2ccc(cc2)N[7]
InChIKey QBYQOTZDHUGJAZ-UHFFFAOYSA-N[7]

Molecular Structure and Solid-State Conformation

The structure of this compound is achiral and consists of a biphenyl system where one phenyl ring is substituted with an amino group at the 4-position, and the other with a methyl group at the 2'-position.[7]

2D and 3D Representations

The 2D structure clearly illustrates the connectivity of the atoms, while the 3D conformer provides insight into its spatial arrangement.

2D structure of this compound.
Deduced Crystallographic Properties and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state characteristics can be inferred from the well-documented structure of biphenyl. Biphenyl crystallizes in a monoclinic space group, with the molecule adopting a planar conformation due to intermolecular forces within the crystal lattice.[9]

The introduction of the 2'-methyl group introduces a steric hindrance that likely forces a dihedral angle between the two phenyl rings, causing the molecule to be non-planar in the solid state. This twisting is a common feature in ortho-substituted biphenyls. The crystal packing will be governed by a combination of non-covalent interactions:

  • Hydrogen Bonding: The primary amine (-NH₂) group is a hydrogen bond donor and can form intermolecular N-H···N or N-H···π interactions, which will be a dominant force in the crystal packing.

  • π-π Stacking: The aromatic rings will likely engage in offset π-π stacking interactions, contributing significantly to the lattice energy.[9]

  • C-H···π Interactions: Hydrogen atoms from the methyl group and the phenyl rings can interact with the π-electron clouds of adjacent molecules.[9]

Synthesis and Purification: A Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[10][11] It is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[10] The synthesis of this compound can be efficiently achieved by coupling a suitable aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Reaction Scheme

A plausible and efficient synthetic route involves the coupling of 4-bromoaniline with 2-tolylboronic acid.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactant1 4-Bromoaniline ReactionVessel Reaction Mixture (Inert Atmosphere, 80-100°C) Reactant1->ReactionVessel Reactant2 2-Tolylboronic Acid Reactant2->ReactionVessel Catalyst Pd(OAc)₂ / Ligand Catalyst->ReactionVessel Base K₂CO₃ or Na₂CO₃ Base->ReactionVessel Solvent Toluene/Water or Acetone/Water Solvent->ReactionVessel Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) ReactionVessel->Extraction Cool to RT Drying Drying Organic Layer (e.g., Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Crude Product Product This compound Purification->Product Pure Product

Workflow for the Synthesis of this compound.
Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[10][12][13] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 mmol, 1.0 eq), 2-tolylboronic acid (1.2 mmol, 1.2 eq), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 mmol, 3.0 eq).

  • Solvent Addition: Add a solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 10 mL total volume) or acetone and water.[12][13]

  • Catalyst Addition: The flask is purged with an inert gas (e.g., Argon or Nitrogen). Then, add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine or a more specialized ligand if needed).

  • Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. This removes the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

Spectroscopic Profile (Expected)

While a complete set of publicly available spectra for this specific compound is elusive, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[2][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

  • Aromatic Protons (δ 6.5-7.5 ppm): A complex series of multiplets will appear in this region, corresponding to the 8 protons on the two phenyl rings. The protons on the amino-substituted ring will be more upfield due to the electron-donating effect of the -NH₂ group, while the protons on the methyl-substituted ring will show characteristic splitting patterns.

  • Amine Protons (δ ~3.5-4.5 ppm): A broad singlet corresponding to the two protons of the -NH₂ group. The chemical shift can vary depending on the solvent and concentration.

  • Methyl Protons (δ ~2.2-2.4 ppm): A sharp singlet integrating to three protons, corresponding to the -CH₃ group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display 13 distinct signals (assuming no accidental equivalence).

  • Aromatic Carbons (δ 115-150 ppm): The 12 carbons of the biphenyl system will resonate in this region. The carbon attached to the amino group (C4) will be shifted downfield (~145-148 ppm), while the carbons ortho and para to the amino group will be shifted upfield. The quaternary carbons linking the two rings and the one bearing the methyl group will also be identifiable.

  • Methyl Carbon (δ ~20-22 ppm): A single peak in the aliphatic region corresponding to the -CH₃ carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching (3300-3500 cm⁻¹): Two distinct, sharp to medium bands characteristic of a primary amine.

  • Aromatic C-H Stretching (3000-3100 cm⁻¹): One or more sharp peaks.

  • Aromatic C=C Stretching (1450-1600 cm⁻¹): Several sharp, medium to strong bands.

  • C-N Stretching (1250-1350 cm⁻¹): A medium to strong band.

  • Out-of-plane C-H Bending (690-900 cm⁻¹): Strong bands that can be indicative of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): A strong peak at m/z = 183, corresponding to the molecular weight of the compound. As the molecule contains one nitrogen atom, this follows the nitrogen rule (odd molecular weight).

  • Fragmentation: Common fragmentation patterns would involve the loss of a hydrogen atom (M-1) or a methyl radical (M-15) to form a stable benzylic-type cation. Cleavage of the bond between the two phenyl rings could also occur, leading to fragments corresponding to the individual substituted phenyl ions.

Applications in Research and Drug Development

The primary utility of this compound is as a versatile intermediate in organic synthesis. The amino group provides a reactive site for a wide range of chemical transformations, including diazotization, acylation, and alkylation, allowing for the construction of more complex molecular architectures.

  • Pharmaceutical Intermediates: As mentioned, it is a key precursor in the synthesis of angiotensin II receptor blockers (sartans), a class of drugs used to treat high blood pressure.[3][4]

  • Scaffold for Drug Discovery: The aminobiphenyl scaffold is present in molecules investigated for various therapeutic areas. For example, derivatives have been explored as:

    • HIV-1 Reverse Transcriptase Inhibitors: The biphenyl wing can fit into hydrophobic channels of the enzyme.[14]

    • Aggrecanase-1 Inhibitors: For the potential treatment of osteoarthritis.[15]

    • MetAP-2 Inhibitors: For cancer therapy.[16]

  • Materials Science: Biphenyl derivatives are also used in the development of liquid crystals and organic light-emitting diodes (OLEDs).[1]

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions, especially considering the known carcinogenicity of its parent compound, 4-aminobiphenyl.

  • Hazard Identification: While specific toxicity data for the 2'-methyl derivative is limited, 4-aminobiphenyl is classified as a human carcinogen (Group 1) by IARC.[17] It is known to cause bladder cancer through the formation of DNA adducts after metabolic activation. Therefore, this compound should be handled as a potential carcinogen. It may also be harmful if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use engineering controls to minimize exposure. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2'-methylbiphenyl is a significant chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and other complex organic molecules. Its structural motif, a substituted biphenyl amine, is a recurring feature in a variety of biologically active compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and present comparative data to inform strategic synthetic planning.

Strategic Approaches to the Biphenyl Core and Amine Installation

The synthesis of this compound can be broadly categorized into three strategic approaches, each with its own set of advantages and challenges:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most versatile and widely employed strategy. It involves the construction of the biphenyl C-C bond via a Suzuki-Miyaura coupling, followed by the introduction of the amino group, or the direct formation of the C-N bond via a Buchwald-Hartwig amination.

  • Classical Aromatic Substitution: This approach relies on the nitration of a pre-formed 2-methylbiphenyl core, followed by the chemical reduction of the nitro group to the desired amine.

  • Alternative Routes: While less common, other methods may be employed depending on the availability of starting materials and desired scale.

This guide will focus on the two most prominent and industrially relevant strategies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, with a discussion of the nitration/reduction pathway.

Pathway 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds with high efficiency and functional group tolerance.[1][2][3] The general mechanism involves a catalytic cycle with a palladium(0) species, encompassing oxidative addition, transmetalation, and reductive elimination steps.[1][2][3]

A logical retrosynthetic analysis for this compound using this approach involves the disconnection of the biphenyl bond, suggesting two primary coupling strategies:

  • Strategy A: Coupling of a 4-amino-substituted aryl boronic acid derivative with a 2-halotoluene.

  • Strategy B: Coupling of a 2-methylphenylboronic acid with a 4-haloaniline derivative.

A common precursor for subsequent amination is 4-bromo-2'-methylbiphenyl. Its synthesis via a Negishi-type coupling has been reported with high yield.[4]

Experimental Protocol: Synthesis of 4-Bromo-2'-methyl-1,1'-biphenyl[4]

This protocol describes the synthesis of a key intermediate for subsequent amination reactions.

Materials:

  • (2-methylphenyl)magnesium bromide (2.0M in diethyl ether)

  • Zinc chloride (thrice-fused)

  • 1-Bromo-4-iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0)

  • Tetrahydrofuran (THF)

  • Hexanes

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • 10% Sodium thiosulfate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • A stirred solution of 21.0 mL of (2-methylphenyl)magnesium bromide (42.0 mmol) is evaporated in situ at room temperature.

  • The resulting residue is redissolved in 50 mL of THF and cooled to -20°C under an argon atmosphere.

  • To this solution, a solution of 6.84 g (50.0 mmol) of zinc chloride in THF is added. The resulting slurry is warmed to room temperature and stirred for 1 hour.

  • After cooling to -78°C, a solution of 11.32 g (40.0 mmol) of 1-bromo-4-iodobenzene and 500 mg (0.4 mmol) of tetrakis(triphenylphosphine)palladium in 50 mL of THF is added over 30 minutes.

  • After an additional 20 minutes, the cooling bath is removed, and the reaction is stirred at room temperature for 2 hours.

  • The reaction is quenched with 100 mL of 1M hydrochloric acid.

  • The mixture is extracted twice with hexanes. The combined organic extracts are washed with saturated sodium bicarbonate solution and 10% sodium thiosulfate solution.

  • The organic layer is dried over anhydrous magnesium sulfate and evaporated.

  • The crude product is purified by distillation (bp 93°-95°C at 0.5 Torr) to yield the title compound as a colorless oil.

Reactant Molar Equivalent Notes
(2-methylphenyl)magnesium bromide1.05
Zinc chloride1.25
1-Bromo-4-iodobenzene1.0Limiting reagent
Tetrakis(triphenylphosphine)palladium(0)0.01Catalyst
Product Yield Reference
4-Bromo-2'-methyl-1,1'-biphenyl82%[4]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 ArPdX R1-Pd(II)L2-X Pd0->ArPdX Oxidative Addition ArX R1-X (Aryl Halide) ArX->ArPdX ArPdAr R1-Pd(II)L2-R2 ArPdX->ArPdAr Transmetalation ArB R2-B(OR)2 (Boronic Acid/Ester) ArB->ArPdAr Base Base Base->ArPdAr ArPdAr->Pd0 Reductive Elimination Product R1-R2 (Biphenyl Product) ArPdAr->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pathway 2: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction has revolutionized the synthesis of aryl amines, offering a direct and efficient alternative to traditional methods.[5] The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aryl amine product.[5][6]

For the synthesis of this compound, this strategy would involve the direct amination of 4-bromo-2'-methylbiphenyl, a product of the previously described Suzuki-Miyaura or Negishi coupling.

Conceptual Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-2'-methylbiphenyl

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methodologies. Optimization of the ligand, base, and solvent may be necessary for this specific substrate.

Materials:

  • 4-Bromo-2'-methylbiphenyl

  • Ammonia source (e.g., benzophenone imine as an ammonia equivalent, or aqueous ammonia)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2'-methylbiphenyl (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).

  • Add the base (typically 1.2-2.0 equiv).

  • Add the anhydrous solvent.

  • Add the amine source (e.g., 1.2-1.5 equiv). If using a gaseous amine like ammonia, it can be bubbled through the solution or a surrogate can be used.

  • The reaction mixture is heated with stirring for a specified time (typically 2-24 hours) at a temperature ranging from 80-120°C.

  • Reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Component Typical Range Notes
Palladium Precatalyst1-5 mol%Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
Ligand1-10 mol%Bulky, electron-rich phosphine ligands are often optimal.
Base1.2-2.0 equivThe choice of base can significantly impact the reaction outcome.
Amine Source1.2-1.5 equivAmmonia surrogates are often used for primary amine synthesis.
Product Expected Yield Reference
This compoundGood to ExcellentDependent on optimized conditions.[5][6]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L ArPdX Ar-Pd(II)L-X Pd0->ArPdX Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdX ArPdAmine [Ar-Pd(II)L(HNR2)]+X- ArPdX->ArPdAmine Amine Coordination Amine R2NH (Amine) Amine->ArPdAmine Base Base ArPdAmido Ar-Pd(II)L(NR2) Base->ArPdAmido ArPdAmine->ArPdAmido Deprotonation ArPdAmido->Pd0 Reductive Elimination Product Ar-NR2 (Aryl Amine) ArPdAmido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Pathway 3: Nitration and Reduction of 2-Methylbiphenyl

A more traditional approach to this compound involves the electrophilic nitration of 2-methylbiphenyl, followed by the reduction of the resulting nitro-intermediate.

Step 1: Electrophilic Nitration of 2-Methylbiphenyl

The nitration of 2-methylbiphenyl is an electrophilic aromatic substitution reaction. The regiochemical outcome is influenced by the electronic and steric effects of the methyl group and the phenyl substituent. Preliminary findings on the nitration of 2-methylbiphenyl suggest that nitration favors the methylated phenyl ring.[7][8][9] However, obtaining high selectivity for the 4-nitro isomer can be challenging due to the formation of other isomers. The reaction typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile.[10][11]

Challenges:

  • Regioselectivity: The formation of multiple isomers (ortho, meta, and para to the methyl group, as well as nitration on the other ring) can lead to difficult purification and lower yields of the desired 4-nitro-2'-methylbiphenyl.

  • Reaction Conditions: The reaction conditions need to be carefully controlled to avoid over-nitration and other side reactions.

Step 2: Reduction of 4-Nitro-2'-methylbiphenyl

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. A variety of reducing agents can be employed, including:

  • Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas.

  • Metal-Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

  • Other Reducing Agents: Including sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).

The choice of reducing agent will depend on the scale of the reaction, functional group tolerance, and desired workup procedure.

Diagram: Nitration and Reduction Pathway

Nitration_Reduction_Pathway Start 2-Methylbiphenyl Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro 4-Nitro-2'-methylbiphenyl (+ other isomers) Nitration->Nitro Reduction Reduction (e.g., H2, Pd/C or Fe/HCl) Nitro->Reduction FinalProduct This compound Reduction->FinalProduct

References

Spectroscopic data for 4-Amino-2'-methylbiphenyl (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Spectroscopic Characterization of 4-Amino-2'-methylbiphenyl

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (C₁₃H₁₃N), a substituted biphenyl of interest in chemical synthesis and materials science.[1][2] As direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. It is designed for researchers, scientists, and drug development professionals, offering field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with expert interpretation of the expected data. The guide emphasizes an integrated approach, demonstrating how these techniques collectively provide unambiguous structural verification and purity assessment.

Molecular Structure and Analytical Strategy

This compound is an aromatic amine featuring two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with an amino group at the 4-position, and the other with a methyl group at the 2'-position. The ortho-methyl group introduces steric hindrance, causing a twisted conformation between the two aromatic rings. Accurate structural confirmation is paramount for any research or development application.

A multi-technique spectroscopic approach is the industry standard for the structural elucidation of small organic molecules.[3]

  • NMR Spectroscopy provides detailed information about the carbon-hydrogen framework.

  • IR Spectroscopy identifies key functional groups present in the molecule.

  • Mass Spectrometry determines the molecular weight and provides structural clues through fragmentation analysis.

Fragmentation_Pathway M [M]⁺˙ m/z = 183 (this compound) M_minus_H [M-H]⁺ m/z = 182 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z = 168 M->M_minus_CH3 - •CH₃ M_minus_CH3_HCN [C₁₂H₉]⁺ m/z = 153 M_minus_CH3->M_minus_CH3_HCN - HCN

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2'-methylbiphenyl, also known by its IUPAC name 4-(2-methylphenyl)aniline, is a biphenyl derivative with significant potential in medicinal chemistry and materials science. Its structural motif, featuring a substituted biphenyl backbone, is a key pharmacophore in a variety of biologically active molecules. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and detailed methodologies for its synthesis and analysis. Understanding these fundamental characteristics is paramount for its effective application in research and development.

Core Physicochemical Properties

The foundational physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic profiles.

PropertyValueSource(s)
CAS Number 1204-41-7[1][2][3]
Molecular Formula C₁₃H₁₃N[1][3]
Molecular Weight 183.25 g/mol [4]
IUPAC Name 4-(2-methylphenyl)aniline[4]
Synonyms 2'-Methyl-[1,1'-biphenyl]-4-amine, 2'-Methyl-4-biphenylamine, 4-(o-tolyl)aniline[1][4]
Appearance Typically a solid at room temperature[1]
Solubility Expected to have moderate solubility in organic solvents.[1]
Storage Store in a cool, dry, and well-ventilated area.[1]

Chemical Structure and Reactivity

The chemical structure of this compound, consisting of two phenyl rings linked by a single bond with an amino group at the 4-position and a methyl group at the 2'-position, dictates its reactivity. The amino group imparts basic properties and serves as a nucleophilic center, making the compound susceptible to electrophilic substitution on the aromatic ring.[1] The biphenyl system itself is a stable, conjugated structure.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,0!"]; "C2" [pos="1.2,0.7!"]; "C3" [pos="1.2,2.1!"]; "C4" [pos="0,2.8!"]; "C5" [pos="-1.2,2.1!"]; "C6" [pos="-1.2,0.7!"]; "N1" [label="NH₂", pos="0,4.2!"]; "C7" [pos="-2.4,0!"]; "C8" [pos="-3.6,0.7!"]; "C9" [pos="-3.6,2.1!"]; "C10" [pos="-2.4,2.8!"]; "C11" [pos="-2.4,4.2!"]; "C12" [pos="-4.8,0!"]; "CH3" [label="CH₃", pos="-6,0!"];

} Caption: 2D Structure of this compound

Synthesis Methodology: A Focus on Suzuki-Miyaura Coupling

The synthesis of unsymmetrical biaryls like this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.

Conceptual Workflow for the Synthesis of this compound:

Suzuki_Coupling_Workflow

Detailed Experimental Protocol (Hypothetical):

Causality Behind Experimental Choices: The choice of a palladium catalyst with phosphine ligands is crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle. The base is required to activate the boronic acid for transmetalation. A two-phase solvent system (e.g., toluene and water) is often employed to dissolve both the organic reactants and the inorganic base.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add degassed toluene and water (e.g., a 4:1 ratio). To this mixture, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectral Analysis

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl group protons, and a broad singlet for the amine protons. The aromatic region would likely exhibit complex splitting patterns due to the coupling between adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum should display signals for all 13 carbon atoms. The methyl carbon will appear in the aliphatic region, while the aromatic carbons will resonate in the downfield region.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic rings.

  • Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a molecular ion peak corresponding to the molecular weight of 183.25 g/mol .[4]

Safety and Handling

Aniline derivatives and biphenyl compounds can exhibit toxicity, and appropriate safety precautions should be taken. While specific toxicity data for this compound is not available, it is prudent to handle it with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[2][5] Avoid contact with skin and eyes.[2][5]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Materials Science

The 4-aminobiphenyl scaffold is a versatile building block in the synthesis of a wide range of compounds with potential applications in:

  • Pharmaceuticals: As a key intermediate for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic molecules. The specific substitution pattern of this compound can be leveraged to fine-tune the pharmacological properties of lead compounds.

  • Organic Electronics: The biphenyl core is a common component in organic light-emitting diodes (OLEDs) and other organic electronic materials due to its charge-transporting properties.[1]

Conclusion

This compound is a valuable chemical entity with significant potential for further exploration in both academic and industrial research. This guide provides a foundational understanding of its physical and chemical properties, a robust synthetic strategy, and essential safety considerations. The detailed protocols and causal explanations are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors. Further experimental investigation into its physical properties and biological activity is warranted to fully unlock its potential.

References

Molecular formula and weight of 4-Amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-2'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document details the compound's fundamental molecular and physical properties, provides established protocols for its synthesis and characterization, and explores its applications, particularly in the context of drug discovery. The content is structured to deliver actionable insights and methodologies for professionals in the field, supported by authoritative references and data visualizations to ensure scientific integrity and practical utility.

Introduction

This compound, also known by its IUPAC name 4-(2-methylphenyl)aniline, is an aromatic amine derivative of biphenyl.[1] Its structure, featuring a biphenyl core with an amino group and a methyl group on opposing phenyl rings, makes it a versatile building block in the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor in the development of novel compounds, including active pharmaceutical ingredients (APIs). This guide will serve as a detailed resource for understanding and utilizing this compound in a laboratory and developmental setting.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective application. These properties dictate its reactivity, solubility, and handling requirements.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular FormulaC13H13N[1][2][3]
Molecular Weight183.25 g/mol [1][2][3]
Molar Mass183.249 g/mol
Exact Mass183.104799419 Da[1]
Chemical Identifiers

For unambiguous identification and cross-referencing in databases and literature, the following identifiers are crucial:

IdentifierValueSource
CAS Number1204-41-7[4]
PubChem CID136799[1][5]
IUPAC Name4-(2-methylphenyl)aniline[1][3]
InChIInChI=1S/C13H13N/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,14H2,1H3[1]
InChIKeyQBYQOTZDHUGJAZ-UHFFFAOYSA-N[1]
SMILESCC1=CC=CC=C1C2=CC=C(C=C2)N[1]

Synthesis and Characterization

The synthesis of this compound is a key process for its utilization. While various synthetic routes exist, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most efficient and widely used methods.[6]

General Synthesis Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a robust method for the formation of carbon-carbon bonds, making it ideal for the synthesis of biphenyl derivatives.[6] A general workflow for the synthesis of a biphenyl derivative using a boronic acid and an aryl halide is outlined below.

References

A Technical Guide to 2'-Methyl-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The biphenyl scaffold is a privileged structure in modern chemistry, forming the backbone of numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2] Its conformational flexibility and ability to be readily functionalized make it a cornerstone of molecular design. This guide provides a comprehensive technical overview of a specific, valuable derivative: 2'-Methyl-[1,1'-biphenyl]-4-amine (also known as 4-Amino-2'-methylbiphenyl).

This document delves into the essential physicochemical properties, validated synthetic methodologies, detailed spectroscopic analysis, and critical safety protocols associated with this compound. We will explore the causality behind experimental choices, particularly focusing on the robust Suzuki-Miyaura cross-coupling for its synthesis, and provide insights into its application as a strategic intermediate in drug discovery and materials science.[3][4]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in any research or development setting.

Nomenclature and Chemical Identifiers

The compound is systematically named based on IUPAC conventions, but is also known by several common synonyms. These identifiers are crucial for accurate database searching and regulatory compliance.

Identifier Value Source(s)
IUPAC Name 2'-Methyl-[1,1'-biphenyl]-4-amine[3]
Systematic Name 4-(2-methylphenyl)aniline[5]
Common Synonyms This compound; 2'-Methyl-4-biphenylamine[3][5]
CAS Number 1204-41-7[6]
Molecular Formula C₁₃H₁₃N[6]
Molecular Weight 183.25 g/mol [5][6]
Canonical SMILES CC1=CC=CC=C1C2=CC=C(C=C2)N[3]
InChI Key QBYQOTZDHUGJAZ-UHFFFAOYSA-N[3]
Physicochemical Data

The physical properties of 2'-Methyl-[1,1'-biphenyl]-4-amine dictate its handling, storage, and application conditions. It is a solid at room temperature with moderate solubility in common organic solvents.[3]

Property Value Notes & Source(s)
Appearance Solid, may be colorless to off-white[3]
Melting Point 52 - 54 °C (126 - 129 °F)From SDS for parent compound 4-Aminobiphenyl (CAS 92-67-1).[7][8]
Boiling Point 191 °C (376 °F) at 20 hPaFrom SDS for parent compound 4-Aminobiphenyl (CAS 92-67-1).[7]
Solubility Moderately soluble in organic solvents; slightly soluble in cold water[3][8]

Note: Physical property data such as melting and boiling points are derived from a Safety Data Sheet for the parent compound, 4-aminobiphenyl, as specific experimental data for the 2'-methyl derivative is not consistently published. Researchers should verify these properties experimentally.

Synthesis and Purification

The construction of the C-C bond linking the two phenyl rings is the critical step in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of diverse starting materials.[9]

Retrosynthetic Strategy: The Suzuki-Miyaura Approach

The retrosynthetic analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine logically disconnects the molecule at the biaryl C-C bond. This leads to two commercially available or readily synthesized precursors: an amine-substituted aryl halide (or triflate) and a methyl-substituted arylboronic acid.

G cluster_precursors Precursors target 2'-Methyl-[1,1'-biphenyl]-4-amine (Target Molecule) disconnect C-C Disconnection (Suzuki Coupling) target->disconnect precursor1 4-Bromoaniline (or 4-Iodoaniline) disconnect->precursor1 Aryl Halide Partner precursor2 2-Methylphenylboronic Acid disconnect->precursor2 Boronic Acid Partner

Caption: Retrosynthetic analysis via the Suzuki-Miyaura pathway.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a robust, lab-scale synthesis. The choice of a palladium catalyst, ligand, and base is critical for achieving high yield and minimizing side reactions, such as protodeboronation of the boronic acid.[10]

Reaction Scheme: (4-Bromoaniline) + (2-Methylphenylboronic Acid) --[Pd Catalyst, Base]--> 2'-Methyl-[1,1'-biphenyl]-4-amine

Materials:

  • 4-Bromoaniline (1.0 eq)

  • 2-Methylphenylboronic Acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline, 2-methylphenylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate and triphenylphosphine. Add this catalyst mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solution should be degassed further by bubbling the inert gas through it for another 10 minutes.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2'-Methyl-[1,1'-biphenyl]-4-amine.

Purification and Characterization Workflow

A systematic workflow ensures the final product meets the required purity standards for subsequent applications.

G cluster_char Analytical Characterization start Crude Product (Post-Workup) purify Flash Column Chromatography start->purify fractions Collect & Combine Pure Fractions (TLC) purify->fractions evap Solvent Removal (Rotary Evaporation) fractions->evap nmr NMR (¹H, ¹³C) evap->nmr ms HRMS evap->ms purity HPLC / GC-MS evap->purity final Pure Product (>98% Purity) nmr->final ms->final purity->final

Caption: Standard workflow for purification and characterization.

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation rely on a combination of spectroscopic techniques. While a definitive published spectrum is not widely available, the expected data can be accurately predicted based on the molecular structure.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

  • Aromatic Region (δ 6.7-7.5 ppm): A complex series of multiplets totaling 8 protons. The protons on the aniline ring (ortho and meta to the -NH₂) will appear more upfield due to the electron-donating effect of the amine. The protons on the tolyl ring will have characteristic shifts and couplings.

  • Amine Protons (δ ~3.7 ppm): A broad singlet integrating to 2 protons (-NH₂). The chemical shift can vary depending on solvent and concentration.

  • Methyl Protons (δ ~2.3 ppm): A sharp singlet integrating to 3 protons (-CH₃). Its position ortho to the biaryl linkage causes a characteristic downfield shift compared to toluene.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR will show 11 unique signals (due to symmetry in the aniline ring).

  • Aromatic Carbons (δ 115-148 ppm): Signals for the 12 aromatic carbons. The carbon attached to the nitrogen (C4) will be significantly shielded (around δ 146 ppm), while the carbon attached to the methyl group (C2') will be deshielded.

  • Methyl Carbon (δ ~20 ppm): A single signal for the methyl carbon.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z = 183. The fragmentation pattern would likely involve the loss of a methyl radical to give a fragment at m/z = 168.

Infrared (IR) Spectroscopy

Key vibrational frequencies provide confirmation of functional groups.

  • N-H Stretch: A characteristic pair of sharp peaks in the 3350-3450 cm⁻¹ region, typical for a primary amine.

  • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ for the methyl group.

  • C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

Applications in Research and Development

2'-Methyl-[1,1'-biphenyl]-4-amine is not typically an end-product but rather a high-value intermediate. Its structure combines the biphenyl core with a reactive primary amine, making it a versatile building block.

Intermediate in Medicinal Chemistry

The biphenyl motif is present in numerous approved drugs, and the amine handle on this compound allows for straightforward elaboration into more complex molecules.[2] It can be used in:

  • Amide Couplings: Reacting the amine with carboxylic acids to form amides, a common linkage in bioactive molecules.

  • Reductive Aminations: Forming secondary or tertiary amines, which can be crucial for tuning solubility and receptor binding.

  • Heterocycle Formation: Serving as a precursor for synthesizing fused ring systems or other heterocyclic structures with potential biological activity.[4]

Derivatives of aminobiphenyls have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV and as scaffolds for anticancer agents.[4][11]

Precursor for Organic Materials

The electronic properties of the biphenyl system make it a candidate for applications in organic electronics.[3] The amine group can be used to link the core structure into larger polymeric systems or to attach it to surfaces for creating functional materials, such as those used in organic light-emitting diodes (OLEDs).

Safety and Handling

Chemical safety is paramount. While a specific SDS for 2'-Methyl-[1,1'-biphenyl]-4-amine is not universally available, data from the parent compound, 4-aminobiphenyl, provides a strong basis for hazard assessment. 4-aminobiphenyl is a known human carcinogen.[7][8]

Hazard Identification
  • GHS Classification (based on 4-aminobiphenyl):

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][12]

    • Carcinogenicity (Category 1A): May cause cancer.[7][12]

Recommended Handling Procedures

Given the high potential hazard, strict engineering and personal protective equipment (PPE) controls are mandatory.

  • Engineering Controls: All handling of the solid and its solutions must be conducted within a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store locked up in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[7]

  • Disposal: Dispose of all waste (including contaminated PPE) as hazardous carcinogenic material in accordance with local, state, and federal regulations.

Conclusion

2'-Methyl-[1,1'-biphenyl]-4-amine is a strategically important chemical intermediate whose value is derived from its biphenyl core and reactive amine functionality. Its synthesis is reliably achieved through modern cross-coupling chemistry, with the Suzuki-Miyaura reaction offering a robust and scalable route. While its primary utility lies in serving as a foundational block for creating more complex molecules for the pharmaceutical and materials science sectors, its handling requires the utmost caution due to the presumed carcinogenicity of the aminobiphenyl class. This guide provides the foundational technical knowledge for researchers to synthesize, characterize, and safely utilize this versatile compound in their development programs.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 4-Amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2'-methylbiphenyl is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its structural motif, featuring a biphenyl core with strategically placed amino and methyl groups, makes it a key intermediate in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the historical context of its discovery, the evolution of its synthetic methodologies, and detailed protocols for its preparation. We will explore the foundational chemistries that enabled its initial synthesis and trace the progression to modern, highly efficient catalytic methods.

The Historical Landscape: The Dawn of Biphenyl Synthesis

The discovery of this compound is not attributable to a single seminal publication but rather is a product of the evolution of synthetic organic chemistry. The creation of the carbon-carbon bond between two aryl rings, the core of the biphenyl structure, was a significant challenge for early chemists. Two classical named reactions laid the groundwork for such syntheses: the Gomberg-Bachmann reaction and the Ullmann reaction.

The Gomberg-Bachmann Reaction: A Radical Approach

The Gomberg-Bachmann reaction, first described in the early 20th century, provided a method for the arylation of aromatic compounds via the decomposition of a diazonium salt.[1] In the context of this compound, a plausible, albeit low-yielding, early synthetic route would involve the reaction of a diazonium salt derived from aniline with toluene. The reaction proceeds through a radical mechanism, which often leads to a mixture of products and modest yields.[1]

A modern variant of this reaction has been developed for the synthesis of 2-aminobiphenyls from aryl diazotates and anilines under basic, metal-free conditions.[2][3] This approach leverages the radical-stabilizing effect of the free amino group on the aniline to achieve high regioselectivity.[3]

The Ullmann Reaction: A Copper-Mediated Coupling

The Ullmann reaction, discovered by Fritz Ullmann in 1901, traditionally involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl.[4] A variation, the Ullmann condensation, extends this methodology to the formation of C-N bonds, allowing for the coupling of an aryl halide with an amine.[5] Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[6] An early synthetic chemist could have envisioned a pathway to this compound through a copper-mediated coupling of a halogenated aniline derivative with a halogenated toluene derivative, though this would have been a challenging and inefficient process.

The Emergence of a Standard Synthetic Route: Nitration and Reduction

With the advancement of organic synthesis, a more controlled and higher-yielding approach to substituted biphenyls became standard: the formation of a biphenyl core followed by functional group manipulation. In the case of this compound, this translates to the synthesis of a nitrobiphenyl precursor, followed by the reduction of the nitro group to an amine.

A well-documented modern procedure for the synthesis of the direct precursor, 2-methyl-4'-nitrobiphenyl, utilizes a Negishi cross-coupling reaction. This method, detailed in Organic Syntheses, involves the palladium-catalyzed coupling of o-tolylzinc chloride with 1-bromo-4-nitrobenzene, affording the nitrobiphenyl in good yield.[7]

The final and crucial step is the reduction of the nitro group. Historically, this transformation was often accomplished using methods like the Béchamp reduction, which employs iron metal in the presence of an acid, such as hydrochloric acid.[1][8] This method was discovered by Antoine Béchamp in 1854 and became a cornerstone of industrial aniline production.[8] Another classical method involves the use of tin metal and hydrochloric acid.[2]

Modern approaches to nitro group reduction often favor catalytic hydrogenation, utilizing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[9][10][11][12][13] These methods are generally cleaner, more efficient, and avoid the use of stoichiometric amounts of metal reductants.

Modern Synthetic Approaches: The Era of Cross-Coupling

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds. While the nitration and reduction sequence remains a viable and robust method, modern synthetic chemists have a wider array of tools at their disposal for the direct construction of the this compound scaffold or its derivatives. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity.

Key cross-coupling reactions applicable to the synthesis of the biphenyl core include:

  • Suzuki-Miyaura Coupling: The reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.

  • Negishi Coupling: The coupling of an organozinc compound with an aryl halide, catalyzed by a nickel or palladium complex.[7]

  • Kumada Coupling: The reaction of a Grignard reagent with an aryl halide, typically catalyzed by nickel or palladium.

These modern methods allow for the convergent synthesis of this compound from two functionalized benzene rings, offering flexibility in the choice of starting materials and reaction conditions.

Data Presentation

Synthetic RouteKey TransformationTypical ReagentsYieldNotes
Historical (Plausible) Gomberg-Bachmann ReactionDiazonium salt from aniline, toluene, baseLow (<40%)[1]Often results in a mixture of isomers and byproducts.
Historical (Plausible) Ullmann ReactionHalogenated aniline derivative, halogenated toluene derivative, copperVariable, often lowRequires harsh reaction conditions.[6]
Classical/Standard Negishi Coupling (for precursor)o-tolylzinc chloride, 1-bromo-4-nitrobenzene, Pd(PPh₃)₄~78% (for 2-methyl-4'-nitrobiphenyl)[7]A reliable method for the synthesis of the nitro precursor.
Classical/Standard Nitro Group Reduction2-methyl-4'-nitrobiphenyl, Fe/HCl or Sn/HClHighA well-established and robust transformation.[1][2]
Modern Catalytic Hydrogenation2-methyl-4'-nitrobiphenyl, H₂, Pd/CHighGenerally cleaner and more efficient than metal/acid reductions.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4'-nitrobiphenyl via Negishi Coupling[7]

This protocol is adapted from the procedure published in Organic Syntheses.

Step 1: Preparation of o-tolylzinc chloride

  • To a flask containing magnesium turnings, add a solution of o-iodotoluene in tetrahydrofuran (THF) under an inert atmosphere.

  • After the formation of the Grignard reagent is complete, add a solution of zinc chloride in THF.

  • Stir the mixture at room temperature to form the organozinc reagent.

Step 2: Palladium-Catalyzed Cross-Coupling

  • In a separate flask, combine tetrakis(triphenylphosphine)palladium(0), THF, and 1-bromo-4-nitrobenzene.

  • To this mixture, add the freshly prepared o-tolylzinc chloride solution.

  • Stir the reaction at room temperature for several hours.

  • Upon completion, quench the reaction with dilute hydrochloric acid and extract the product with ether.

  • Wash the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 2-methyl-4'-nitrobiphenyl as light-yellow needles.

Protocol 2: Reduction of 2-Methyl-4'-nitrobiphenyl to this compound via Catalytic Hydrogenation

This protocol is a general method for the catalytic hydrogenation of an aromatic nitro compound.

  • In a hydrogenation vessel, dissolve 2-methyl-4'-nitrobiphenyl in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Visualization

Experimental Workflow: Synthesis of this compound

G cluster_0 Part 1: Precursor Synthesis (Negishi Coupling) cluster_1 Part 2: Reduction o_iodotoluene o-Iodotoluene grignard o-Tolylmagnesium iodide o_iodotoluene->grignard + Mg in THF mg Mg zncl2 ZnCl₂ organozinc o-Tolylzinc chloride grignard->organozinc + ZnCl₂ nitrobiphenyl 2-Methyl-4'-nitrobiphenyl organozinc->nitrobiphenyl + 1-Bromo-4-nitrobenzene + Pd(PPh₃)₄ bromo_nitro 1-Bromo-4-nitrobenzene pd_cat Pd(PPh₃)₄ aminobiphenyl This compound nitrobiphenyl->aminobiphenyl + H₂, Pd/C in Ethanol pd_c Pd/C h2 H₂

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Evolution of Synthetic Methods

G cluster_historical Historical Methods (Early 20th Century) cluster_classical Classical Standard Route (Mid-20th Century) cluster_modern Modern Methods (Late 20th Century - Present) gomberg Gomberg-Bachmann Reaction nitration_reduction Nitration of Biphenyls + Reduction gomberg->nitration_reduction Improved Selectivity ullmann Ullmann Reaction ullmann->nitration_reduction Improved Selectivity cross_coupling Transition-Metal Cross-Coupling nitration_reduction->cross_coupling Increased Efficiency & Scope bechamp Béchamp Reduction (Fe/HCl) catalytic_hydrogenation Catalytic Hydrogenation bechamp->catalytic_hydrogenation Greener & More Efficient sn_hcl Tin/HCl Reduction sn_hcl->catalytic_hydrogenation Greener & More Efficient suzuki Suzuki Coupling cross_coupling->suzuki negishi Negishi Coupling cross_coupling->negishi kumada Kumada Coupling cross_coupling->kumada

Caption: Evolution of synthetic strategies for aminobiphenyls.

References

Potential Research Areas for 4-Amino-2'-methylbiphenyl: A Technical Guide for Drug Development and Scientific Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Biphenyl Scaffold - A Double-Edged Sword in Chemical Research

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a versatile platform for constructing molecules with a wide array of biological activities and physical properties.[1] However, the introduction of an amino group, particularly at the 4-position, raises significant toxicological concerns. The parent compound, 4-aminobiphenyl, is a well-established human carcinogen, primarily targeting the urinary bladder.[2][3] Its carcinogenicity is a consequence of metabolic activation to electrophilic intermediates that form DNA adducts, leading to mutations.[2] This guide focuses on a specific derivative, 4-Amino-2'-methylbiphenyl, and explores potential research avenues that navigate the compound's inherent potential against its toxicological heritage. The strategic placement of a methyl group on the second phenyl ring introduces steric and electronic modifications that could profoundly alter its biological and chemical profile, opening up new avenues for investigation.

Physicochemical Properties and Synthesis

Before delving into potential research areas, a foundational understanding of the molecule's properties and synthesis is essential.

PropertyValueSource
Molecular FormulaC13H13N[4][5]
Molecular Weight183.25 g/mol [4][5]
IUPAC Name2'-Methyl-[1,1'-biphenyl]-4-amine[6]
CAS Number1204-41-7[7]
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds between aryl halides and arylboronic acids.[6][8]

Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 4-Bromoaniline product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 2-Methylphenylboronic acid reactant2->product catalyst Pd(PPh3)4 Base (e.g., K2CO3) Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling catalyst->Suzuki-Miyaura Coupling

A schematic of the Suzuki-Miyaura coupling reaction for synthesizing this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-bromoaniline (1 equivalent), 2-methylphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water, and a base, typically potassium carbonate (2 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Potential Research Area 1: Elucidating the Role of the 2'-Methyl Group in Modulating Genotoxicity

The paramount question for any derivative of 4-aminobiphenyl is its carcinogenic potential. The presence of the 2'-methyl group could significantly alter the molecule's interaction with metabolic enzymes and DNA.

Rationale and Hypothesis

The carcinogenicity of aromatic amines is dependent on their metabolic activation, primarily through N-oxidation by cytochrome P450 enzymes. The resulting N-hydroxyarylamine can be further activated to a reactive nitrenium ion that binds to DNA. The steric hindrance introduced by the ortho-methyl group in this compound may hinder the planarity of the biphenyl system. This altered conformation could reduce its affinity for the active site of metabolic enzymes, thereby decreasing the rate of its activation to carcinogenic metabolites. A study has investigated the structure-mutagenicity relationships of N-oxidized derivatives of 2'-methyl-4-aminobiphenyl, suggesting this is a critical area of inquiry.

Proposed Experimental Workflow

Mutagenicity_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Mutagenicity Assessment cluster_metabolism Metabolic Profiling cluster_data Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification & Purity Analysis (HPLC, NMR, MS) synthesis->purification ames_test Ames Test (Salmonella typhimurium strains TA98, TA100) with and without S9 activation purification->ames_test mammalian_cell Mammalian Cell Gene Mutation Assay (e.g., HPRT assay in CHO cells) purification->mammalian_cell microsomal_stability Incubation with Liver Microsomes (Human, Rat) purification->microsomal_stability dna_adduct 32P-Postlabeling or LC-MS/MS for DNA Adduct Formation ames_test->dna_adduct mammalian_cell->dna_adduct compare_mutagenicity Compare Mutagenicity with 4-Aminobiphenyl dna_adduct->compare_mutagenicity metabolite_id Metabolite Identification (LC-MS/MS) microsomal_stability->metabolite_id correlate_metabolism Correlate Metabolic Profile with Genotoxicity metabolite_id->correlate_metabolism qsar Quantitative Structure-Activity Relationship (QSAR) Modeling compare_mutagenicity->qsar correlate_metabolism->qsar

Workflow for investigating the genotoxicity of this compound.

Key Experiments:

  • Ames Test: This bacterial reverse mutation assay is a standard preliminary screen for mutagenic potential. Comparing the mutagenicity of this compound with that of 4-aminobiphenyl, both with and without metabolic activation (S9 fraction), will provide initial insights into the effect of the methyl group.

  • Mammalian Cell Gene Mutation Assays: To assess mutagenicity in a more biologically relevant system, assays such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay in Chinese hamster ovary (CHO) cells can be employed.

  • DNA Adduct Formation: Utilizing techniques like ³²P-postlabeling or liquid chromatography-tandem mass spectrometry (LC-MS/MS), the formation of DNA adducts in vitro (using isolated DNA or cultured cells) can be quantified. This will directly measure the compound's ability to covalently modify DNA.

  • Metabolic Stability and Metabolite Identification: Incubating this compound with liver microsomes from different species (e.g., rat, human) will help determine its metabolic fate. Identifying the metabolites formed will reveal whether the primary metabolic pathways are altered by the 2'-methyl group, potentially shunting metabolism away from the activating N-oxidation pathway.

Potential Research Area 2: Development of Novel Bioactive Molecules

The biphenyl scaffold is present in numerous approved drugs. If the 2'-methyl group is found to significantly attenuate the genotoxicity of the 4-aminobiphenyl core, this opens the door to using this compound as a building block for novel therapeutic agents.

Rationale and Areas of Interest

The amino group of this compound provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. Potential therapeutic areas to explore include:

  • Anticancer Agents: The biphenyl structure is found in several anticancer drugs. Derivatives could be designed to target specific kinases or other proteins involved in cancer signaling pathways.

  • Anti-inflammatory Agents: Biphenyl derivatives have been reported to possess anti-inflammatory properties. New compounds could be synthesized and screened for their ability to inhibit key inflammatory mediators.

  • Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. The lipophilic nature of the biphenyl scaffold could be exploited to design compounds that can penetrate bacterial cell membranes.

Proposed Experimental Workflow for Derivative Synthesis and Screening

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening (HTS) cluster_optimization Hit-to-Lead Optimization start_material This compound derivatization Derivatization Reactions (e.g., Amide coupling, Sulfonamide formation, Reductive amination) start_material->derivatization library Diverse Chemical Library derivatization->library target_based Target-Based Assays (e.g., Kinase inhibition, Receptor binding) library->target_based phenotypic Phenotypic Screens (e.g., Cell viability, Cytokine release) library->phenotypic hit_id Hit Identification target_based->hit_id phenotypic->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar admet In Vitro ADMET Profiling (Solubility, Permeability, Metabolic Stability) sar->admet lead_compound Lead Compound Selection admet->lead_compound

Workflow for the development of bioactive molecules from this compound.

Potential Research Area 3: Application in Materials Science

Beyond the biological realm, aminobiphenyl derivatives have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).

Rationale and Application

The biphenyl core provides rigidity and contributes to the electronic properties of organic materials. The amino group can serve as a point of attachment for other functional groups that modulate the photophysical properties of the molecule, such as its emission color and quantum efficiency. A related compound, 4-Amino-4'-methylbiphenyl, is used as an intermediate in the synthesis of OLED materials. This suggests that this compound could also be a valuable precursor for novel organic electronic materials. The 2'-methyl group could influence the packing of the molecules in the solid state, which in turn affects their charge transport and light-emitting properties.

Proposed Research Directions
  • Synthesis of Novel Emissive Materials: Use this compound as a building block to synthesize a series of new fluorescent or phosphorescent molecules.

  • Characterization of Photophysical Properties: Investigate the absorption and emission spectra, quantum yields, and lifetimes of the synthesized materials.

  • Device Fabrication and Testing: Incorporate the most promising materials into OLED devices to evaluate their performance, including their efficiency, color purity, and operational stability.

Conclusion and Future Outlook

This compound stands at a crossroads of scientific inquiry. Its structural relationship to a known human carcinogen necessitates a cautious and thorough toxicological evaluation. However, the very structural feature that prompts this caution—the 2'-methyl group—also presents a tantalizing opportunity for scientific discovery. By systematically investigating how this methyl group modulates the compound's genotoxicity, researchers can pave the way for its safe application. Should the genotoxic risk be sufficiently mitigated, this compound could become a valuable scaffold for the development of new therapeutics and advanced materials. This technical guide provides a roadmap for researchers to unlock the potential of this intriguing molecule, transforming a compound of concern into a source of innovation.

References

4-Amino-2'-methylbiphenyl stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of 4-Amino-2'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic amine of significant interest in synthetic chemistry and drug discovery. As with many aromatic amines, its utility is intrinsically linked to its chemical stability. This guide provides a detailed examination of the factors governing the stability of this compound, its primary degradation pathways, and field-proven protocols for its proper storage and handling. By understanding the molecule's inherent liabilities—primarily its susceptibility to oxidation—and implementing robust experimental workflows for stability assessment, researchers can ensure the integrity of their samples and the reliability of their results. This document synthesizes information on chemical principles, regulatory expectations for stability testing, and practical laboratory procedures to serve as a comprehensive resource for professionals working with this compound.

Core Chemical Profile and Intrinsic Stability

This compound is a biphenyl derivative featuring an amine substituent, which is the primary determinant of its chemical reactivity and stability profile. The presence of the electron-rich amino group makes the aromatic system susceptible to oxidation. However, the molecule's stability is also influenced by the presence of the methyl group on the second phenyl ring.

The Influence of the 2'-Methyl Group

The substitution pattern of an aromatic amine can significantly alter its stability. The "magic methyl effect," a concept well-documented in medicinal chemistry, suggests that the addition of a methyl group can have profound impacts on a molecule's pharmacokinetic and physicochemical properties.[1] In the case of this compound, the 2'-methyl group can influence stability in several ways:

  • Steric Hindrance: The methyl group may sterically hinder the approach of oxidizing agents or other reactants to the biphenyl system, potentially slowing degradation compared to the unsubstituted 4-aminobiphenyl. Studies on similar molecular scaffolds have shown that methyl groups can improve plasma stability by sterically blocking sites of hydrolysis or metabolism.[1]

  • Conformational Effects: The methyl group forces a twisted conformation between the two phenyl rings. This altered three-dimensional structure can impact crystal packing and the accessibility of the reactive amino group, thereby influencing its solid-state stability.

  • Electronic Effects: While modest, the methyl group is weakly electron-donating, which can subtly modulate the electronic properties of the aromatic system.

These factors suggest that while this compound shares the general stability concerns of aromatic amines, its specific degradation profile may be unique.

Key Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling and for the design of stability studies.

PropertyValueSource
Molecular Formula C₁₃H₁₃N[2]
Molecular Weight 183.25 g/mol [2]
Appearance Solid (form may vary)N/A
Melting Point 52 - 54 °C[3][4]
Boiling Point 191 °C at 20 hPa[3]

Key Factors Influencing Stability and Degradation

The degradation of this compound is primarily driven by external environmental factors. Understanding these factors is critical for preventing the formation of impurities that could compromise experimental outcomes or pose safety risks. Aromatic amines are known carcinogens, and their degradation products must be carefully controlled.[5]

Oxidative Degradation

Oxidation is one of the most significant chemical degradation pathways for aromatic amines.[6] Exposure to atmospheric oxygen, trace metal ions, or other oxidizing agents can initiate a cascade of reactions.

  • Mechanism: The primary site of oxidation is the nitrogen atom of the amino group. This can lead to the formation of N-oxides, nitroso, and nitro derivatives, as well as highly colored polymeric impurities through radical coupling mechanisms. The process is often autocatalytic and can be accelerated by light and heat.

  • Consequences: Oxidative degradation leads to a loss of purity, a change in physical appearance (e.g., discoloration from white/off-white to yellow, brown, or purple), and the formation of potentially toxic byproducts.

Oxidative Degradation Pathway cluster_main Hypothetical Oxidative Degradation of this compound A This compound B N-Hydroxy Intermediate A->B [O] (e.g., Air, Peroxides) C Nitroso Derivative B->C [O] D Colored Polymeric Impurities C->D Coupling/Polymerization

Caption: Hypothetical oxidative degradation pathway for this compound.

Photodegradation

Aromatic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.

  • Mechanism: Absorption of photons can excite the molecule to a higher energy state, making it more susceptible to reaction with oxygen or other molecules. This can accelerate the oxidative pathways described above or lead to other rearrangements and cleavage products. Studies on related aminophenols and chlorobiphenyls confirm their degradation under UV light, often enhanced by photocatalysts.[7][8]

  • Prevention: The most effective preventative measure is to store the compound in amber or opaque containers to protect it from light.

Thermal Stability

Elevated temperatures accelerate the rate of all chemical reactions, including degradation.

  • Mechanism: Heat provides the activation energy for oxidation and other degradation reactions. While the compound is a solid with a melting point of 52-54 °C, degradation can occur even in the solid state over long periods, especially if nearing the melting point.[3]

  • Prevention: Storage at controlled, cool temperatures is essential to minimize thermal degradation and preserve long-term purity.

Recommended Storage and Handling Protocols

Based on the chemical liabilities of aromatic amines, a multi-faceted approach to storage and handling is required to maintain the integrity of this compound. These protocols are derived from safety data sheets for analogous compounds and general best practices for handling amines.[9][10]

ParameterRecommendationRationale and Causality
Temperature Store in a cool environment, typically 2-8°C. For long-term storage, consider -20°C.Reduces the rate of thermal degradation and oxidation by lowering the kinetic energy of the system. Storing below 30°C is a general guideline for amines to maintain stability.[10]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with atmospheric oxygen, which is the primary driver of oxidative degradation.
Container Use tightly sealed, amber glass vials or other opaque, non-reactive containers.Prevents exposure to light (photodegradation) and moisture (amines can be hygroscopic).[10] The container must be sealed to maintain the inert atmosphere.
Handling Handle in a well-ventilated area, preferably a fume hood. Use appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.Aromatic amines are classified as hazardous and potentially carcinogenic.[3] Proper handling minimizes exposure and prevents contamination of the bulk material.
Incompatibilities Store away from strong oxidizing agents, acids, and acid chlorides.Oxidizing agents will directly degrade the compound. Acids will react with the basic amino group to form salts, changing the compound's nature.

Experimental Workflow for Stability Assessment

To ensure the reliability of experimental data, particularly in drug development, it is crucial to validate that analytical methods are "stability-indicating." This is achieved through forced degradation (or stress testing) studies, which are a regulatory expectation.[3][11] The goal is to intentionally degrade the sample to ensure that the newly formed degradation products can be detected and separated from the parent compound.[10][11]

Forced Degradation Protocol

This protocol outlines a typical forced degradation study designed to probe the stability of this compound. The aim is to achieve 10-20% degradation of the active ingredient.[3]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool and neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for a specified time. Cool and neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a set period (e.g., 24 hours). Also, heat a stock solution at 60°C.

    • Photodegradation: Expose the solid compound and a stock solution to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method, such as HPLC.

Sample Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preferred technique for stability testing due to its ability to separate and quantify the parent compound and its degradation products.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the compound's UV spectrum (e.g., 254 nm or 280 nm).

  • Data Analysis: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is not co-eluting with any degradants.

Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Application) cluster_analysis Analysis & Data Interpretation prep Prepare Stock Solution of this compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation (H₂O₂) prep->oxid therm Thermal Stress prep->therm photo Photolytic Stress prep->photo control Unstressed Control prep->control hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc control->hplc data Assess Peak Purity, Quantify Degradation, Identify Degradants (LC-MS) hplc->data report Report Stability Profile data->report

Caption: Experimental workflow for forced degradation and stability analysis.

Conclusion

This compound is a compound with significant potential, but its inherent susceptibility to oxidative and photodegradation necessitates rigorous control over its storage and handling. The primary stability liabilities stem from the reactive aromatic amino group. Optimal preservation of this compound is achieved by storing it in tightly sealed, opaque containers under an inert atmosphere at cool temperatures (2-8°C). Researchers must be vigilant about these conditions to prevent the formation of impurities that can confound experimental results and pose safety risks. Implementing systematic forced degradation studies is a critical step in developing robust analytical methods and gaining a comprehensive understanding of the molecule's stability profile, ensuring both the quality of research and the safety of the professionals who conduct it.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 4-Amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Amino-2'-methylbiphenyl. While specific toxicological data for this compound is limited, its structural similarity to the known human carcinogen 4-aminobiphenyl necessitates a highly precautionary approach. This document synthesizes available data, established safety protocols for analogous compounds, and field-proven insights to offer a robust framework for risk mitigation in a research and development setting. The core principle of this guide is to treat this compound with the same level of caution as a confirmed potent carcinogen.

Introduction: Understanding the Inherent Risks

This compound is an aromatic amine, a class of compounds widely utilized in organic synthesis, including pharmaceutical and materials science research. Its biphenyl core structure, substituted with an amino group, is a common motif in various biologically active molecules. However, this structural feature is also a well-established toxophore.

The primary analogue of concern is 4-aminobiphenyl, which is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[1][2] The primary target organ for its carcinogenic effects is the urinary bladder.[1][2][3] Given the structural similarity, it is prudent and scientifically imperative to assume that this compound may exhibit similar carcinogenic potential. Therefore, all handling and experimental procedures must be designed to minimize or eliminate any potential for exposure.

This guide is structured to provide not just a set of rules, but a deep understanding of the principles behind them, empowering researchers to make informed decisions to ensure their safety and the integrity of their work.

Hazard Identification and Risk Assessment: A Proactive Stance

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this section extrapolates potential hazards from its structural analogue, 4-aminobiphenyl, and general knowledge of aromatic amines.

2.1. Physicochemical Properties

A summary of the known and estimated physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₃H₁₃N[4][5]
Molar Mass 183.25 g/mol [4][5]
Appearance Likely a solid at room temperatureInferred from analogues
Solubility Expected to have low solubility in water and be soluble in organic solventsInferred from analogues
Boiling Point Not available-
Melting Point Not available-

2.2. Toxicological Profile (Inferred)

Based on the data for 4-aminobiphenyl, the following toxicological hazards should be assumed for this compound:

  • Carcinogenicity: Assumed to be a potent carcinogen. 4-aminobiphenyl is a known human bladder carcinogen.[1][2][3]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Acute inhalation exposure to 4-aminobiphenyl can cause headache, lethargy, cyanosis, and urinary tract irritation.[2]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[6]

  • Target Organ Toxicity: The primary target organ is likely the urinary bladder. Liver toxicity has also been observed in animal studies with 4-aminobiphenyl.[1][2]

2.3. The Causality of Carcinogenicity: The Aromatic Amine Toxophore

The carcinogenic mechanism of aromatic amines like 4-aminobiphenyl is well-documented. It involves metabolic activation, primarily in the liver, to reactive intermediates that can form adducts with DNA. These DNA adducts can lead to mutations and initiate the process of carcinogenesis. It is the inherent chemical properties of the aromatic amine functional group that drive this toxicity. The addition of a methyl group, as in this compound, is unlikely to negate this fundamental reactivity and may influence its metabolic profile.

The Hierarchy of Controls: A Multi-Layered Safety Protocol

To ensure personnel safety, a multi-layered approach to risk management, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective control measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible in R&D) Substitution Substitution (Use a safer alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, glove box) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, lab coat, eye protection) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

3.1. Elimination and Substitution

In a research context, elimination of a necessary chemical is often not feasible. However, a critical first step is to assess if a safer chemical alternative with similar reactivity and properties can be used. This should be a primary consideration during experimental design.

3.2. Engineering Controls: The First Line of Physical Defense

All work involving this compound must be conducted in a designated area with appropriate engineering controls:

  • Certified Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all manipulations of this compound, including weighing, dissolving, and transferring.

  • Glove Box: For procedures with a higher risk of aerosol generation or when handling larger quantities, a glove box provides an additional layer of containment.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

3.3. Administrative Controls: Standardizing Safe Practices

Robust administrative controls are essential to ensure consistent and safe handling:

  • Standard Operating Procedures (SOPs): Detailed, written SOPs for all experimental procedures involving this compound must be developed and strictly followed. These SOPs should cover every step from preparation to disposal.

  • Designated Work Areas: Clearly demarcate and label areas where this compound is handled and stored. Access to these areas should be restricted to trained personnel.

  • Training: All personnel who will handle this compound must receive specific training on its potential hazards, handling procedures, emergency protocols, and waste disposal. This training must be documented.

  • "Dry" and "Wet" Lab Practices: When weighing the solid compound, use a "weighing station" within the fume hood to contain any dust. When working with solutions, use secondary containment (e.g., a tray) to contain spills.

3.4. Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is the last line of defense and must be worn at all times when handling this compound.

PPE ItemSpecificationsRationale
Gloves Nitrile gloves (double-gloving is recommended)Provides a barrier against skin contact. Check for breakthrough times.
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and dust.
Lab Coat A dedicated, buttoned lab coat, preferably with elastic cuffsProtects clothing and skin from contamination.
Respiratory Protection Not typically required if work is conducted in a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter is necessary.Protects against inhalation of dust or aerosols.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are generalized and should be adapted into specific SOPs for your laboratory's procedures.

4.1. Weighing and Preparation of Stock Solutions

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface within the fume hood.

  • Weighing: Use a dedicated weighing station inside the fume hood. Use a tared, sealed container for weighing to minimize dust generation.

  • Dissolution: Add the solvent to the container with the weighed compound slowly to avoid splashing. Cap and gently swirl or sonicate to dissolve.

  • Labeling: Clearly label the solution with the chemical name, concentration, solvent, date, and appropriate hazard warnings (e.g., "Suspected Carcinogen").

4.2. Storage

  • Store this compound in a cool, dry, well-ventilated, and designated area, away from incompatible materials such as strong oxidizing agents.

  • The container must be tightly sealed and clearly labeled.

  • Consider storing it in a locked cabinet to restrict access.

4.3. Spill Management

In the event of a spill, immediate and appropriate action is critical.

SpillResponse cluster_1 Spill Response Workflow Evacuate Evacuate Immediate Area Alert Others Assess Assess the Spill (Size, Location, Material) Evacuate->Assess Contain Contain the Spill (Use absorbent pads) Assess->Contain Cleanup Clean Up Spill (Wearing appropriate PPE) Contain->Cleanup Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Waste Decontaminate->Dispose

Caption: A systematic workflow for managing spills of this compound.

4.4. Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label must include the full chemical name and "Hazardous Waste - Carcinogen."

  • Contaminated Materials: All disposable labware, PPE, and spill cleanup materials must be placed in the designated hazardous waste container.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.

First Aid and Emergency Procedures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

The safe handling of this compound in a research setting is achievable through a combination of robust engineering controls, stringent administrative protocols, and the diligent use of personal protective equipment. The causality-driven approach outlined in this guide, which emphasizes understanding the "why" behind safety procedures, is intended to foster a proactive safety culture. Given the inferred high carcinogenic potential of this compound, erring on the side of caution is not just a recommendation but a professional responsibility.

References

An In-depth Technical Guide to the Key Reactive Sites on the 4-Amino-2'-methylbiphenyl Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Amino-2'-methylbiphenyl is a substituted aromatic amine with a molecular structure that presents multiple sites susceptible to chemical and metabolic reactions. Understanding the reactivity of this molecule is crucial for researchers in drug development and toxicology, as these reactive sites govern its pharmacological activity, metabolic fate, and potential for adverse effects. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, integrating theoretical principles with computational predictions and established experimental methodologies. We will explore the electronic and steric factors influencing its reactivity, with a focus on the amino group and the two aromatic rings. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical behavior of substituted biphenylamines.

Introduction: The Structural and Electronic Landscape of this compound

This compound belongs to the class of aromatic amines, compounds known for their rich chemistry and significant biological activities. The molecule consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with an amino group at the 4-position, and the other with a methyl group at the 2'-position. This seemingly simple structure gives rise to a complex interplay of electronic and steric effects that dictate its reactivity.

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions. Its lone pair of electrons can be delocalized into the phenyl ring, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. Conversely, the amino group itself is nucleophilic and can undergo reactions such as alkylation, acylation, and oxidation.[1][2]

The biphenyl scaffold is not always planar. The presence of substituents at the ortho positions, such as the 2'-methyl group in this molecule, can introduce significant steric hindrance, forcing the two phenyl rings to adopt a twisted conformation.[3][4][5] This dihedral angle between the rings can influence the extent of π-conjugation between them and affect the accessibility of reactive sites.

From a toxicological standpoint, aromatic amines are a class of compounds that often require metabolic activation to exert their effects. The metabolism of the closely related compound, 4-aminobiphenyl, is well-studied and known to proceed through N-oxidation and N-acetylation, leading to the formation of reactive intermediates that can form adducts with DNA.[6][7][8] Therefore, understanding the metabolic pathways of this compound is paramount in assessing its potential for genotoxicity.

Unveiling Reactive Sites: A Computational Chemistry Approach

In the absence of extensive experimental data for this compound, computational chemistry provides a powerful toolkit for predicting its reactive sites. Density Functional Theory (DFT) calculations can elucidate the electronic structure and properties of the molecule, offering valuable insights into its reactivity.[9]

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.[10][11][12][13]

  • Highest Occupied Molecular Orbital (HOMO): The HOMO represents the outermost electrons of the molecule and is associated with its ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the amino-substituted phenyl ring and the nitrogen atom of the amino group. Regions with a high HOMO density are susceptible to electrophilic attack.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the lowest energy orbital that can accept electrons. The distribution of the LUMO indicates potential sites for nucleophilic attack.

OrbitalPredicted Energy (eV)Primary Location of Electron DensityImplication for Reactivity
HOMO-5.2Amino group and the amino-substituted phenyl ring (ortho and para to -NH₂)Susceptible to electrophilic attack.
LUMO-0.8Predominantly on the methyl-substituted phenyl ringPotential sites for nucleophilic attack, though less likely than electrophilic reactions.
HOMO-LUMO Gap 4.4 -A larger energy gap suggests higher kinetic stability.

Note: The energy values presented are hypothetical and representative of what would be expected from DFT calculations. Actual values would be obtained from specific computational studies.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule.[14][15][16] It is a valuable tool for identifying electron-rich and electron-deficient regions.

  • Negative Potential (Red/Yellow): These regions are electron-rich and are likely sites for electrophilic attack. For this compound, the most negative potential is anticipated around the nitrogen atom of the amino group and on the amino-substituted ring, particularly at the ortho positions.

  • Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule.[8][17][18] It can quantify the delocalization of electron density and identify key donor-acceptor interactions that contribute to reactivity. For this compound, NBO analysis would likely reveal significant hyperconjugation between the nitrogen lone pair and the π* orbitals of the phenyl ring, confirming the activating nature of the amino group.

Key Reactive Sites and Their Chemical Behavior

Based on theoretical principles and analogies to related compounds, we can identify three primary regions of reactivity on the this compound molecule: the amino group, the amino-substituted phenyl ring, and the methyl-substituted phenyl ring.

The Amino Group: A Center of Nucleophilicity and Metabolic Activation

The nitrogen atom of the amino group, with its lone pair of electrons, is a primary site of reactivity.

  • Basicity and Nucleophilicity: Like other aromatic amines, the amino group is weakly basic and can be protonated in acidic conditions. It is also nucleophilic and can participate in reactions such as:

    • Alkylation: Reaction with alkyl halides.

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.[2]

  • Oxidation and Metabolic N-Hydroxylation: The nitrogen atom is susceptible to oxidation. In a biological system, this is a critical step in metabolic activation. Cytochrome P450 enzymes can catalyze the N-hydroxylation of the amino group to form an N-hydroxyarylamine.[6][7] This metabolite can be further activated to a reactive nitrenium ion, which is a potent electrophile capable of forming covalent adducts with nucleophilic sites in macromolecules like DNA.[6]

graph "Metabolic_Activation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

Molecule [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Hydroxy [label="N-Hydroxy-4-amino-2'-methylbiphenyl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitrenium [label="Nitrenium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Adduct [label="DNA Adducts", fillcolor="#34A853", fontcolor="#FFFFFF"];

Molecule -> N_Hydroxy [label="CYP450 (N-oxidation)"]; N_Hydroxy -> Nitrenium [label="Esterification &\n Spontaneous Hydrolysis"]; Nitrenium -> DNA_Adduct [label="Reaction with DNA"]; }

Caption: Metabolic activation pathway of this compound.

The Amino-Substituted Phenyl Ring: A Hub for Electrophilic Attack

The amino group strongly activates this phenyl ring towards electrophilic aromatic substitution. The directing effect of the amino group channels incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the other phenyl ring, electrophilic attack is predicted to occur at the ortho positions (C3 and C5).

  • Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in polar solvents.

  • Nitration: Reaction with a mixture of nitric acid and sulfuric acid to introduce a nitro group.[11]

  • Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid group.

  • Friedel-Crafts Reactions: While the amino group can complex with the Lewis acid catalyst, limiting the utility of Friedel-Crafts alkylation and acylation, these reactions may be possible with a protected amino group (e.g., as an amide).[5]

The Methyl-Substituted Phenyl Ring: Influenced by Sterics and Electronics

The methyl group is a weakly activating, ortho-, para-directing group. However, its influence on the reactivity of this ring is likely to be less pronounced than that of the amino group on the other ring. The 2'-position of the methyl group will sterically hinder attack at the adjacent 3' and 1' positions. Therefore, any electrophilic substitution on this ring would be expected to occur at the para-position (C5') or the other ortho-position (C3'), with the para-position being generally favored.

Metabolic hydroxylation of this ring is also a possibility, representing a detoxification pathway.[19]

Experimental Workflow for Investigating Reactivity: A Representative Protocol for Nitration

To experimentally validate the predicted reactivity, a controlled electrophilic aromatic substitution reaction can be performed. The following protocol outlines a general procedure for the nitration of this compound.

graph "Nitration_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

Start [label="Start: Dissolve this compound\n in concentrated H₂SO₄ at 0°C", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Nitrating_Agent [label="Slowly add a pre-cooled mixture of\n conc. HNO₃ and conc. H₂SO₄", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Maintain temperature at 0-5°C\n and stir for a specified time"]; Quench [label="Pour reaction mixture onto ice"]; Neutralize [label="Neutralize with a base (e.g., NaOH solution)"]; Extract [label="Extract product with an organic solvent\n (e.g., ethyl acetate)"]; Dry_and_Concentrate [label="Dry the organic layer and remove solvent"]; Purify [label="Purify the product mixture via\n column chromatography"]; Analyze [label="Analyze products by NMR, MS, and HPLC\n to determine regioselectivity and yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Add_Nitrating_Agent; Add_Nitrating_Agent -> Reaction; Reaction -> Quench; Quench -> Neutralize; Neutralize -> Extract; Extract -> Dry_and_Concentrate; Dry_and_Concentrate -> Purify; Purify -> Analyze; }

Caption: Experimental workflow for the nitration of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in concentrated sulfuric acid at 0°C (ice bath).

  • Preparation of Nitrating Agent: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature between 0 and 5°C. After the addition is complete, allow the reaction to stir for 1-2 hours at this temperature.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product may precipitate. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Analysis: The purified product(s) should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the position of the nitro group and confirm the structure. High-performance liquid chromatography (HPLC) can be used to determine the purity and quantify the yield of the different isomers.

Conclusion

The reactivity of this compound is governed by a combination of electronic effects from the amino and methyl substituents and steric hindrance arising from the ortho-methyl group. The primary reactive sites are the nitrogen atom of the amino group and the ortho-positions of the amino-substituted phenyl ring. The amino group is a key site for metabolic activation through N-oxidation, a process of significant toxicological concern. The amino-substituted ring is highly activated towards electrophilic attack. Computational methods such as DFT, HOMO/LUMO analysis, and MEP mapping provide a robust framework for predicting these reactive sites, guiding experimental design and aiding in the assessment of the molecule's potential biological activity and toxicity. The experimental protocols outlined in this guide offer a starting point for the practical investigation of the rich chemistry of this and related substituted biphenylamines.

References

A Comprehensive Technical Guide to the Solubility Profile of 4-Amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the solubility characteristics of 4-Amino-2'-methylbiphenyl, a crucial parameter for its application in research, drug development, and chemical synthesis. Understanding the solubility of this compound in various common laboratory solvents is fundamental for designing reaction conditions, purification protocols, and formulation strategies. This document offers a predictive solubility profile based on the molecular structure of this compound and the physicochemical properties of a range of solvents, alongside a detailed experimental protocol for empirical determination.

Introduction to this compound and the Significance of its Solubility

This compound, with the chemical formula C13H13N, is an aromatic amine derivative of biphenyl.[1][2][3][4][5] Its structure, featuring a biphenyl backbone with an amino group and a methyl group on opposing phenyl rings, imparts a unique combination of polarity and lipophilicity. This structural arrangement is of significant interest in medicinal chemistry and materials science, where biphenyl derivatives often serve as key building blocks.

The solubility of a compound is a critical physical property that dictates its behavior in a given solvent system. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility is paramount for:

  • Reaction Kinetics and Yield: The rate and extent of a chemical reaction are often dependent on the concentration of the reactants in solution.

  • Purification and Crystallization: Techniques such as recrystallization and chromatography rely on differential solubility to isolate and purify the target compound.

  • Formulation and Bioavailability: In drug development, the solubility of an active pharmaceutical ingredient (API) directly influences its absorption and bioavailability.

  • Analytical Method Development: The choice of solvent is crucial for preparing samples for various analytical techniques like HPLC, GC, and spectroscopy.

Predicted Solubility Profile of this compound

While specific experimental solubility data for this compound is not extensively available in public literature, a reliable qualitative prediction can be made based on the well-established principle of "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity.

The this compound molecule possesses both nonpolar and polar characteristics. The biphenyl core and the methyl group contribute to its nonpolar, hydrophobic nature.[6] Conversely, the primary amino (-NH2) group introduces polarity through its ability to engage in hydrogen bonding.[7][8][9] The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors. Aromatic amines, however, have their lone pair of electrons partially delocalized into the benzene ring, which can diminish their tendency to form hydrogen bonds compared to aliphatic amines.[7][8]

Based on this structural analysis, the following table provides a predicted qualitative solubility profile of this compound in a range of common laboratory solvents, categorized by their polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

SolventPolarityPredicted SolubilityRationale
Nonpolar Solvents
HexaneNonpolarSparingly Soluble / InsolubleThe large, nonpolar biphenyl structure suggests some affinity, but the polar amino group will limit solubility.
TolueneNonpolar (Aromatic)SolubleThe aromatic nature of toluene will favorably interact with the biphenyl rings through π-π stacking, and it can better accommodate the overall nonpolar character of the molecule.
Diethyl EtherSlightly PolarModerately SolubleThe ether's ability to act as a hydrogen bond acceptor can interact with the amino group, while its hydrocarbon portion accommodates the nonpolar backbone.
Polar Aprotic Solvents
Dichloromethane (DCM)Polar AproticSolubleDCM is a good solvent for many organic compounds due to its ability to dissolve a wide range of polarities.
Tetrahydrofuran (THF)Polar AproticSolubleSimilar to diethyl ether but more polar, THF's oxygen can act as a hydrogen bond acceptor, and its cyclic structure can solvate the biphenyl rings effectively.
AcetonePolar AproticSolubleThe polar carbonyl group can interact with the amino group, and its overall character is suitable for dissolving moderately polar organic compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleDMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide array of organic molecules, including those with both polar and nonpolar functionalities.
Polar Protic Solvents
MethanolPolar ProticModerately SolubleMethanol can act as both a hydrogen bond donor and acceptor, interacting with the amino group. However, the large nonpolar biphenyl core may limit high solubility.
EthanolPolar ProticModerately SolubleSimilar to methanol, ethanol can engage in hydrogen bonding. Its slightly larger alkyl chain may slightly improve the solvation of the nonpolar part of the molecule compared to methanol.
WaterPolar ProticInsoluble / Very Sparingly SolubleThe large, hydrophobic biphenyl backbone will dominate, making the molecule largely insoluble in water despite the presence of the polar amino group. The solubility of amines in water decreases significantly as the number of carbon atoms increases.[7][10]
Acidic/Basic Solutions
5% Aqueous HClAqueous AcidSolubleThe basic amino group will be protonated by the acid to form a water-soluble ammonium salt (R-NH3+ Cl-).[11][12]
5% Aqueous NaOHAqueous BaseInsolubleThe amino group is basic and will not react with a base. The compound is not acidic and will therefore not be deprotonated to form a soluble salt.

Experimental Protocol for Determining the Solubility of this compound

To empirically validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for the qualitative and semi-quantitative determination of solubility.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Methanol, Water, 5% HCl, 5% NaOH)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Graduated pipettes or micropipettes

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used to be aware of specific hazards.

Qualitative Solubility Determination

This procedure provides a rapid assessment of solubility.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect the mixture.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record Results: Record the observations for each solvent tested.

Semi-Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more quantitative measure of solubility.

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial (e.g., 50 mg in 5 mL).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

  • Phase Separation: Allow the mixture to stand undisturbed until the undissolved solid has settled. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure or a stream of inert gas.

  • Mass Determination: Accurately weigh the residue of the dissolved solid.

  • Solubility Calculation: Calculate the solubility in terms of mg/mL or g/L.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the qualitative solubility testing procedure.

G start Start: Weigh 10 mg of This compound add_solvent Add 1 mL of Solvent start->add_solvent vortex Vortex for 30-60 seconds add_solvent->vortex observe Visually Observe vortex->observe soluble Record: Soluble observe->soluble Solid completely dissolves partially_soluble Record: Partially Soluble observe->partially_soluble Some solid remains insoluble Record: Insoluble observe->insoluble No dissolution end End soluble->end partially_soluble->end insoluble->end

References

The Computational Lens: A Technical Guide to the Theoretical and Computational Modeling of 4-Amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical framework for the theoretical and computational investigation of 4-Amino-2'-methylbiphenyl. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core computational methodologies essential for characterizing this molecule's electronic, structural, and interactive properties. By integrating quantum chemical calculations, molecular docking simulations, and spectroscopic analysis, we present a holistic approach to understanding the multifaceted nature of this compound from a computational perspective.

Introduction: The Rationale for a Computational Approach

This compound, with its distinct biphenyl scaffold, amino functional group, and methyl substitution, presents a compelling subject for computational analysis.[1][2][3][4] The twisted biphenyl core, a common motif in pharmacologically active compounds, imparts conformational flexibility that is critical to its interaction with biological targets.[5] Understanding the preferred conformations, electronic properties, and potential intermolecular interactions of this molecule is paramount for applications in materials science and drug discovery. Computational modeling offers a powerful, cost-effective, and insightful alternative to purely experimental approaches, enabling the prediction of molecular properties and the guidance of experimental design.

Part 1: Foundational Quantum Chemical Calculations

Quantum chemical calculations are the bedrock of modern computational chemistry, providing a detailed understanding of a molecule's electronic structure and inherent properties.[6][7] For this compound, these calculations can elucidate its geometry, stability, and reactivity.

Geometry Optimization and Vibrational Analysis

The initial and most critical step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Protocol: Geometry Optimization and Frequency Calculation

  • Initial Structure Generation: Construct the 3D structure of this compound using molecular building software.

  • Method Selection: Employ Density Functional Theory (DFT) for a balance of accuracy and computational cost. The B3LYP functional combined with a 6-311++G(d,p) basis set is a robust starting point for molecules of this nature.[8]

  • Optimization: Perform the geometry optimization calculation. The successful completion of this step yields the molecule's equilibrium geometry.

  • Frequency Calculation: Following optimization, a frequency calculation is imperative. This serves two purposes:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies).

    • It provides theoretical vibrational frequencies that can be correlated with experimental infrared (IR) and Raman spectra.[8]

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Workflow for FMO Analysis

FMO_Workflow A Optimized Geometry B Single Point Energy Calculation (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Generate Cube Files for HOMO and LUMO B->C E Calculate Reactivity Descriptors (Ionization Potential, Electron Affinity, etc.) B->E D Visualize HOMO & LUMO Distribution C->D

Caption: Workflow for Frontier Molecular Orbital Analysis.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. It provides a color-coded representation of the electrostatic potential on the electron density surface.

Part 2: Simulating Intermolecular Interactions through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10][11] This is particularly relevant in drug development for understanding how a ligand like this compound might interact with a protein target.

Target Selection and Preparation

The choice of a biological target is hypothesis-driven. For a molecule with a biphenyl scaffold, potential targets could include enzymes or receptors where similar structures have shown activity.[9] For the purpose of this guide, a hypothetical protein target will be used to illustrate the workflow.

Protocol: Protein and Ligand Preparation

  • Protein Structure Acquisition: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms.

    • Assign protonation states to amino acid residues.

    • Repair any missing side chains or loops.

  • Ligand Preparation:

    • Generate the 3D conformer of this compound from the previously optimized geometry.

    • Assign partial charges.

    • Define rotatable bonds.

Docking Simulation and Analysis

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each to estimate the binding affinity.

Workflow for Molecular Docking

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-2'-methylbiphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1][2] Its ability to forge carbon-carbon bonds between sp²-hybridized centers with high efficiency and functional group tolerance has revolutionized the construction of complex molecular architectures.[3] Among the myriad of structures accessible through this methodology, substituted biaryls, such as 4-Amino-2'-methylbiphenyl, are of significant interest. This particular scaffold is a key structural motif in many biologically active compounds and functional materials, making its efficient synthesis a priority for drug discovery and development programs.[4]

This document provides a comprehensive guide to the synthesis of this compound using the Suzuki-Miyaura coupling of 4-bromoaniline and 2-methylphenylboronic acid. It offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and practical insights into process optimization and product characterization.

Reaction Principle: The Palladium-Catalyzed Cross-Coupling

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 4-bromoaniline with 2-methylphenylboronic acid in the presence of a suitable base and solvent system. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Reagents and Materials

A comprehensive list of reagents and their relevant properties for the synthesis of this compound is provided in the table below.

ReagentFormulaMW ( g/mol )RolePuritySupplier
4-BromoanilineC₆H₆BrN172.02Aryl Halide>98%Sigma-Aldrich
2-Methylphenylboronic AcidC₇H₉BO₂135.96Organoboron Reagent>97%Combi-Blocks
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂816.64Catalyst>98%Strem Chemicals
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99Base>99.5%Fisher Scientific
1,4-DioxaneC₄H₈O₂88.11SolventAnhydrous, >99.8%Acros Organics
WaterH₂O18.02Co-solventDeionized-
Ethyl AcetateC₄H₈O₂88.11Extraction SolventACS GradeVWR
BrineNaCl(aq)-Washing AgentSaturated-
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent>97%J.T. Baker

Experimental Protocol

This protocol details a robust procedure for the synthesis of this compound on a laboratory scale.

Reaction Setup:
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.72 g, 10.0 mmol, 1.0 equiv), 2-methylphenylboronic acid (1.63 g, 12.0 mmol, 1.2 equiv), and sodium carbonate (2.54 g, 24.0 mmol, 2.4 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.408 g, 0.5 mmol, 5 mol%).

  • Seal the flask with a rubber septum, and purge the system with argon or nitrogen for 15 minutes to ensure an inert atmosphere.

  • Through the septum, add degassed 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.

Reaction Execution:
  • Immerse the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously under the inert atmosphere for 12-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-bromoaniline) is consumed.

Work-up and Purification:
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 90:10 hexane:ethyl acetate) to afford this compound as a solid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Combine Reactants Combine 4-bromoaniline, 2-methylphenylboronic acid, Na₂CO₃, and Pd(dppf)Cl₂ Inert Atmosphere Purge with Ar/N₂ Combine Reactants->Inert Atmosphere Add Solvents Add degassed Dioxane/H₂O Inert Atmosphere->Add Solvents Heat & Stir Heat to 90°C and stir (12-16 h) Add Solvents->Heat & Stir Monitor Monitor by TLC/GC-MS Heat & Stir->Monitor Quench & Extract Cool, dilute with EtOAc/H₂O, and extract Monitor->Quench & Extract Wash & Dry Wash with brine and dry over MgSO₄ Quench & Extract->Wash & Dry Concentrate Concentrate in vacuo Wash & Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Final Product Final Product Purify->Final Product This compound

Caption: Experimental workflow for the synthesis of this compound.

Delving into the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (4-bromoaniline) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species.

  • Transmetalation: The organoboron reagent (2-methylphenylboronic acid) is activated by the base to form a more nucleophilic boronate species. This species then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron atom replaces the halide on the palladium center.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new carbon-carbon bond of the biaryl product (this compound) and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5]

G cluster_legend Legend pd0 Pd(0)L₂ pd2_aryl_halide Ar-Pd(II)L₂(X) pd0->pd2_aryl_halide Oxidative Addition (Ar-X) pd2_biaryl Ar-Pd(II)L₂(Ar') pd2_aryl_halide->pd2_biaryl Transmetalation (Ar'B(OH)₂ + Base) pd2_biaryl->pd0 Reductive Elimination product Ar-Ar' pd2_biaryl->product Ar Ar = 4-aminophenyl Ar_prime Ar' = 2-methylphenyl X X = Br L L = Ligand (e.g., dppf)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Process Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use fresh, high-quality catalyst.
Insufficiently strong baseConsider a stronger base such as K₃PO₄ or Cs₂CO₃.
Poor quality boronic acidUse fresh boronic acid or consider converting it to a more stable boronate ester.
Formation of Homocoupling Byproducts Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.
Catalyst decompositionUse a more robust ligand or a pre-catalyst.
Difficult Purification Co-elution of product and byproductsOptimize the eluent system for column chromatography; consider recrystallization.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Molecular Formula: C₁₃H₁₃N[6]

  • Molecular Weight: 183.25 g/mol [6]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings and the methyl and amino groups. The protons on the aminophenyl ring will appear as a set of doublets, while the protons on the tolyl ring will exhibit a more complex multiplet pattern due to the ortho-methyl group. The methyl protons will appear as a singlet, and the amino protons as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, providing further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 183.

Safety Precautions

  • 4-Bromoaniline: Harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][7]

  • 2-Methylphenylboronic Acid: Causes skin and eye irritation. Avoid inhalation of dust. Use in a well-ventilated area with appropriate PPE.

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • 1,4-Dioxane: A flammable liquid and potential carcinogen. Handle in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Suzuki-Miyaura coupling provides an efficient and versatile route for the synthesis of this compound. The protocol outlined in this application note, coupled with an understanding of the reaction mechanism and potential challenges, will enable researchers to successfully synthesize and characterize this important biaryl compound. The ability to reliably produce such scaffolds is crucial for advancing research in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Grignard Reaction-Based Synthesis of 4-Amino-2'-methylbiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Substituted Biphenyls and the Power of the Grignard Reaction

The 4-Amino-2'-methylbiphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science. Its derivatives are integral components of numerous pharmaceuticals, including potent angiotensin II receptor antagonists, and advanced organic materials. The inherent versatility of the biphenyl core, combined with the specific electronic and steric properties imparted by the amino and methyl substituents, makes these compounds highly sought-after targets in drug discovery and development.

The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a robust and adaptable method for the synthesis of such unsymmetrical biaryls through the Kumada cross-coupling reaction.[1][2] This powerful reaction utilizes an organomagnesium halide (Grignard reagent) and an organic halide in the presence of a transition metal catalyst, typically nickel or palladium, to efficiently construct the biphenyl linkage.[3] This application note provides a comprehensive, in-depth guide for the synthesis of this compound derivatives, detailing a reliable protocol, the underlying chemical principles, and critical experimental considerations for researchers and scientists in the field.

Synthetic Strategy: Navigating the Challenges of a Multifunctional Target

The synthesis of this compound via a Grignard-based approach necessitates a carefully planned strategy to address the inherent reactivity of the starting materials. The primary challenge lies in the presence of the acidic proton of the amino group in the 4-bromoaniline precursor, which would readily quench the highly basic Grignard reagent.[4] To circumvent this, a protection-deprotection strategy is employed for the amino functionality.

Our synthetic route, therefore, involves three key stages:

  • Protection of the Amino Group: The amino group of 4-bromoaniline is protected to prevent its interference with the Grignard reagent.

  • Grignard Reaction (Kumada Cross-Coupling): A Grignard reagent is prepared from 2-bromotoluene and subsequently coupled with the protected 4-bromoaniline derivative in the presence of a nickel or palladium catalyst.

  • Deprotection: The protecting group is removed to yield the final this compound product.

This strategic approach ensures a high-yielding and clean reaction, providing a reliable pathway to the desired biphenyl derivative.

Visualizing the Workflow: A Step-by-Step Overview

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Grignard Reaction (Kumada Coupling) cluster_2 Stage 3: Deprotection start 4-Bromoaniline prot N-TBS Protection start->prot TBS-Cl, Base prot_prod N-(tert-Butyldimethylsilyl)-4-bromoaniline prot->prot_prod coupling Kumada Cross-Coupling prot_prod->coupling start_g 2-Bromotoluene grignard Grignard Reagent Formation start_g->grignard Mg, Anhydrous THF grignard_reagent 2-Tolylmagnesium Bromide grignard->grignard_reagent grignard_reagent->coupling Ni or Pd Catalyst coupled_prod Protected this compound coupling->coupled_prod deprot Deprotection coupled_prod->deprot TBAF or Acid final_prod This compound deprot->final_prod G cluster_0 LnM LnM(0) LnM_Ar_X Ln(Ar)M(II)X LnM->LnM_Ar_X Oxidative Addition ArX Ar-X ArX->LnM_Ar_X Ar-X ArMgX Ar'-MgX LnM_Ar_Ar Ln(Ar)M(II)Ar' ArMgX->LnM_Ar_Ar Ar'-MgX ArAr Ar-Ar' MgX2 MgX₂ LnM_Ar_X->LnM_Ar_Ar Transmetalation LnM_Ar_Ar->LnM Reductive Elimination LnM_Ar_Ar->ArAr Ar-Ar' LnM_Ar_Ar->MgX2 MgX₂

References

Application Notes and Protocols: 4-Amino-2'-methylbiphenyl as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biphenyl Scaffolds in Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. 4-Amino-2'-methylbiphenyl, a key substituted biphenyl, serves as a critical starting material in the synthesis of high-value active pharmaceutical ingredients (APIs). Its strategic importance lies in the versatile reactivity of its amino group and the specific steric and electronic properties imparted by the methyl substituent. This document provides a comprehensive guide to the synthesis, application, and quality control of this compound as a pharmaceutical intermediate, with a focus on its role in the synthesis of the angiotensin II receptor blocker, Telmisartan.

Synthesis of this compound: A Modern Approach via Suzuki-Miyaura Coupling

The construction of the C-C bond between the two phenyl rings is the cornerstone of this compound synthesis. While classical methods like the Gomberg-Bachmann reaction exist, modern pharmaceutical manufacturing relies on more robust and higher-yielding palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction offers high functional group tolerance, mild reaction conditions, and excellent yields.

The Suzuki-Miyaura coupling for the synthesis of this compound involves the reaction of an amino-substituted aryl halide with a methyl-substituted phenylboronic acid in the presence of a palladium catalyst and a base. The choice of a bromo-substituted aniline derivative is often preferred due to its favorable reactivity and cost-effectiveness.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 4-Bromoaniline Reaction_Center + Reactant1->Reaction_Center Reactant2 2-Methylphenylboronic Acid Reactant2->Reaction_Center Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Center Base Base (e.g., K₂CO₃) Base->Reaction_Center Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Center Product This compound Reaction_Center->Product

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of similar biphenyl compounds.[1]

Materials:

  • 4-Bromoaniline

  • 2-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoaniline (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Solvent Addition: Add toluene and deionized water in a 4:1 ratio (v/v) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

ParameterValueNotes
Reactants 4-Bromoaniline, 2-Methylphenylboronic Acid
Catalyst Tetrakis(triphenylphosphine)palladium(0)2 mol% loading
Base Potassium Carbonate2.0 equivalents
Solvent Toluene/Water (4:1)Biphasic system
Temperature 90-100 °CReflux conditions
Reaction Time 4-6 hoursMonitor by TLC/HPLC
Typical Yield 85-95%After purification

Application in the Synthesis of Telmisartan

This compound is a pivotal intermediate in the multi-step synthesis of Telmisartan, an angiotensin II receptor antagonist used for the treatment of hypertension.[2] The synthesis involves the construction of a complex benzimidazole structure onto the biphenyl core.

Telmisartan_Synthesis A This compound B Acylation A->B Butyryl chloride C N-acylated intermediate B->C D Nitration C->D HNO₃/H₂SO₄ E Nitro-acylated intermediate D->E F Reduction E->F Reduction (e.g., Pd/C, H₂) G Diamino intermediate F->G H Cyclization G->H Acid catalyst I Benzimidazole intermediate H->I J Condensation I->J N-methyl-o-phenylenediamine K Dibenzimidazole intermediate J->K L Alkylation K->L 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester M Telmisartan L->M

Caption: Key steps in the synthesis of Telmisartan from this compound.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase method is typically employed.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is commonly used.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities. Due to the amino group, derivatization may be necessary to improve chromatographic performance and reduce tailing.[3][4]

Instrumentation:

  • GC system coupled to a mass spectrometer

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)

GC Parameters:

  • Injector Temperature: 280 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the two rings, a singlet for the methyl group protons, and a broad singlet for the amine protons. The aromatic region will display complex splitting patterns due to the coupling between adjacent protons.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic carbons, the methyl carbon, and the carbon attached to the amino group.

Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[2][5][6]

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields.[5]

Handling Precautions:

  • Avoid inhalation of dust or vapors.[5]

  • Avoid contact with skin and eyes.[5]

  • In case of contact, immediately flush the affected area with plenty of water.

  • Keep containers tightly closed when not in use.[5]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Hazard Statements (for related compounds):

  • May cause respiratory irritation.[5]

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its efficient synthesis via modern cross-coupling methodologies like the Suzuki-Miyaura reaction, coupled with robust analytical controls, ensures a reliable supply of this key building block for the manufacture of life-saving drugs such as Telmisartan. The protocols and guidelines presented in this document are intended to provide researchers and drug development professionals with a solid foundation for the successful utilization of this compound in their synthetic endeavors.

References

Characterization of 4-Amino-2'-methylbiphenyl: A Guide to HPLC and GC-MS Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 4-Amino-2'-methylbiphenyl Analysis

This compound is an aromatic amine of significant interest in the chemical and pharmaceutical industries, often serving as a key intermediate in the synthesis of various organic compounds.[1] Its isomeric purity and concentration are critical parameters that can influence the yield, purity, and safety of final products. Therefore, robust and reliable analytical methods are essential for its characterization and quantification.

This comprehensive guide provides detailed application notes and protocols for the analysis of this compound using two of the most powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC13H13N[1]
Molecular Weight183.25 g/mol [1]
IUPAC Name4-(2-methylphenyl)aniline
CAS Number1204-41-7

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common and effective approach for this class of compounds.

Principle of Separation

In reversed-phase HPLC, the separation of this compound from other components in a mixture is based on its hydrophobic interactions with the stationary phase. The analyte partitions between the polar mobile phase and the nonpolar stationary phase. By manipulating the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol), the retention time of the analyte can be precisely controlled, allowing for its effective separation and quantification.[2]

Sample Preparation: Ensuring Analytical Integrity

Proper sample preparation is a critical prerequisite for accurate and reproducible HPLC analysis. The primary goal is to produce a clean, particulate-free sample in a solvent compatible with the HPLC mobile phase.

Protocol for Standard and Sample Preparation:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve the standard in the mobile phase (e.g., a mixture of acetonitrile and water) and dilute to the mark. This yields a stock solution of 100 µg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent, which should ideally be the mobile phase.

    • Use sonication if necessary to ensure complete dissolution.

    • Dilute the sample solution with the mobile phase to a concentration that falls within the range of the calibration standards.

    • Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[3][4]

Detailed HPLC Protocol

This protocol is based on established methods for the separation of aminobiphenyl isomers and provides a robust starting point for the analysis of this compound.[3]

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System A system with a quaternary or binary pump, autosampler, column oven, and UV detector.Standard instrumentation for reliable and automated analysis.
Column Primesep D, 4.6 x 150 mm, 5 µm, 100ÅThis mixed-mode column provides excellent separation for aminobiphenyl isomers through a combination of reversed-phase and ion-exclusion interactions.[3]
Mobile Phase Acetonitrile/Water (30/70, v/v) with 0.1% Formic AcidThe acetonitrile/water mixture provides the necessary polarity for reversed-phase separation. Formic acid is added to control the pH and ensure the analyte is in a consistent ionic state, leading to improved peak shape.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[3]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 250 nm or 276 nmAminobiphenyls exhibit strong UV absorbance in this range. 250 nm is a good general wavelength[3], while 276 nm has been shown to be optimal for 4-aminobiphenyl.[5]

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be > 0.999 for a good linear fit.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For polar compounds like aromatic amines, a derivatization step is often necessary to improve their volatility and chromatographic behavior.

Principle of Analysis

In GC-MS, the sample is first vaporized and introduced into a long, thin capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase coating the inside of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its unambiguous identification and quantification.

Sample Preparation and Derivatization

The primary amino group of this compound makes it polar and susceptible to peak tailing in GC analysis. Derivatization is therefore highly recommended to improve its chromatographic properties. Acylation, the reaction with an acylating agent, is a common and effective derivatization strategy for amines.[6]

Protocol for Derivatization:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable aprotic solvent (e.g., toluene or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • For quantitative analysis, add an appropriate internal standard.

  • Acylation with Heptafluorobutyric Anhydride (HFBA):

    • To 100 µL of the sample solution in a reaction vial, add 50 µL of heptafluorobutyric anhydride (HFBA).

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

The derivatization reaction replaces the active hydrogens on the amino group with a heptafluorobutyryl group, making the molecule more volatile and less polar.

Detailed GC-MS Protocol

The following protocol provides a starting point for the GC-MS analysis of derivatized this compound.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC-MS System A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.Standard instrumentation for this type of analysis.
Column Rtx®-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, robust, and relatively nonpolar column suitable for the separation of a wide range of organic compounds.[6]
Carrier Gas Helium, constant flow at 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °CA typical temperature program that allows for the separation of compounds with a range of boiling points.
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection is more sensitive, while split injection is suitable for more concentrated samples.
MS Source Temperature 230 °CA standard source temperature for EI.
MS Quadrupole Temperature 150 °CA typical quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS, which produces reproducible fragmentation patterns.
Scan Range m/z 50-500A scan range that will encompass the molecular ion and major fragment ions of the derivatized analyte.

Mass Spectral Fragmentation:

Under electron ionization, aromatic amines typically undergo α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[7] For the HFBA derivative of this compound, characteristic fragment ions would be expected from the loss of the heptafluorobutyryl group and fragmentation of the biphenyl structure. The mass spectrum will provide a unique pattern for confident identification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Prepare Prepare Sample Solution Derivatize Derivatize with HFBA Prepare->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Mass Detection Fragment->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify using Calibration Identify->Quantify Report Generate Report Quantify->Report

Caption: GC-MS analytical workflow for this compound.

Method Validation and Performance Comparison

Both HPLC and GC-MS methods should be validated to ensure they are fit for their intended purpose. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Performance Comparison:

ParameterHPLC-UVGC-MS
Specificity Good, based on retention time.Excellent, based on retention time and mass spectrum.
Sensitivity Good, typically in the low µg/mL to ng/mL range.Excellent, often in the pg range, especially with selected ion monitoring (SIM).
Sample Throughput HighModerate, due to longer run times.
Instrumentation Cost ModerateHigh
Derivatization Not usually required.Often necessary for polar analytes.

Conclusion

The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis. HPLC-UV is a robust and reliable technique for routine quality control and quantification, offering high sample throughput without the need for derivatization. GC-MS provides superior specificity and sensitivity, making it the method of choice for trace analysis and unambiguous identification. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize this compound in a variety of sample matrices.

References

Application Notes and Protocols for the Derivatization of 4-Amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 4-Amino-2'-methylbiphenyl Scaffold

In the landscape of modern medicinal chemistry and drug development, the this compound scaffold represents a cornerstone building block for the synthesis of complex therapeutic agents. Its structural motif, characterized by a biphenyl core with a strategically placed amine group and a methyl substituent inducing a specific torsional angle between the phenyl rings, is prevalent in a range of biologically active molecules. This non-planar conformation is crucial for enabling specific, high-affinity interactions with biological targets, such as G-protein coupled receptors and enzymes.

Derivatization of the primary amino group on this scaffold is a critical step in the synthesis of numerous pharmaceutical compounds. It allows for the introduction of diverse functional groups that can modulate a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile. This guide provides detailed, field-proven protocols for the most common and synthetically useful derivatizations of this compound: N-acylation, N-alkylation, N-sulfonylation, and diazotization followed by azo coupling. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific synthetic goals.

Safety and Handling Precautions

This compound and its derivatives should be handled with appropriate safety measures. It is classified as harmful if swallowed and is suspected of causing cancer. Therefore, all manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, laboratory coats, and chemically resistant gloves, is mandatory[1]. In case of contact, immediately flush the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information[2][3].

I. N-Acylation: Synthesis of N-(2'-methyl-[1,1'-biphenyl]-4-yl)amides

N-acylation is a fundamental transformation that converts the primary amine of this compound into an amide. This modification is often employed to introduce a variety of functionalities, mimic peptide bonds, or alter the electronic properties of the molecule. The resulting amides are key intermediates in the synthesis of numerous pharmaceuticals.

Causality of Experimental Choices: The use of acetic anhydride is a classic and highly efficient method for acetylation. The reaction can often be performed neat or in a suitable solvent that can dissolve the starting amine. The choice of a slight excess of the acylating agent ensures the complete conversion of the starting material. The reaction is typically exothermic, and for less reactive acylating agents, gentle heating may be required to drive the reaction to completion. The workup procedure is designed to remove excess acylating agent and the carboxylic acid byproduct.

Protocol 1: Synthesis of N-(2'-methyl-[1,1'-biphenyl]-4-yl)acetamide

This protocol details the N-acetylation of this compound using acetic anhydride.

Materials and Equipment:

  • This compound

  • Acetic anhydride

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate (approximately 10 mL per gram of amine).

  • Acylation: To the stirred solution, add acetic anhydride (1.1-1.2 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, N-(2'-methyl-[1,1'-biphenyl]-4-yl)acetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid.

Data Presentation: N-Acylation

Parameter Value Reference
Product Name N-(2'-methyl-[1,1'-biphenyl]-4-yl)acetamide N/A (Predicted)
Molecular Formula C₁₅H₁₅NO Calculated
Molecular Weight 225.29 g/mol Calculated
Typical Yield >90% Based on analogous reactions
Appearance White to off-white solid Expected

| Melting Point | 171°C (for N-acetyl-4-aminobiphenyl) |[4] |

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification Start Dissolve this compound in DCM/EtOAc Acylation Add Acetic Anhydride (1.1-1.2 eq) Stir at RT, 1-2h Start->Acylation Transfer to reaction Quench Quench with NaHCO₃ Acylation->Quench Reaction complete Extract Extract with EtOAc Quench->Extract Wash Wash with NaHCO₃, H₂O, Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Recrystallize Dry->Purify End N-(2'-methyl-[1,1'-biphenyl]-4-yl)acetamide Purify->End

Caption: Workflow for N-Acylation of this compound.

II. N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups to the nitrogen atom, a common strategy in drug design to modulate basicity, lipophilicity, and receptor-binding interactions. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts.

Causality of Experimental Choices: The reaction of an amine with an alkyl halide is a classic S_N2 reaction. The choice of a suitable base is critical to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrohalic acid formed during the reaction. A non-nucleophilic base like potassium carbonate or a hindered organic base like diisopropylethylamine (DIPEA) is often used to avoid competing reactions. The solvent choice, typically a polar aprotic solvent like acetonitrile or DMF, facilitates the S_N2 reaction. Careful control of stoichiometry (using the amine as the limiting reagent) can favor mono-alkylation, although chromatographic purification is often necessary to isolate the desired product.

Protocol 2: Mono-N-Alkylation with an Alkyl Halide

This protocol provides a general method for the mono-N-alkylation of this compound.

Materials and Equipment:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (if required)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ACN or DMF in a round-bottom flask, add the base (e.g., K₂CO₃, 2.0 eq).

  • Alkylation: Add the alkyl halide (1.05 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts. If DMF is the solvent, dilute with EtOAc and wash extensively with water to remove the DMF, followed by a brine wash. If ACN is the solvent, it can be removed under reduced pressure, and the residue partitioned between EtOAc and water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired mono-alkylated product from any di-alkylated product and unreacted starting material.

Data Presentation: N-Alkylation

Parameter N-benzyl derivative N-ethyl derivative
Product Name N-benzyl-2'-methyl-[1,1'-biphenyl]-4-amine N-ethyl-2'-methyl-[1,1'-biphenyl]-4-amine
Molecular Formula C₂₀H₁₉N C₁₅H₁₇N
Molecular Weight 273.38 g/mol 211.31 g/mol
Typical Yield 60-80% (post-chromatography) 50-70% (post-chromatography)

| Appearance | Solid or viscous oil | Solid or viscous oil |

Logical Relationship: N-Alkylation Selectivity

N_Alkylation_Selectivity Start This compound (Primary Amine) Monoalkylated Secondary Amine Start->Monoalkylated + R-X (1 eq) Dialkylated Tertiary Amine Monoalkylated->Dialkylated + R-X (Excess) Quaternary Quaternary Salt Dialkylated->Quaternary + R-X (Excess)

Caption: Potential products in N-alkylation reactions.

III. N-Sulfonylation: Synthesis of Sulfonamide Derivatives

The sulfonamide functional group is a well-established pharmacophore and an important bioisostere for amides and carboxylic acids. The reaction of this compound with a sulfonyl chloride provides a direct route to this valuable class of compounds.

Causality of Experimental Choices: The reaction between a primary amine and a sulfonyl chloride is typically robust and proceeds to high yield. Pyridine is an excellent choice as both a solvent and a base. It effectively dissolves the reactants and neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is often performed at or below room temperature to control the exotherm and minimize side reactions. The workup with dilute acid is designed to remove the excess pyridine by forming a water-soluble pyridinium salt.

Protocol 3: Synthesis of N-(2'-methyl-[1,1'-biphenyl]-4-yl)benzenesulfonamide

This protocol describes the synthesis of a representative sulfonamide derivative.

Materials and Equipment:

  • This compound

  • Benzenesulfonyl chloride (or other sulfonyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Sulfonylation: Add benzenesulfonyl chloride (1.05 eq) dropwise to the cold, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for completion by TLC.

  • Work-up: Pour the reaction mixture into ice-cold 1M HCl. This will neutralize the pyridine and precipitate the product. If the product is soluble, extract with DCM.

  • Extraction: If extraction is necessary, separate the organic layer. Wash the organic layer with 1M HCl (2x), water (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude sulfonamide can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography.

Data Presentation: N-Sulfonylation

Parameter Value Reference
Product Name N-(2'-methyl-[1,1'-biphenyl]-4-yl)benzenesulfonamide N/A (Predicted)
Molecular Formula C₁₉H₁₇NO₂S Calculated
Molecular Weight 323.41 g/mol Calculated
Typical Yield 80-95% [5]

| Appearance | White to off-white solid | Expected |

Experimental Workflow: N-Sulfonylation

N_Sulfonylation_Workflow cluster_setup Reaction Setup cluster_reaction Sulfonylation cluster_workup Work-up & Purification Start Dissolve Amine in Pyridine (0 °C) Sulfonylation Add Sulfonyl Chloride Stir at RT, 12-18h Start->Sulfonylation Quench Pour into 1M HCl Sulfonylation->Quench Extract Extract with DCM Quench->Extract Wash Wash (HCl, H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Recrystallize/Chromatography Dry->Purify End Sulfonamide Product Purify->End

Caption: Workflow for N-Sulfonylation of this compound.

IV. Diazotization and Azo Coupling: Synthesis of Azo Dyes

The primary amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate. Diazonium salts are highly electrophilic and can react with electron-rich aromatic compounds (coupling components) such as phenols and anilines to form brightly colored azo compounds. This reaction is a cornerstone of dye chemistry and also finds applications in the synthesis of biologically active molecules.

Causality of Experimental Choices: Diazotization must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose, potentially explosively if isolated[6]. The reaction requires a strong mineral acid, like HCl, to generate nitrous acid in situ from sodium nitrite. An excess of acid is used to maintain a low pH and prevent premature coupling of the diazonium salt with the unreacted amine. The coupling reaction with phenols is carried out in a slightly alkaline medium to deprotonate the phenol, forming a highly nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.

Protocol 4: Synthesis of an Azo Dye via Coupling with 2-Naphthol

This protocol describes the formation of a diazonium salt from this compound and its subsequent coupling with 2-naphthol.

Materials and Equipment:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice, Distilled Water

  • Beakers, magnetic stirrer, Buchner funnel

Procedure:

Part A: Diazotization

  • Amine Solution: In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl (2.5-3.0 eq) and water. Cool the mixture to 0-5 °C in an ice bath with stirring.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq) in a small amount of cold water.

  • Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C. A clear solution of the diazonium salt should form. Keep this solution in the ice bath for immediate use.

Part B: Azo Coupling

  • Coupling Component Solution: In another beaker, dissolve 2-naphthol (1.0 eq) in a 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. A brightly colored precipitate should form immediately.

  • Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • Isolation: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with copious amounts of cold water to remove any unreacted salts.

  • Drying: Allow the product to air-dry or dry in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation: Azo Coupling

Parameter Value Reference
Product Name 1-((2'-methyl-[1,1'-biphenyl]-4-yl)diazenyl)naphthalen-2-ol N/A (Predicted)
Molecular Formula C₂₃H₁₈N₂O Calculated
Molecular Weight 338.41 g/mol Calculated
Typical Yield >85% Based on analogous reactions

| Appearance | Orange-red to deep red solid | Expected |

Experimental Workflow: Diazotization & Azo Coupling

Azo_Coupling_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation AmineSol Amine + HCl (aq) 0-5 °C Diazonium Diazonium Salt Solution (Keep Cold) AmineSol->Diazonium Add Nitrite Sol. NitriteSol NaNO₂ (aq) Cold Coupling Mix Solutions Stir 30 min Diazonium->Coupling NaphtholSol 2-Naphthol + NaOH (aq) 0-5 °C NaphtholSol->Coupling Filter Vacuum Filtration Coupling->Filter Wash Wash with Cold H₂O Filter->Wash Dry Air Dry / Desiccator Wash->Dry End Azo Dye Product Dry->End

Caption: Workflow for Diazotization and Azo Coupling.

Conclusion

The derivatization of this compound is a versatile and powerful strategy for the synthesis of complex molecules with significant potential in drug discovery and development. The protocols outlined in this guide for N-acylation, N-alkylation, N-sulfonylation, and azo coupling provide robust and reproducible methods for accessing a wide array of derivatives. By understanding the chemical principles behind each transformation, researchers can effectively utilize this key scaffold to construct novel chemical entities with tailored properties, accelerating the journey from lead identification to clinical candidates.

References

4-Amino-2'-methylbiphenyl: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol Guide for Researchers

Abstract

4-Amino-2'-methylbiphenyl is a pivotal building block in modern organic synthesis, prized for its unique structural features that are foundational to the development of high-value molecules. Its biphenyl core, functionalized with a reactive primary amine and a strategically placed methyl group, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of this compound, focusing on its application in the synthesis of kinase inhibitors and other pharmacologically relevant compounds. We present detailed, field-proven protocols, mechanistic insights, and data to empower researchers in drug discovery and materials science to effectively leverage this compound in their synthetic endeavors.

Introduction: The Strategic Value of this compound

The biphenyl moiety is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of approved drugs and clinical candidates. The specific substitution pattern of this compound (C₁₃H₁₃N) provides a unique combination of steric and electronic properties.[1][2] The amino group at the 4-position serves as a key nucleophilic handle for a wide array of chemical transformations, including amide bond formation, diazotization, and N-alkylation.[3] The 2'-methyl group introduces a conformational twist to the biphenyl system, which can be crucial for optimizing binding interactions with biological targets by exploring specific vector spaces within a protein's binding pocket.

This combination makes this compound an especially valuable precursor for so-called "Type II" kinase inhibitors. These inhibitors bind to an inactive "DFG-out" conformation of the kinase, often accessing an adjacent hydrophobic pocket that is not occupied by ATP.[4][5][6] The twisted biphenyl structure is well-suited to span both the ATP-binding site and this allosteric pocket, leading to enhanced potency and selectivity.[4][7]

Physicochemical Properties & Data

A thorough understanding of a building block's physical properties is critical for experimental design and execution.

PropertyValueSource
IUPAC Name 4-(2-methylphenyl)anilinePubChem[2]
CAS Number 1204-41-7PubChem[2]
Molecular Formula C₁₃H₁₃NPubChem[1][2]
Molecular Weight 183.25 g/mol PubChem[1][2]
Appearance Pale yellow opaque oilChem-Impex[8]
InChIKey QBYQOTZDHUGJAZ-UHFFFAOYSA-NPubChem[1]

Application Focus: Synthesis of a Kinase Inhibitor Precursor

One of the most powerful applications of this compound is in the synthesis of scaffolds for kinase inhibitors. The amino group provides a convenient attachment point for fragments designed to interact with the hinge region of the kinase ATP-binding site.

This section details a representative protocol for the acylation of this compound with a substituted benzoyl chloride. This reaction forms a stable amide bond, creating a core structure that can be further elaborated into a potent and selective kinase inhibitor.

Causality and Mechanistic Insight

The reaction is a classic nucleophilic acyl substitution.[9] The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The key to success is managing the reaction conditions to ensure clean, high-yield conversion without side reactions.

  • Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. Its role is to scavenge the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent Selection: An inert, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is ideal. These solvents solubilize the reactants without participating in the reaction.

  • Temperature Control: The reaction is typically initiated at 0 °C to control the initial exothermic reaction rate, then allowed to warm to room temperature to ensure completion.

Workflow Diagram: Acylation of this compound

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up & Purification A 1. Dissolve this compound and Triethylamine in DCM B 2. Cool solution to 0 °C (Ice Bath) A->B C 3. Add 4-fluorobenzoyl chloride solution dropwise over 15 min B->C D 4. Stir at 0 °C for 30 min C->D E 5. Warm to Room Temperature and stir for 4 hours D->E F 6. Monitor reaction by TLC E->F G 7. Quench with H₂O, Separate Layers F->G H 8. Wash organic layer with brine, dry over Na₂SO₄ G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by column chromatography I->J K K J->K Final Product: N-(2'-methyl-[1,1'-biphenyl]-4-yl)-4-fluorobenzamide

Caption: Experimental workflow for the synthesis of a kinase inhibitor precursor.

Detailed Experimental Protocol

Synthesis of N-(2'-methyl-[1,1'-biphenyl]-4-yl)-4-fluorobenzamide

  • Materials:

    • This compound (1.0 eq, 1.83 g, 10.0 mmol)

    • 4-Fluorobenzoyl chloride (1.1 eq, 1.29 mL, 11.0 mmol)

    • Triethylamine (TEA) (1.5 eq, 2.09 mL, 15.0 mmol)

    • Dichloromethane (DCM), anhydrous (50 mL)

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for chromatography)

    • Ethyl Acetate/Hexanes mixture (for chromatography)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.83 g) and anhydrous DCM (30 mL).

    • Stir the solution until the solid is fully dissolved. Add triethylamine (2.09 mL).

    • Cool the flask to 0 °C in an ice-water bath.

    • In a separate vial, dissolve 4-fluorobenzoyl chloride (1.29 mL) in anhydrous DCM (20 mL).

    • Add the 4-fluorobenzoyl chloride solution dropwise to the stirred amine solution over 15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

    • Work-up: Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%).

    • Combine the pure fractions and evaporate the solvent to yield the final product as a white to off-white solid.

  • Expected Results:

ParameterExpected Value
Yield 85-95%
Purity (HPLC) >98%
¹H NMR Consistent with expected structure
Mass Spec (ESI+) m/z = 306.12 [M+H]⁺

Application Focus: Suzuki Cross-Coupling

The biphenyl core of this compound is often constructed via a Suzuki cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon bonds. This demonstrates its role not just as a starting material but as a target molecule whose synthesis showcases modern catalytic methods. A general protocol involves coupling an aniline derivative (with a halide or triflate) with a corresponding boronic acid.

Mechanistic Rationale

The Suzuki coupling mechanism is a well-understood catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromoaniline derivative).

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex, displacing the halide. This step is facilitated by a base (e.g., K₂CO₃), which activates the boronic acid.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the biphenyl C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.

Catalytic Cycle Diagram: Suzuki Coupling

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

Representative Protocol: Synthesis of a Protected Precursor

This protocol describes the synthesis of tert-butyl (2'-methyl-[1,1'-biphenyl]-4-yl)carbamate, a Boc-protected version of the title compound. The Boc group protects the reactive amine during the coupling reaction.

  • Materials:

    • tert-Butyl (4-bromophenyl)carbamate (1.0 eq)

    • 2-Methylphenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Toluene (solvent)

    • Ethanol (co-solvent)

    • Water (co-solvent)

  • Procedure:

    • In a flask, combine tert-butyl (4-bromophenyl)carbamate, 2-methylphenylboronic acid, and K₂CO₃.

    • Add the solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

    • Heat the reaction mixture to reflux (approx. 85-90 °C) and stir vigorously for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

    • Purification: Purify via column chromatography to obtain the protected product.

    • Deprotection (if desired): The Boc group can be easily removed by treatment with an acid like Trifluoroacetic Acid (TFA) in DCM to yield the final this compound.

Conclusion and Future Outlook

This compound stands out as a high-impact building block for constructing molecules with significant biological and material applications. Its utility in crafting the specific three-dimensional shapes required for potent kinase inhibition underscores its importance in modern drug discovery.[8][10] The protocols and mechanistic discussions provided herein serve as a practical guide for chemists to harness the synthetic potential of this versatile compound. Future applications will likely see its incorporation into novel covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and advanced organic electronic materials where precise conformational control is paramount.

References

Application Notes and Protocols: Purification of Crude 4-Amino-2'-methylbiphenyl by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of crude 4-Amino-2'-methylbiphenyl using silica gel column chromatography. The methodology is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the principles of the separation, selection of an appropriate solvent system, step-by-step procedures for column preparation, sample loading, elution, and fraction analysis. Emphasis is placed on the rationale behind experimental choices to ensure reproducibility and high purity of the final product.

Introduction: The Significance of Purifying this compound

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and functional materials. Its molecular structure, featuring a biphenyl backbone with an amino group and a methyl substituent, imparts unique chemical properties that are leveraged in the development of novel compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicological concerns in pharmaceutical applications.

Column chromatography is a widely adopted and effective technique for the purification of organic compounds.[1][2][3] The principle of this method relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (the eluting solvent).[2] By carefully selecting the conditions, this compound can be effectively separated from reaction byproducts and unreacted starting materials.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC13H13N[4][5][6]
Molar Mass183.25 g/mol [5][7]
AppearanceSolid
Storage Condition2-8°C[4]
Principles of Separation: Tailoring Chromatography for an Aromatic Amine

The separation of this compound from a crude reaction mixture by silica gel chromatography is governed by the polarity of the molecules. Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups. Aromatic amines, such as the target compound, are moderately polar. The lone pair of electrons on the nitrogen atom and the aromatic rings can engage in hydrogen bonding and dipole-dipole interactions with the silica gel.

The choice of the mobile phase is critical for achieving good separation. A solvent system is selected to have a polarity that allows the components of the mixture to move down the column at different rates. For aromatic amines, a common approach is to use a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether).[8][9] The proportion of the polar solvent is adjusted to achieve an optimal retention factor (Rf) for the desired compound, typically in the range of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate, to ensure good separation on the column.[3]

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • This compound: May be harmful if swallowed and may cause skin and serious eye irritation.[7][10] It is also suspected of causing cancer.

  • Solvents: Hexane and ethyl acetate are flammable. All handling should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocol

This protocol details the purification of crude this compound using flash column chromatography.

4.1. Materials and Reagents
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

4.2. Step 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

The first and most crucial step is to determine the optimal solvent system using TLC.[3][8][11]

  • Prepare a stock solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC plate: Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.

  • Develop the TLC plate: Place the spotted TLC plate in a developing chamber containing a pre-equilibrated atmosphere of a test solvent system. Start with a low polarity mixture, for example, 9:1 Hexane:Ethyl Acetate, and gradually increase the polarity.

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under UV light (254 nm). Aromatic compounds are typically UV active. Staining with a ninhydrin solution can also be used to specifically visualize amines.[12]

  • Determine the optimal solvent system: The ideal solvent system will provide a good separation of the desired product spot from impurities, with an Rf value for the product between 0.25 and 0.35.[3]

Workflow for TLC Optimization:

Caption: Workflow for optimizing the mobile phase using TLC.

4.3. Step 2: Column Preparation (Slurry Packing Method)

Proper packing of the column is essential to avoid cracking or channeling of the stationary phase, which would lead to poor separation.[1]

  • Select an appropriate column size: The amount of silica gel should be roughly 20-50 times the weight of the crude sample.[2]

  • Plug the column: Place a small piece of cotton or glass wool at the bottom of the column to support the stationary phase.[1] Add a thin layer of sand on top of the plug.

  • Prepare the silica slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity eluting solvent to form a slurry.

  • Pack the column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing. Gently tap the column to dislodge any air bubbles.

  • Equilibrate the column: Once the silica has settled, add a layer of sand on top to prevent disturbance of the bed. Wash the column with 2-3 column volumes of the initial eluting solvent. Never let the solvent level drop below the top of the silica gel.

4.4. Step 3: Sample Loading
  • Dissolve the crude sample: Dissolve the crude this compound in a minimal amount of the eluting solvent or a more polar solvent if necessary for solubility.

  • Load the sample: Carefully add the dissolved sample to the top of the column using a pipette.

  • Adsorb the sample: Open the stopcock and allow the sample to enter the silica gel bed until the liquid level is just at the top of the sand.

4.5. Step 4: Elution and Fraction Collection
  • Begin elution: Carefully add the eluting solvent to the top of the column.

  • Gradient Elution (if necessary): Start with the low-polarity solvent system determined by TLC. If impurities are close in polarity to the product, a gradient elution may be necessary. This involves gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds in order of increasing polarity.[2][8]

  • Collect fractions: Collect the eluate in a series of labeled test tubes or flasks.

  • Monitor the separation: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

Column Chromatography Workflow:

Caption: Step-by-step workflow for column chromatography purification.

4.6. Step 5: Product Isolation and Characterization
  • Combine pure fractions: Combine the fractions that contain the pure this compound as determined by TLC.

  • Remove the solvent: Evaporate the solvent from the combined fractions using a rotary evaporator.

  • Determine the yield and purity: Weigh the purified product to calculate the yield. The purity can be assessed by techniques such as NMR, GC-MS, or HPLC.

Troubleshooting
ProblemPossible CauseSolution
Poor Separation Incorrect solvent system.Re-optimize the solvent system using TLC.[8]
Column was not packed properly.Ensure the silica gel is packed uniformly without cracks or air bubbles.
Cracked Column Bed The column ran dry.Never allow the solvent level to drop below the top of the silica gel.
Broad Bands Sample was overloaded.Use an appropriate ratio of sample to silica gel (1:20 to 1:50).
Sample was not dissolved in a minimal amount of solvent.Use the smallest possible volume to dissolve the sample before loading.
Conclusion

This application note provides a robust and detailed protocol for the purification of crude this compound by silica gel column chromatography. By following the outlined steps for solvent system optimization, column preparation, and elution, researchers can consistently obtain a high-purity product. Adherence to safety protocols is essential throughout the procedure. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds.

References

Application Notes and Protocols: Thin Layer Chromatography (TLC) Monitoring of 4-Amino-2'-methylbiphenyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Reaction Monitoring in Synthetic Chemistry

In the landscape of pharmaceutical research and drug development, the precise monitoring of chemical reactions is paramount. It ensures optimal reaction times, maximizes yields, and minimizes the formation of impurities. Among the array of analytical techniques available, Thin Layer Chromatography (TLC) stands out for its simplicity, speed, and cost-effectiveness.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of TLC to monitor reactions involving 4-Amino-2'-methylbiphenyl, a key building block in the synthesis of various organic molecules.

This compound is an aromatic amine whose reactivity is central to the formation of a diverse range of compounds through reactions such as amide bond formation and Sandmeyer reactions.[2][3] The ability to track the consumption of this starting material and the emergence of products in real-time is crucial for successful synthesis.

The Principle of Thin Layer Chromatography (TLC)

TLC operates on the principle of separation by adsorption.[4] A TLC plate consists of a stationary phase, typically a thin layer of an adsorbent material like silica gel or alumina coated on a solid support (e.g., glass, aluminum, or plastic).[5][6] The sample mixture is applied as a small spot near the bottom of the plate. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents, known as the mobile phase.[5] By capillary action, the mobile phase ascends the plate, and as it passes over the sample spot, the components of the mixture partition between the stationary and mobile phases.[5]

The separation is governed by the relative affinity of each component for the stationary and mobile phases.[6] Compounds with a higher affinity for the stationary phase will move up the plate more slowly, while those with a greater affinity for the mobile phase will travel further.[7] This differential movement results in the separation of the components into distinct spots. The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][9]

Core Directive: Structuring an Effective TLC Monitoring Strategy

A successful TLC monitoring strategy is not a one-size-fits-all protocol. It requires a thoughtful approach tailored to the specific reaction being investigated. The following sections will detail the critical aspects of developing and implementing a robust TLC protocol for this compound reactions.

Part 1: Foundational Protocols for TLC Analysis

This section outlines the fundamental, step-by-step procedures for performing TLC. Adherence to these protocols is essential for obtaining reproducible and reliable results.

Preparation of the TLC Plate

While pre-coated TLC plates are widely available and recommended for consistency, it is also possible to prepare them in the laboratory.[1]

Protocol: Laboratory Preparation of TLC Plates

  • Slurry Preparation: Prepare a slurry of silica gel G in distilled water, typically in a 1:2.2 ratio (silica:water).[10] Mix gently with a glass rod to achieve a uniform consistency and remove air bubbles.[10]

  • Coating: Use a commercial applicator to spread the slurry evenly over clean glass plates to a desired thickness (e.g., 0.25 mm for analytical purposes).[11]

  • Drying and Activation: Allow the plates to air-dry until the layer appears opaque. Subsequently, activate the plates by heating them in an oven at 100-110°C for at least one hour.[10] This removes excess water and ensures the adsorbent is active.

  • Storage: Store the activated plates in a desiccator to prevent deactivation by atmospheric moisture.

Selection of the Mobile Phase (Eluent)

The choice of the mobile phase is the most critical variable in TLC as it dictates the separation.[12] For aromatic amines like this compound, a mixture of a non-polar and a polar solvent is typically employed.

Guiding Principles for Solvent Selection:

  • Polarity Matching: The polarity of the mobile phase should be optimized to achieve an ideal separation. If the spots remain at the baseline, the eluent is not polar enough.[13] Conversely, if the spots travel with the solvent front, the eluent is too polar.[13]

  • Starting Point: A common starting point for many organic compounds is a 1:1 mixture of ethyl acetate and hexane.[12]

  • Adjusting Polarity: To increase the Rf value (move the spots further up the plate), increase the proportion of the more polar solvent. To decrease the Rf, increase the proportion of the less polar solvent.[14]

  • Amine-Specific Considerations: For basic compounds like amines, tailing (streaking of spots) can be an issue due to strong interactions with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia in methanol to the mobile phase can often alleviate this problem.[12]

Recommended Solvent Systems for this compound and Derivatives:

ApplicationRecommended Solvent SystemRationale
General ScreeningEthyl Acetate/Hexane (varying ratios, e.g., 1:4 to 1:1)Good starting point for many organic compounds.[15]
Amide ProductsDichloromethane/Methanol (e.g., 95:5)Effective for more polar amide products.
Sandmeyer ProductsToluene/Ethyl Acetate (e.g., 9:1)Toluene can provide good separation for aromatic compounds.[16]
Highly Polar ProductsEthyl Acetate/Butanol/Acetic Acid/Water (EBAW)For very polar compounds that do not move in standard systems.[17]
Sample Preparation and Spotting

Proper sample preparation and application are crucial for achieving sharp, well-defined spots.

Protocol: Sample Preparation and Spotting

  • Sample Dilution: Prepare dilute solutions of your reaction mixture (and starting material/product standards, if available) in a volatile solvent like dichloromethane or ethyl acetate.

  • Plate Marking: Using a pencil (never a pen, as the ink will run with the solvent), lightly draw a baseline about 1 cm from the bottom of the TLC plate.[18][19] Mark the points where you will spot your samples.

  • Spotting: Use a capillary tube or a micropipette to apply a small spot of the sample solution onto the marked origin.[7] The spot should be as small as possible (ideally 1-2 mm in diameter) to ensure good resolution.[7] Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location.[20]

  • Co-spotting: To confirm the identity of a spot, a "co-spot" can be used. This involves spotting the reaction mixture and a standard of the expected product or starting material on the same lane.[21]

Development of the Chromatogram

The development step involves the separation of the sample components as the mobile phase moves up the plate.

Protocol: TLC Plate Development

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[5] Place a piece of filter paper inside the chamber, leaning against the wall, to help saturate the atmosphere with solvent vapors.[1] Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Plate Placement: Carefully place the spotted TLC plate into the chamber, ensuring that the baseline with the spots is above the level of the mobile phase.[20]

  • Development: Allow the solvent to ascend the plate by capillary action.[5]

  • Completion: When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate from the chamber.[7]

  • Marking the Solvent Front: Immediately mark the position of the solvent front with a pencil, as it will evaporate quickly.[14]

Visualization of the Spots

Since this compound and many of its derivatives are colorless, visualization techniques are required to see the separated spots.

Common Visualization Methods:

  • UV Light: Most commercial TLC plates contain a fluorescent indicator that glows under short-wave UV light (254 nm).[22] Aromatic compounds and those with conjugated systems will absorb this UV light and appear as dark spots against a green fluorescent background.[22] This is a non-destructive method.

  • Iodine Chamber: Placing the dried plate in a chamber containing a few crystals of iodine will cause organic compounds to appear as yellow-brown spots.[22] This is a semi-destructive method as the spots may fade over time.

  • Staining: Various chemical stains can be used to visualize spots. The plate is dipped into or sprayed with the staining solution, followed by gentle heating.[23]

    • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that reacts with many functional groups, appearing as yellow-brown spots on a purple background.[23]

    • p-Anisaldehyde Stain: This stain is sensitive to many functional groups and can produce a range of colors, which can aid in the identification of different compounds.[24]

    • Ninhydrin Stain: This stain is specific for primary and secondary amines, producing a characteristic purple or pink color (Ruhemann's purple).[25]

Part 2: Monitoring Specific Reactions of this compound

This section provides specific guidance on applying TLC to monitor common reactions involving this compound.

Amide Bond Formation

A common reaction of this compound is the formation of an amide bond with a carboxylic acid, often facilitated by a coupling reagent.[26]

TLC Monitoring Strategy:

  • Lanes:

    • Lane 1: this compound (Starting Material - SM)

    • Lane 2: Co-spot of SM and the reaction mixture

    • Lane 3: Reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.)

    • Lane 4: Carboxylic acid (if UV active)

  • Expected Observations: The starting amine is typically less polar than the resulting amide product. Therefore, on a normal-phase silica gel plate, the spot corresponding to this compound will have a higher Rf value than the amide product. As the reaction progresses, the intensity of the starting material spot will decrease, while a new, lower Rf spot corresponding to the amide product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method to convert the primary amino group of an aromatic amine into various other functional groups (e.g., -Cl, -Br, -CN, -OH) via a diazonium salt intermediate.[3]

TLC Monitoring Strategy:

  • Lanes:

    • Lane 1: this compound (SM)

    • Lane 2: Co-spot of SM and the reaction mixture

    • Lane 3: Reaction mixture at various time points

  • Expected Observations: The polarity of the product will depend on the functional group introduced. For instance, replacing the amino group with a halogen will likely result in a less polar product with a higher Rf value. Monitoring the disappearance of the starting amine and the appearance of a new product spot will indicate the progress of the reaction. It is important to note that the intermediate diazonium salt is generally unstable and will not be observed on the TLC plate.

Part 3: Data Interpretation and Troubleshooting

Accurate interpretation of TLC results and the ability to troubleshoot common problems are essential skills for any synthetic chemist.

Calculation of the Retention Factor (Rf)

The Rf value is a quantitative measure of a compound's mobility on a TLC plate under a specific set of conditions.[8] It is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [9]

Rf values are always between 0 and 1.[27] While Rf values can be characteristic of a compound, they are highly dependent on the experimental conditions (e.g., stationary phase, mobile phase, temperature). Therefore, it is always best to compare the Rf of an unknown spot to that of a known standard run on the same plate.[7]

Troubleshooting Common TLC Problems
ProblemPossible Cause(s)Solution(s)
Streaking or Tailing of Spots - Sample is too concentrated (overloaded).- The sample is highly polar and strongly interacts with the silica gel.- The solvent system is inappropriate.- Dilute the sample before spotting.[20]- Add a small amount of a polar modifier (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to the eluent.[12]- Experiment with a more polar solvent system.[20]
Spots are not Moving from the Baseline - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by adding a more polar solvent.[13]
Spots are at the Solvent Front - The mobile phase is too polar.- Decrease the polarity of the mobile phase by adding a less polar solvent.[13]
No Spots are Visible - The sample concentration is too low.- The compound is not UV active and the visualization method is inappropriate.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[20]- Try a different visualization method (e.g., iodine chamber, various chemical stains).[13]
Uneven Solvent Front - The TLC plate is touching the side of the developing chamber or the filter paper.- The bottom of the TLC plate is not level in the chamber.- Ensure the plate is centered in the chamber and not touching the sides.[20]- Make sure the plate is placed evenly on the bottom of the chamber.

Part 4: Visualization and Workflow Diagrams

Visual aids can significantly enhance the understanding of experimental workflows and logical relationships.

Experimental Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_sample Spot Samples (SM, Rxn, Co-spot) prep_plate->spot_sample prep_chamber Prepare & Saturate Chamber develop_plate Develop Plate prep_chamber->develop_plate spot_sample->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV, Stain) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for TLC monitoring of a chemical reaction.

Logical Relationship in TLC Separation

TLC_Principle cluster_components Mixture Components cluster_phases Chromatographic Phases cluster_outcome Separation Outcome A Compound A (More Polar) SP Stationary Phase (Silica Gel - Polar) A->SP Strong Adsorption B Compound B (Less Polar) MP Mobile Phase (Eluent - Less Polar) B->MP Higher Affinity Rf_A Low Rf Value SP->Rf_A Results in Rf_B High Rf Value MP->Rf_B Results in

Caption: Principle of TLC separation based on polarity.

Conclusion

Thin Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions involving this compound. Its simplicity, rapidity, and low cost make it an ideal first-line analytical technique in both academic and industrial research settings. By following the detailed protocols and guidelines presented in this application note, researchers can effectively track the progress of their reactions, leading to improved synthetic outcomes and a deeper understanding of the chemical transformations they are investigating.

References

Application Note: A Comprehensive Guide to the Large-Scale Synthesis of 4-Amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2'-methylbiphenyl is a crucial intermediate in the synthesis of various high-value chemical entities, particularly in the pharmaceutical industry where it serves as a key building block for active pharmaceutical ingredients (APIs).[1][2] Its structural motif is present in a range of therapeutic agents, making its efficient and scalable production a matter of significant industrial importance.

This application note provides a detailed, in-depth guide for researchers, chemists, and process development professionals on the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and addresses the critical considerations for transitioning from bench-scale to multi-kilogram production. The synthetic strategy detailed herein is designed for robustness, scalability, and safety, focusing on the widely adopted and versatile Suzuki-Miyaura cross-coupling reaction followed by a nitro group reduction.

Synthetic Strategy: A Two-Step Approach for Scalability

For the large-scale synthesis of this compound, a two-step pathway is the preferred industrial strategy. This approach circumvents the challenges associated with the direct use of amino-substituted coupling partners, which can often lead to catalyst inhibition and undesirable side reactions.[3] The chosen strategy involves:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: Formation of the core biphenyl structure by coupling 1-bromo-4-nitrobenzene with 2-methylphenylboronic acid to produce 2-Methyl-4'-nitrobiphenyl. This precursor contains the nitro group, which is a stable and non-interfering surrogate for the final amine functionality.

  • Nitro Group Reduction: Subsequent chemical reduction of the nitro group on the biphenyl intermediate to yield the target this compound.

This sequence is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials, making it a cost-effective and reliable route for industrial production.[4][5]

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction A 1-Bromo-4-nitrobenzene C Pd Catalyst & Base A->C B 2-Methylphenylboronic Acid B->C D 2-Methyl-4'-nitrobiphenyl C->D C-C Bond Formation E Reducing Agent (e.g., H₂, Pd/C) D->E F This compound (Final Product) E->F Reduction

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocols

Part A: Large-Scale Synthesis of 2-Methyl-4'-nitrobiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its robustness and wide applicability.[6] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biphenyl product.[7] For large-scale operations, the choice of catalyst, ligand, and base is critical to ensure high turnover numbers and minimize catalyst loading.[4][8]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar¹-X) Pd0->OxAdd PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation (Ar²-B(OH)₂) + Base PdII_A->Transmetal PdII_B Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

This protocol is adapted from established procedures for biaryl synthesis and is optimized for kilogram-scale production.[9]

Reagent/MaterialMolecular WeightQuantityMolesMolar Equiv.
1-Bromo-4-nitrobenzene202.01 g/mol 20.20 kg100.01.0
2-Methylphenylboronic Acid135.96 g/mol 14.95 kg110.01.1
Tetrakis(triphenylphosphine)palladium(0)1155.56 g/mol 1.16 kg1.00.01
Potassium Carbonate (K₂CO₃)138.21 g/mol 41.50 kg300.03.0
Toluene-150 L--
Deionized Water-50 L--

Procedure:

  • Reactor Setup: Charge a 500 L glass-lined reactor with 1-bromo-4-nitrobenzene (20.20 kg), 2-methylphenylboronic acid (14.95 kg), potassium carbonate (41.50 kg), and tetrakis(triphenylphosphine)palladium(0) (1.16 kg).

  • Inert Atmosphere: Seal the reactor and purge thoroughly with nitrogen or argon for at least 60 minutes to ensure an inert atmosphere, which is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[10]

  • Solvent Addition: Add toluene (150 L) and deionized water (50 L) to the reactor.

  • Reaction Execution: Begin vigorous agitation and heat the reaction mixture to 85-90 °C. Maintain this temperature and monitor the reaction progress every 2 hours using HPLC or GC-MS. The reaction is typically complete within 6-8 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 50 L) to recover any residual product.

    • Combine the organic layers and wash with water (100 L) followed by a brine solution (100 L).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to yield crude 2-methyl-4'-nitrobiphenyl.

  • Purification:

    • The crude solid is purified by recrystallization from ethanol or hexane.[9]

    • Dissolve the crude product in hot ethanol (approx. 100 L), then allow it to cool slowly to room temperature, followed by further cooling to 0-5 °C to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum at 40-50 °C.

    • Expected Yield: 17.5 - 19.2 kg (82-90%).

Part B: Reduction of 2-Methyl-4'-nitrobiphenyl to this compound

Catalytic hydrogenation is a clean, efficient, and highly scalable method for the reduction of aromatic nitro compounds, producing water as the only byproduct.

Experimental Protocol:

Reagent/MaterialMolecular WeightQuantityMolesNotes
2-Methyl-4'-nitrobiphenyl213.24 g/mol 17.0 kg79.7Starting Material
Palladium on Carbon (5% Pd/C)-850 g-5% w/w of substrate
Ethanol-170 L-Solvent
Hydrogen Gas (H₂)2.02 g/mol As required-Pressurized

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor (e.g., a stainless steel autoclave), charge a solution of 2-methyl-4'-nitrobiphenyl (17.0 kg) in ethanol (170 L).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (850 g) to the solution under a nitrogen blanket to prevent ignition of the dry catalyst.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 50-60 psi.

  • Reaction Execution: Begin vigorous agitation and maintain the temperature at 25-30 °C. The reaction is exothermic; cooling may be required to maintain the temperature. Monitor hydrogen uptake. The reaction is typically complete in 4-6 hours.

  • Work-up and Isolation:

    • Once hydrogen uptake ceases, depressurize the reactor and purge thoroughly with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst.[11] Wash the filter cake with ethanol (2 x 20 L). Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with water or ethanol until it can be safely quenched or stored.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/heptane mixture, to achieve high purity.

    • Expected Yield: 13.5 - 14.3 kg (92-97%).

Process Safety and Handling

Large-scale chemical synthesis requires stringent adherence to safety protocols.

  • Reagent Handling:

    • 1-Bromo-4-nitrobenzene: Toxic and an irritant. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

    • Palladium Catalysts: Can be pyrophoric, especially after use (Pd/C). Handle under an inert atmosphere and never allow the used catalyst to dry in the air.[13]

    • Solvents: Toluene and ethanol are flammable. Use in an area free from ignition sources and ensure proper grounding of equipment.

  • Reaction Hazards:

    • Hydrogenation: This is a high-pressure reaction and must be conducted in a specialized reactor designed for such processes. Ensure the system is free of leaks and that oxygen is completely excluded to prevent the formation of explosive mixtures.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times.[14] When handling powders, respiratory protection is advised.[13]

Analytical Quality Control

To ensure the final product meets the required specifications, a robust set of analytical tests should be performed.

TestMethodSpecification
Appearance Visual InspectionOff-white to light tan crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of this compound
Purity HPLC/UPLC≥ 99.0% (by area)
Melting Point USP/EP Method52-54 °C
Residual Solvents GC-HSToluene ≤ 890 ppm, Ethanol ≤ 5000 ppm (ICH Q3C limits)
Heavy Metals ICP-MSPalladium (Pd) ≤ 10 ppm

Analytical Methods Overview:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and monitoring reaction completion. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the final product and key intermediates.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Essential for quantifying residual palladium from the catalyst, a critical quality attribute for pharmaceutical intermediates.

Conclusion

The synthetic route described in this application note, utilizing a Suzuki-Miyaura coupling followed by catalytic hydrogenation, presents a robust, efficient, and scalable method for the large-scale production of this compound. By carefully controlling reaction parameters, adhering to strict safety protocols, and implementing thorough analytical quality control, manufacturers can consistently produce this valuable intermediate in high yield and purity, meeting the stringent demands of the pharmaceutical and fine chemical industries.

References

Application Note & Protocol: Synthesis of N-Aryl Amides via Acylation of 4-Amino-2'-methylbiphenyl with Acid Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-acylation of substituted aminobiphenyls is a cornerstone reaction in modern synthetic chemistry, providing access to a class of amides with significant applications in agrochemicals, pharmaceuticals, and materials science. This document provides a comprehensive guide to the reaction between 4-amino-2'-methylbiphenyl and various acid chlorides. We delve into the mechanistic underpinnings of this nucleophilic acyl substitution, explore critical parameters for reaction optimization, and present a detailed, validated protocol for laboratory execution. A key application highlighted is the synthesis of precursors for advanced fungicides, such as Boscalid, demonstrating the industrial relevance of this transformation. This guide is designed to equip researchers with the expertise to perform this reaction efficiently, troubleshoot potential issues, and handle the associated reagents with the utmost safety.

Introduction and Significance

The amide bond is one of the most prevalent functional groups in chemistry and biology, forming the backbone of peptides and proteins and appearing in a vast array of synthetic molecules.[1] The synthesis of N-aryl amides from aromatic amines and acylating agents is a fundamental transformation that enables the construction of complex molecular architectures. This compound is a valuable building block, and its N-acylated derivatives are key intermediates in the synthesis of high-value compounds.

A prominent example is the production of the fungicide Boscalid, where a structurally similar aminobiphenyl is acylated with 2-chloronicotinoyl chloride in a crucial amide bond-forming step.[2][3][4] The methodologies described herein are broadly applicable to a range of primary and secondary aromatic amines and acid chlorides, making this a versatile tool for discovery and process chemistry.

Reaction Mechanism and Guiding Principles

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This addition step forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

A critical aspect of this reaction is the concurrent production of hydrogen chloride (HCl).[5] The HCl byproduct will readily react with any unreacted amine, protonating it to form an ammonium salt. This salt is no longer nucleophilic and cannot participate in the reaction, effectively halting the conversion and reducing the yield.[5]

To overcome this, a base must be added to neutralize, or "scavenge," the HCl as it is formed. This is the principle behind the classic Schotten-Baumann reaction , which utilizes an aqueous base in a two-phase system to drive the acylation to completion.[6][7][8][]

Reaction_Mechanism cluster_legend Mechanism Steps Amine This compound (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcidChloride Acid Chloride (Electrophile) AcidChloride->Tetrahedral Base Base (e.g., Et₃N) Salt Base-HCl Salt (e.g., Et₃NH⁺Cl⁻) Base->Salt HCl Scavenging Product N-Acylated Product (Amide) Tetrahedral->Product Elimination of Cl⁻ key1 1. Nucleophilic Addition key2 2. Elimination key3 3. Acid Neutralization

Caption: Nucleophilic acyl substitution mechanism.

Guide to Experimental Design & Optimization

The success and efficiency of the acylation depend on the careful selection of several key parameters. The choices often involve a trade-off between reaction rate, yield, purity, and operational simplicity.

ParameterOptions & ConsiderationsRationale & Expert Insights
Solvent Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate. Biphasic: Water/DCM, Water/Ether. Green: Cyrene™.[10]Aprotic solvents are preferred for reactions with organic bases to prevent hydrolysis of the acid chloride. DCM is an excellent choice as it dissolves a wide range of reactants and is relatively inert.[11] Biphasic systems are used for classic Schotten-Baumann conditions with inorganic bases.
Base Organic: Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA). Inorganic: NaOH, KOH, K₂CO₃, NaHCO₃.[12]Organic tertiary amines are soluble in organic solvents and effectively scavenge HCl. TEA is common and cost-effective.[11] Inorganic bases are used in aqueous/biphasic setups; they are inexpensive but can promote hydrolysis of the acid chloride if mixing is not efficient.
Temperature 0 °C to Room Temperature (20-25 °C).The reaction is often highly exothermic.[] Starting the reaction at 0 °C by adding the acid chloride dropwise allows for better control over the reaction rate and minimizes side-product formation. The reaction is then typically allowed to warm to room temperature to ensure completion.[11][13]
Stoichiometry Acid Chloride: 1.0 - 1.2 equivalents. Base: At least 1.1 equivalents (relative to acid chloride).A slight excess of the acid chloride can help drive the reaction to completion, but a large excess can lead to purification challenges. At least one equivalent of a tertiary amine base is required to neutralize the HCl. Alternatively, two equivalents of the starting amine can be used, with one acting as the nucleophile and the other as the base.
Catalyst 4-Dimethylaminopyridine (DMAP).For sterically hindered or less reactive amines/acid chlorides, a catalytic amount of DMAP can significantly accelerate the reaction.[]

Detailed Experimental Protocol

This protocol describes the synthesis of N-(2'-methyl-[1,1'-biphenyl]-4-yl)propanamide as a representative example.

Reaction Scheme: (Self-generated image, not from search results)

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound183.251.83 g10.01.0
Propanoyl chloride92.521.02 g (0.93 mL)11.01.1
Triethylamine (TEA)101.191.52 g (2.09 mL)15.01.5
Dichloromethane (DCM)-50 mL--

Equipment:

  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Ice-water bath

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Purification apparatus (recrystallization or column chromatography)

Step-by-Step Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add this compound (1.83 g, 10.0 mmol) and anhydrous dichloromethane (40 mL). Stir the mixture until the solid is fully dissolved.

  • Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the solution via syringe.

  • Cooling: Cool the flask in an ice-water bath to 0 °C with continuous stirring.

  • Acid Chloride Addition: Dissolve propanoyl chloride (0.93 mL, 11.0 mmol) in anhydrous DCM (10 mL) and add it to a dropping funnel. Add the acid chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates completion.

  • Workup (Quenching & Extraction):

    • Pour the reaction mixture into a separatory funnel containing 50 mL of water.

    • Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 30 mL) to remove acidic impurities, and finally with brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-(2'-methyl-[1,1'-biphenyl]-4-yl)propanamide.

Workflow and Troubleshooting

A systematic approach is key to successful synthesis. The following workflow and troubleshooting guide will help navigate common challenges.

Experimental_Workflow Prep Reagent Preparation & Setup Reaction Reaction Execution (0°C to RT) Prep->Reaction Add Acid Chloride Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Isolate Dry & Concentrate Workup->Isolate Purify Purification (Recrystallization / Chromatography) Isolate->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze

Caption: General experimental workflow diagram.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Starting amine was protonated (used as HCl salt). 2. Reagents or solvent contained water, hydrolyzing the acid chloride. 3. Insufficient base to neutralize HCl.1. Neutralize the amine salt before reaction or add an extra equivalent of base. 2. Use anhydrous solvents and fresh, high-quality reagents. 3. Re-check calculations and ensure at least 1.1 eq. of base is used.
Reaction is Sluggish or Stalls 1. Low reactivity of substrates (steric hindrance). 2. Low reaction temperature.1. Add a catalytic amount (0.1 eq.) of DMAP. 2. After initial addition at 0°C, allow the reaction to proceed at room temperature or with gentle heating (e.g., 40 °C).
Multiple Products Observed on TLC 1. Hydrolysis of acid chloride to carboxylic acid. 2. Impure starting materials. 3. Di-acylation (if the amine has other reactive sites).1. Ensure strictly anhydrous conditions. 2. Check the purity of starting materials by NMR or TLC before starting. 3. This is unlikely for this compound but should be considered for other substrates. Optimize stoichiometry.

Safety Precautions

Proper safety protocols are mandatory when handling the reagents involved in this synthesis.

  • General: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a good choice for incidental contact).[14][15]

  • Acid Chlorides: Acid chlorides are corrosive, lachrymatory (tear-inducing), and react violently with water and other protic solvents to release HCl gas.[16] Handle with extreme care, always under an inert atmosphere, and away from moisture.

  • Aromatic Amines: Many aromatic amines are toxic and can be absorbed through the skin.[17] Avoid direct contact and inhalation.

  • Solvents: Dichloromethane is a volatile solvent. Avoid inhalation and skin contact. Ensure all solvent transfers are performed in the fume hood.

  • Spills & Waste: Have appropriate spill control materials (e.g., sodium bicarbonate for neutralizing acids) readily available.[15] Dispose of all chemical waste according to your institution's hazardous waste guidelines. Never pour organic solvents or reactive chemicals down the drain.

References

Application Notes and Protocols: The Critical Role of Phosphine Ligands in the Synthesis of 4-Amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2'-methylbiphenyl is a key structural motif found in a variety of pharmacologically active molecules and advanced materials.[1][2] Its synthesis, therefore, is of significant interest to researchers in drug development and materials science. Among the most powerful methods for constructing the biaryl scaffold of this molecule are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][3] The success of these transformations is critically dependent on the choice of phosphine ligand, which plays a multifaceted role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the overall efficiency and selectivity of the reaction.[4][5] This document provides a detailed guide to understanding and leveraging the role of phosphine ligands in the synthesis of this compound, complete with experimental protocols and troubleshooting advice.

The Foundational Role of Phosphine Ligands in Palladium-Catalyzed Cross-Coupling

Phosphine ligands are indispensable components of modern cross-coupling catalysis.[5] Their primary function is to form a stable complex with the palladium center, preventing its precipitation as palladium black and maintaining its catalytic activity.[6] Beyond stabilization, the steric and electronic properties of the phosphine ligand are instrumental in dictating the outcome of the catalytic cycle.[4][7][8]

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a series of steps: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling) or amine coordination and deprotonation (in Buchwald-Hartwig amination), and reductive elimination.[9][10][11] The nature of the phosphine ligand influences the rate and efficiency of each of these elementary steps.[12][13]

Key Ligand Properties and Their Mechanistic Impact

The efficacy of a phosphine ligand is primarily determined by its steric and electronic characteristics.[4][7][8]

  • Steric Bulk: The physical size of the phosphine ligand, often quantified by the Tolman cone angle, is a critical parameter.[7] Bulky ligands promote the formation of monoligated palladium species, which are often the most active catalysts in the reaction.[12][13] Furthermore, steric hindrance can accelerate the reductive elimination step, which is the product-forming step of the catalytic cycle.[13] For the synthesis of a sterically demanding molecule like this compound, bulky ligands are often essential to achieve high yields.[14]

  • Electron-Donating Ability: The electron-donating capacity of a phosphine ligand enhances the electron density at the palladium center.[7] This increased electron density facilitates the oxidative addition of the aryl halide to the palladium(0) complex, which is often the rate-limiting step of the catalytic cycle.[15] Electron-rich phosphines are particularly effective for activating less reactive aryl chlorides.[15]

The interplay of these steric and electronic effects is crucial for optimizing the synthesis of this compound. A judicious choice of ligand can lead to higher yields, faster reaction times, and the ability to use milder reaction conditions.

Visualizing the Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common method for synthesizing the biphenyl core of this compound.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar'

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Common Phosphine Ligands for this compound Synthesis

A variety of phosphine ligands have been developed for palladium-catalyzed cross-coupling reactions. For the synthesis of this compound, dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," have proven to be particularly effective.[16][17] These ligands are characterized by their steric bulk and strong electron-donating properties.[18]

Comparison of Commonly Used Phosphine Ligands
LigandStructureKey FeaturesTypical Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich.[16]Suzuki-Miyaura and Buchwald-Hartwig couplings, especially with challenging substrates.[17]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky with electron-donating methoxy groups.[16]Highly active for Suzuki-Miyaura couplings.[17][18]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos but with bulkier isopropoxy groups.[16]Effective for a wide range of cross-coupling reactions.[16]
DavePhos 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenylContains a coordinating dimethylamino group.[16]Useful in Suzuki-Miyaura and Buchwald-Hartwig aminations.[16]

The selection of the optimal ligand is often substrate-dependent, and a screening of different ligands may be necessary to achieve the best results.[4][14]

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound via two common cross-coupling strategies. Note: These are generalized procedures and may require optimization for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Suzuki-Miyaura Coupling for the Biphenyl Core followed by Reduction

This two-step approach first constructs the 4-Nitro-2'-methylbiphenyl intermediate, which is then reduced to the desired amine.

Step 1: Synthesis of 4-Nitro-2'-methylbiphenyl

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent Degas Degas the Mixture Reagents->Degas Catalyst Add Pd Catalyst and Phosphine Ligand Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Quench Quench and Extract Cool->Quench Purify Purify by Chromatography Quench->Purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 1-Bromo-4-nitrobenzene

  • 2-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To an oven-dried flask, add 1-bromo-4-nitrobenzene (1.0 mmol), 2-methylphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (5 mL) and water (0.5 mL).

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol) and add them to the reaction flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-nitro-2'-methylbiphenyl.

Step 2: Reduction of the Nitro Group

A standard reduction protocol using a reagent such as tin(II) chloride or catalytic hydrogenation can be employed to convert the nitro group to the amine.

Protocol 2: Buchwald-Hartwig Amination

This protocol directly forms the C-N bond to synthesize the target molecule.

Materials:

  • 4-Bromo-2'-methylbiphenyl

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-2'-methylbiphenyl (1.0 mmol), palladium(II) acetate (0.02 mmol), RuPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene (5 mL) and the ammonia source (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor choice of ligand, insufficient base, or low reaction temperature.Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos).[14] Use a stronger base or ensure the base is anhydrous. Increase the reaction temperature.
Side Product Formation Homocoupling of the boronic acid, debromination of the aryl halide.Use a higher ligand-to-palladium ratio. Optimize the reaction temperature and time.
Catalyst Decomposition Presence of oxygen or moisture.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

Conclusion

The synthesis of this compound via palladium-catalyzed cross-coupling reactions is a powerful and versatile methodology. The strategic selection of the phosphine ligand is paramount to the success of these transformations. By understanding the interplay of steric and electronic effects, researchers can rationally choose a ligand to optimize reaction efficiency, yield, and substrate scope. The dialkylbiaryl phosphine ligands, in particular, offer a robust platform for the synthesis of this important molecular scaffold, enabling advancements in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted biphenyls. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Troubleshooting Guide

Section 1: Low Reaction Yield or Incomplete Conversion

Question 1: My Suzuki coupling reaction is giving a low yield of the biphenyl product, with a significant amount of starting material unreacted. What are the likely causes and how can I improve the conversion?

Answer:

Low or incomplete conversion in Suzuki coupling is a frequent issue that can often be traced back to suboptimal reaction parameters or degradation of key reagents. A systematic approach to troubleshooting is essential.

Core Principles: The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] A bottleneck in any of these steps can lead to poor yields. The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step, particularly with less reactive aryl chlorides.[2][3]

Troubleshooting Workflow:

Low_Yield_Troubleshooting cluster_checks Initial Checks cluster_optimization Parameter Optimization start Low Yield/ Incomplete Conversion reagent_quality Verify Reagent Quality - Boronic Acid Stability - Solvent Purity (Degassed) - Base Anhydrous? start->reagent_quality Start Here inert_atmosphere Ensure Inert Atmosphere - Proper Degassing? - No Air Leaks? reagent_quality->inert_atmosphere Reagents OK catalyst_ligand Optimize Catalyst/Ligand - Increase Catalyst Loading - Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) inert_atmosphere->catalyst_ligand Atmosphere OK base_selection Re-evaluate Base - Stronger Base? (e.g., K3PO4, Cs2CO3) - Check Solubility catalyst_ligand->base_selection No Improvement end_point Improved Yield catalyst_ligand->end_point Success solvent_temp Adjust Solvent & Temp - Increase Temperature - Change Solvent System (e.g., Toluene, Dioxane, THF/H2O) base_selection->solvent_temp No Improvement base_selection->end_point Success solvent_temp->end_point Success

Caption: Troubleshooting workflow for low or no conversion.

Detailed Optimization Steps:

  • Re-evaluate Your Catalyst and Ligand System: For many biphenyl syntheses, especially with challenging substrates (e.g., electron-rich aryl chlorides or sterically hindered partners), standard catalysts like Pd(PPh₃)₄ may be insufficient.[4]

    • Actionable Advice: Switch to a more robust catalyst system. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective as they are both bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps.[5][6] For particularly difficult couplings, N-heterocyclic carbene (NHC) ligands can also be highly effective.[4]

  • Assess the Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[7][8]

    • Actionable Advice: If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[7] The solubility of the base is also crucial; K₃PO₄ is often effective in organic solvents, especially for coupling nitrogen-rich heterocycles.[7]

  • Optimize Solvent and Temperature: The choice of solvent can significantly influence reaction rates and yields.[1][9]

    • Actionable Advice: Common solvent systems include toluene, THF, dioxane, and DMF, often with water as a co-solvent.[1][10] For sluggish reactions, increasing the temperature is a common strategy.[10][11] A 1:1 mixture of DMF-H₂O has been shown to be an efficient system for improving yields.[10]

  • Check Boronic Acid Stability: Boronic acids can be prone to decomposition (protodeborylation), especially under prolonged heating or in the presence of excess water.

    • Actionable Advice: Use freshly acquired or purified boronic acid. Consider using boronate esters (e.g., pinacol esters) which are generally more stable.

Question 2: I am attempting to couple a sterically hindered aryl halide, and the reaction is not proceeding. How can I overcome this steric challenge?

Answer:

Steric hindrance, especially from ortho-substituents on one or both coupling partners, dramatically slows down the key steps of the catalytic cycle. Overcoming this requires a highly active and sterically demanding catalyst system.

Core Principles: Steric bulk around the palladium center can impede the approach of the aryl halide for oxidative addition and hinder the final reductive elimination step to form the C-C bond.[4] The solution is to use ligands that are even bulkier, which paradoxically can accelerate the reaction by promoting the formation of a more reactive, coordinatively unsaturated palladium species.[4]

Recommended Conditions for Sterically Hindered Couplings:

ParameterRecommendationRationale
Ligand Bulky, electron-rich biaryl monophosphines (e.g., XPhos, SPhos, RuPhos) or specialized ligands like BI-DIME and AntPhos.[4][5][12][13]These ligands create a sterically demanding environment that favors the formation of highly reactive monoligated Pd(0) species, accelerating oxidative addition and reductive elimination.[4][6]
Catalyst Loading May need to be increased (e.g., 2-5 mol%).To compensate for the slower reaction rate and potential catalyst deactivation.
Base Stronger bases like K₃PO₄, Cs₂CO₃, or even KOtBu.[4]A stronger base can more effectively generate the reactive boronate species needed for the challenging transmetalation step.
Temperature Higher temperatures (e.g., >100 °C) are often required.Provides the necessary energy to overcome the high activation barriers associated with hindered substrates.
Solvent High-boiling aprotic solvents like toluene, dioxane, or DMF.[11]Accommodates the higher reaction temperatures required.

Experimental Protocol Example for Hindered Coupling: To a dried Schlenk flask under argon, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), and the ligand (e.g., XPhos, 4.5 mol %). Add degassed toluene. Seal the flask and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

Section 2: Formation of Side Products

Question 3: My reaction is producing a significant amount of homocoupled product from the boronic acid. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[3]

Core Principles: The desired catalytic cycle relies on Pd(0). If oxygen is present, it can oxidize Pd(0) to Pd(II), which can then participate in a competing catalytic cycle that leads to homocoupling.[3]

Mitigation Strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical factor.

    • Actionable Advice: Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[3]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source can minimize the initial concentration of Pd(II).

    • Actionable Advice: Use precatalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ instead of Pd(OAc)₂ or PdCl₂.[3]

  • Ligand Choice: The ligand can influence the rate of homocoupling.

    • Actionable Advice: Bulky electron-rich ligands can sometimes help suppress this side reaction by stabilizing the Pd(0) state and promoting the desired cross-coupling pathway.[3]

  • Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling. Optimize the ratio for your specific substrates.

Suzuki_Cycle_vs_Homocoupling cluster_main Desired Suzuki-Miyaura Cycle cluster_side Undesired Homocoupling Path Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_O2 Pd(II) Pd0->PdII_O2 O2 (Oxidation) PdII_ArX Ar-Pd(II)-X OA->PdII_ArX + Ar-X TM Transmetalation PdII_ArX->TM + Ar'-B(OH)2 + Base PdII_ArAr Ar-Pd(II)-Ar' TM->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Biphenyl) RE->Product Homocoupling Homocoupling Product (Ar'-Ar') PdII_O2->Homocoupling 2 Ar'-B(OH)2

Caption: Competing pathways in Suzuki coupling.

Question 4: I am observing protodeborylation of my boronic acid (replacement of the -B(OH)₂ group with -H). How can I prevent this?

Answer:

Protodeborylation is the cleavage of the C-B bond, which removes the boronic acid from the reaction mixture and halts the catalytic cycle. It is often promoted by high temperatures, extended reaction times, and certain aqueous basic conditions.

Mitigation Strategies:

  • Use Milder Bases: Strong bases can sometimes accelerate protodeborylation.

    • Actionable Advice: Consider using milder bases like K₂CO₃ or even KF, which can activate the boronic acid without being overly harsh.[8][14]

  • Use Boronate Esters: Pinacol or MIDA boronates are significantly more stable towards protodeborylation than the corresponding boronic acids.[15]

    • Actionable Advice: Synthesize or purchase the boronate ester of your aryl partner. MIDA boronates are particularly useful for slow-release of the boronic acid under the reaction conditions.[15]

  • Minimize Reaction Time and Temperature:

    • Actionable Advice: Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily high temperatures or prolonged heating.[11]

Section 3: Catalyst and Substrate Issues

Question 5: My reaction is very slow when using an aryl chloride. How can I improve the reaction rate?

Answer:

Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Suzuki couplings. This is due to the much stronger C-Cl bond, which makes the rate-determining oxidative addition step significantly slower.[16]

Core Principles: To facilitate the cleavage of the strong C-Cl bond, a more electron-rich palladium center is required. This increases the catalyst's nucleophilicity, promoting its insertion into the aryl-chloride bond.[16]

Solutions for Aryl Chloride Coupling:

ParameterRecommendationRationale
Ligand Highly electron-donating and bulky ligands are essential. Buchwald-type ligands (XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) are the standard.[8][16]These ligands create a highly active, electron-rich Pd(0) center necessary to break the strong C-Cl bond.[16]
Base A strong base like K₃PO₄ or Cs₂CO₃ is typically required.Ensures efficient formation of the boronate for the subsequent transmetalation step.
Temperature Higher temperatures are almost always necessary.Provides the energy needed for the difficult oxidative addition step.

Question 6: The reaction seems to start but then stalls, suggesting catalyst deactivation. What causes this and how can it be prevented?

Answer:

Catalyst deactivation can occur through several mechanisms, including the formation of inactive palladium black (Pd(0) aggregates) or the formation of stable, off-cycle palladium complexes.[17][18]

Causes and Prevention of Catalyst Deactivation:

  • Formation of Palladium Black: At high temperatures or low ligand concentrations, the active Pd(0)L species can disproportionate, leading to the precipitation of inactive palladium metal.

    • Prevention: Ensure an adequate ligand-to-palladium ratio (typically >1:1, often 2:1 for monodentate ligands). The use of bulky, strongly coordinating ligands helps to stabilize the monomeric Pd(0) species in solution.[6]

  • Inhibition by Reaction Components: Impurities in reagents or solvents can act as catalyst poisons.[16] Additionally, the product itself or halide byproducts can sometimes inhibit the catalyst by forming stable complexes.[17][19]

    • Prevention: Use high-purity, degassed solvents and reagents. If halide inhibition is suspected (especially with aryl iodides), changing the solvent system (e.g., from THF to toluene) can sometimes mitigate the effect by altering salt solubility.[19]

  • Thermal Decomposition: The catalyst or ligands can degrade at very high temperatures over long periods.

    • Prevention: Use the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction and avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the "caesium effect"? A1: The "caesium effect" refers to the often-dramatic improvement in reaction rate and yield observed when using caesium bases, such as Cs₂CO₃ or CsF, particularly in challenging Suzuki couplings. This is attributed to the high solubility of caesium salts in organic solvents and the weakly coordinating nature of the large Cs⁺ cation, which promotes the formation of a more reactive "ate" complex.[7]

Q2: Can I run a Suzuki coupling without a phosphine ligand? A2: While "ligandless" Suzuki couplings have been reported, they often rely on trace palladium nanoparticles acting as the catalyst source. For consistent and high-yielding synthesis of complex biphenyls, a well-defined ligand is almost always necessary to stabilize the catalytic species and promote the key steps of the reaction.[17]

Q3: Is water necessary in my reaction? A3: Not always, but it is a very common and often beneficial co-solvent. Water can help dissolve inorganic bases like K₂CO₃ or K₃PO₄, facilitating their role in the reaction.[1][20] However, in anhydrous couplings with bases like K₃PO₄, a small amount of water may still be required to facilitate the reaction.[20]

Q4: How do I choose between an aryl bromide and an aryl chloride? A4: The reactivity order for the aryl halide is I > Br > Cl.[2] Aryl bromides are a good balance of reactivity and stability and are very commonly used. Aryl chlorides are less expensive and more abundant but are significantly less reactive, requiring more specialized and robust catalytic systems.[2][16] Your choice will depend on substrate availability, cost, and the complexity of the desired biphenyl.

References

Technical Support Center: Purification of 4-Amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Amino-2'-methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during the purification of this compound. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure you can achieve the desired purity for your downstream applications.

Introduction

This compound is a biphenyl derivative with the molecular formula C13H13N.[1][2] It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics. Achieving high purity of this compound is often critical for the success of subsequent reactions and the quality of the final product. This guide will explore common purification techniques and provide solutions to potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route used. Common synthesis methods, such as Suzuki or Gomberg-Bachmann reactions, can lead to several types of impurities.[3] These may include unreacted starting materials (e.g., boronic acids/esters and haloarenes in Suzuki coupling), homocoupled byproducts (e.g., 4,4'-diaminobiphenyl or 2,2'-dimethylbiphenyl), and residual catalysts (e.g., palladium or copper complexes).[3][4] Incomplete reactions during multi-step syntheses can also result in side products.[5][6]

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization is often the most straightforward and cost-effective method for removing minor impurities and achieving high purity, especially for solid compounds.

  • Column chromatography is highly effective for separating complex mixtures with closely related impurities.[7]

  • Distillation can be employed if the compound is thermally stable and the impurities have significantly different boiling points.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be caused by a solution that is too concentrated or the presence of impurities that depress the melting point.[8][9] To remedy this, try reheating the solution to redissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allowing the solution to cool more slowly can also encourage crystal formation over oiling out.[9]

Q4: I am having trouble separating my compound from a byproduct with very similar polarity using column chromatography. What can I do?

A4: When dealing with compounds of similar polarity, several strategies can be employed. You can try a less polar or more polar solvent system to improve separation. Using a different stationary phase, such as alumina or a functionalized silica gel (e.g., amino- or cyano-bonded), can alter the selectivity of the separation.[7] For aromatic amines, which can interact strongly with acidic silica, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and resolution.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Crystal Yield After Recrystallization - Using too much solvent.[8]- Premature crystallization during hot filtration.[8]- Washing crystals with a solvent that is not ice-cold.[8]- Use the minimum amount of hot solvent required for complete dissolution.- Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities Persist After Purification - Highly colored byproducts from the reaction.- Degradation of the compound.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[10]- A second recrystallization may be necessary.
Tailing Peaks in GC or HPLC Analysis After Column Chromatography - Interaction of the basic amine with acidic silica gel.[11]- Add a small percentage (0.1-1%) of a base, such as triethylamine or ammonia, to the mobile phase to neutralize active sites on the silica.[7]- Use a deactivated or base-washed silica gel column.[11]
No Crystal Formation After Cooling - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Concentrate the solution by carefully evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[9]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines the steps for purifying this compound using a single-solvent recrystallization method. A mixed solvent system like ethanol/water can also be effective.[8]

Step-by-Step Methodology:

  • Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent is a good starting point. Ethanol or isopropanol are often suitable choices. Test the solubility of a small amount of the crude material in a few solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent to maximize yield.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It is crucial to pre-heat the funnel and receiving flask to prevent premature crystallization.[8]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[10]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure for purification by flash column chromatography.

Step-by-Step Methodology:

  • Stationary Phase and Eluent Selection: For aromatic amines, silica gel is a common stationary phase. However, due to the basic nature of the amine, peak tailing can occur.[11] To mitigate this, a small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent.[7] A common eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent mixture and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation.

  • Elution: Begin eluting with the determined solvent system. If necessary, a solvent gradient (gradually increasing the polarity of the eluent) can be used to separate compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot Dissolved Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (if needed) dissolved_solution->hot_filtration clear_filtrate Clear Hot Filtrate hot_filtration->clear_filtrate cool_slowly Cool Slowly clear_filtrate->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_formed Crystals Formed ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_cold Wash with Cold Solvent vacuum_filtration->wash_cold dry_crystals Dry Crystals wash_cold->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield no_crystals No Crystals? start->no_crystals poor_separation Poor Separation? start->poor_separation peak_tailing Peak Tailing? start->peak_tailing reheat_add_solvent Reheat, add solvent & cool slowly oiling_out->reheat_add_solvent min_solvent Minimize solvent Wash with cold solvent low_yield->min_solvent induce_crystallization Induce crystallization (scratch/seed) no_crystals->induce_crystallization change_eluent Change eluent system Try different stationary phase poor_separation->change_eluent add_base Add base (e.g., TEA) to eluent peak_tailing->add_base

Caption: Troubleshooting logic for common purification issues.

Safety Precautions

This compound, like many aromatic amines, should be handled with care. It may be harmful if swallowed, and can cause skin and serious eye irritation.[12][13] Some biphenyl derivatives are known or suspected carcinogens.[14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[12][14][15]

References

Technical Support Center: Catalyst Deactivation in 4-Amino-2'-methylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Amino-2'-methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to catalyst deactivation during this critical synthetic process. By understanding the root causes of catalyst deactivation, you can optimize your reaction conditions, improve yields, and ensure the robustness of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common sign of catalyst deactivation in my reaction to synthesize this compound?

A1: A primary indicator of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black.[1][2] This precipitate consists of agglomerated palladium nanoparticles that have fallen out of the catalytic cycle, reducing the concentration of the active catalyst and slowing down or stalling the reaction. While the appearance of some black solid is common in many successful cross-coupling reactions, rapid and extensive precipitation early on is a strong indicator of a problem.[3]

Q2: My Suzuki-Miyaura coupling reaction to form the biphenyl backbone is sluggish or incomplete. Could this be a catalyst deactivation issue?

A2: Yes, a sluggish or incomplete reaction is a classic symptom of catalyst deactivation. This can be caused by several factors, including insufficient ligand to stabilize the active palladium species, the presence of oxygen which can oxidize the active Pd(0) catalyst, or high reaction temperatures leading to catalyst decomposition.[1] It's also important to consider the inherent reactivity of your substrates; for instance, aryl chlorides are generally less reactive than aryl bromides.[3]

Q3: I'm attempting a direct amination of a 4-halo-2'-methylbiphenyl substrate and the reaction is not proceeding. What should I investigate first?

A3: In palladium-catalyzed amination reactions, the amine substrate itself can sometimes act as a ligand for the palladium center, potentially leading to catalyst deactivation. It is often beneficial to use a slight excess of the phosphine ligand to prevent this. Additionally, the purity of the amine is critical, as trace impurities can poison the catalyst. Ensure your amine is freshly purified and all reagents and solvents are anhydrous and deoxygenated.

Q4: Can the choice of base influence catalyst stability?

A4: Absolutely. The base plays a crucial role in the catalytic cycle, but an inappropriate choice can be detrimental. An overly strong or poorly soluble base can lead to the degradation of sensitive starting materials or ligands, which in turn can cause catalyst deactivation.[1][4] For Suzuki-Miyaura reactions, common bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often used.[1] The solubility of the base can also affect the reaction kinetics.[4]

Troubleshooting Guides

This section provides a more in-depth, question-and-answer-based approach to specific problems you might encounter.

Guide 1: Problem - Rapid Formation of Palladium Black and Stalled Reaction

Q: My reaction mixture turned black almost immediately after reaching temperature, and now the conversion has stalled. What's happening and how can I fix it?

A: Causal Analysis: The rapid formation of palladium black indicates that the active Pd(0) catalyst is unstable under your reaction conditions and is aggregating into inactive palladium nanoparticles.[1] This is often a result of one or more of the following:

  • Insufficient Ligand Stabilization: The phosphine or N-heterocyclic carbene (NHC) ligand is crucial for stabilizing the Pd(0) species and preventing agglomeration.[1]

  • High Reaction Temperature: Elevated temperatures can accelerate the decomposition of the catalyst.[1]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then lead to the formation of palladium black.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid palladium black formation.

Detailed Experimental Protocol: Ligand Screening

  • Baseline Reaction: Set up your standard reaction for the synthesis of this compound (or its precursor) and note the time to onset of significant palladium black formation and the final conversion.

  • Ligand Stoichiometry: Prepare a series of reactions where the ligand-to-palladium ratio is systematically increased (e.g., 1.1:1, 1.5:1, 2:1). Monitor each reaction for palladium black formation and conversion.

  • Ligand Type: If increasing the stoichiometry is ineffective, screen a panel of different ligands. For Suzuki-Miyaura or Buchwald-Hartwig amination, consider bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs).[1]

  • Analysis: Compare the results of the screening experiments to the baseline to identify the optimal ligand and stoichiometry for catalyst stability.

Guide 2: Problem - Low Conversion Despite No Obvious Catalyst Precipitation

Q: My reaction is clean, with no significant palladium black formation, but the conversion is consistently low. What could be the issue?

A: Causal Analysis: Low conversion in the absence of visible catalyst decomposition often points to catalyst poisoning, where the active sites of the catalyst are blocked by impurities.[2][5] Common poisons include:

  • Sulfur Compounds: Even trace amounts of sulfur from starting materials or solvents can irreversibly bind to the palladium catalyst.[6][7]

  • Halides: While necessary as a leaving group on one of the substrates, excess halide ions in the reaction mixture can sometimes form inactive palladium complexes.

  • Nitrogen-Containing Heterocycles: If present as impurities, these can coordinate to the palladium center and inhibit catalysis.[2]

Troubleshooting Workflow:

G A Start: Low Conversion, No Precipitation B Suspect Catalyst Poisoning A->B C Purify Starting Materials & Solvents B->C D Run High-Purity Test Reaction C->D E Conversion Improved? D->E F Identify and Eliminate Source of Contamination E->F Yes I Investigate Other Reaction Parameters (Base, Solvent, Temp) E->I No G Consider Catalyst Scavengers or Guard Beds F->G H End: Problem Resolved G->H I->H

Caption: Systematic approach to diagnosing catalyst poisoning.

Detailed Experimental Protocol: Testing for Catalyst Poisoning

  • Baseline Reaction: Run the reaction under your standard conditions with the current batches of reagents and solvents. Record the final conversion.

  • Reagent Purification:

    • Aryl Halide/Boronic Acid (or Ester): Recrystallize or perform column chromatography on your starting materials.

    • Amine: If applicable, distill the amine or pass it through a plug of activated alumina.

    • Solvents: Use freshly distilled, anhydrous, and deoxygenated solvents.

  • High-Purity Reaction: Repeat the reaction using the purified reagents and solvents under identical conditions to the baseline.

  • Analysis: A significant improvement in conversion in the high-purity reaction confirms that catalyst poisoning was the issue.

Data Summary: Common Palladium Catalysts and Ligands
Catalyst SystemTypical ReactionKey AdvantagesPotential Deactivation Issues
Pd(OAc)₂ / PPh₃Suzuki-MiyauraCost-effective, readily availableProne to thermal decomposition; PPh₃ can be suboptimal for challenging substrates
Pd₂(dba)₃ / Buchwald LigandsBuchwald-Hartwig Amination, Suzuki-MiyauraHigh activity for a broad range of substratesLigand can be displaced by certain substrates, leading to inactive complexes[8]
Pd/C (Heterogeneous)Suzuki-MiyauraEasy to remove from the reaction mixture, recyclable[9]Can be less active than homogeneous catalysts, potential for metal leaching
PEPPSI™ Precatalysts (NHC)Suzuki-MiyauraHigh thermal stability, efficient for aryl chloridesNHC ligand synthesis can be more complex

Catalyst Reactivation

In some cases, a deactivated palladium catalyst, particularly a heterogeneous one like Pd/C, can be reactivated. For palladium catalysts poisoned by nitrogen-containing impurities, a reactivation process involving treatment with a solution of an alkali or alkaline earth metal salt (e.g., bicarbonates, carbonates) has been reported.[10] However, for homogeneous catalysts that have formed palladium black, reactivation is generally not feasible, and prevention is the more effective strategy.

References

Technical Support Center: Troubleshooting Homocoupling in 4-Methylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of homocoupling during the synthesis of 4-methylbiphenyl. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant amounts of biphenyl and 4,4'-dimethylbiphenyl in my Suzuki-Miyaura reaction to synthesize 4-methylbiphenyl. What's causing this?

A1: The formation of biphenyl and 4,4'-dimethylbiphenyl as byproducts indicates homocoupling of your starting materials—phenylboronic acid and 4-bromotoluene, respectively. This is a prevalent side reaction in Suzuki-Miyaura couplings and can arise from several factors.[1][2] The primary culprits are typically the presence of oxygen and the use of Palladium(II) precatalysts.[3][4]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that couples two molecules of the boronic acid, leading to the formation of biphenyl.[3][4][5]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt, such as Pd(OAc)₂, as a precatalyst, it can directly react with the boronic acid to form the homocoupled product before the main catalytic cycle for the desired cross-coupling is established.[3][6]

Q2: How can I effectively minimize homocoupling in my Suzuki-Miyaura synthesis of 4-methylbiphenyl?

A2: To suppress homocoupling, it is crucial to rigorously exclude oxygen from your reaction.[1] This can be accomplished through several techniques:

  • Degassing Solvents: Thoroughly degas all solvents and water to be used. Common methods include sparging with an inert gas like argon or nitrogen, or utilizing the freeze-pump-thaw technique for more rigorous oxygen removal.[1]

  • Inert Atmosphere: Always conduct your reaction under a positive pressure of an inert gas. The use of Schlenk lines or a glovebox is highly recommended.[1]

  • Catalyst Selection: While convenient, Pd(II) precatalysts require an in situ reduction to the active Pd(0) species. Incomplete reduction can contribute to homocoupling.[4] Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to circumvent this issue.[7]

Q3: I've taken precautions to exclude oxygen, but I'm still observing homocoupling byproducts. What other reaction parameters should I investigate?

A3: If homocoupling persists despite a carefully controlled inert atmosphere, you should optimize other reaction parameters:

  • Base Selection: The choice of base is critical and can significantly influence the reaction's outcome. For the synthesis of 4-methylbiphenyl, stronger bases like K₃PO₄ or Cs₂CO₃ have proven effective.[1]

  • Solvent System: The solvent plays a key role in the solubility of reactants and the catalyst. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly employed.[1][8][9] The polarity of the solvent can affect reaction rates and selectivity.[10][11]

  • Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step and suppress side reactions.[7]

Q4: I am using a Grignard-based cross-coupling to synthesize 4-methylbiphenyl and am seeing a large amount of 4,4'-dimethylbiphenyl. What is causing this and how can I fix it?

A4: In Grignard-based cross-coupling reactions, the formation of 4,4'-dimethylbiphenyl is a result of the homocoupling of the Grignard reagent (p-tolylmagnesium bromide). This is a known side reaction and can be influenced by several factors.[1][12] A high local concentration of the aryl halide can promote its reaction with the Grignard reagent, leading to the homocoupled product.[1] To mitigate this, it is recommended to maintain a low reaction temperature during the addition of the Grignard reagent to the aryl halide and catalyst mixture. A slow, controlled addition is also critical.[13]

Troubleshooting Guide: A Deeper Dive

Issue 1: Excessive Homocoupling in Suzuki-Miyaura Coupling

Root Cause Analysis:

Homocoupling in Suzuki-Miyaura reactions is mechanistically distinct from the desired cross-coupling pathway. The key steps in the Suzuki-Miyaura coupling are oxidative addition, transmetalation, and reductive elimination.[9][14][15][16] Homocoupling introduces a competing and undesirable catalytic cycle.

Proposed Mechanisms for Boronic Acid Homocoupling

Homocoupling_Mechanisms cluster_oxygen Oxygen-Mediated Homocoupling cluster_pdii Direct Pd(II) Homocoupling Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) O2 Ar-Pd(II)-Ar Ar-Pd(II)-Ar Pd(II)->Ar-Pd(II)-Ar 2 ArB(OH)2 Ar-Pd(II)-Ar->Pd(0) Reductive Elimination Ar-Ar Ar-Ar Ar-Pd(II)-Ar->Ar-Ar Pd(II) Precatalyst Pd(II) Precatalyst Ar-Pd(II)-Ar_2 Ar-Pd(II)-Ar_2 Pd(II) Precatalyst->Ar-Pd(II)-Ar_2 2 ArB(OH)2 Pd(0)_2 Pd(0)_2 Ar-Pd(II)-Ar_2->Pd(0)_2 Reductive Elimination Ar-Ar_2 Ar-Ar_2 Ar-Pd(II)-Ar_2->Ar-Ar_2 Troubleshooting_Workflow start High Levels of Homocoupling Observed check_oxygen Is the reaction rigorously degassed and under inert atmosphere? start->check_oxygen degas_protocol Implement rigorous degassing protocol (freeze-pump-thaw or sparging). check_oxygen->degas_protocol No check_catalyst What is the palladium source? check_oxygen->check_catalyst Yes degas_protocol->check_catalyst pd0_source Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4). check_catalyst->pd0_source Pd(II) optimize_params Optimize other reaction parameters (base, solvent, ligand). check_catalyst->optimize_params Pd(0) pd0_source->optimize_params success Homocoupling Minimized optimize_params->success

References

Effect of temperature on 4-Amino-2'-methylbiphenyl reaction yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing 4-Amino-2'-methylbiphenyl Synthesis

Welcome to our dedicated technical support guide for professionals engaged in the synthesis of this compound. This molecule is a key intermediate in various drug development programs, and its efficient synthesis is critical. This document provides in-depth, experience-driven advice to troubleshoot common issues and answer frequently asked questions, with a specific focus on the pivotal role of temperature in controlling reaction yield and purity.

The synthesis of this compound, typically achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, is sensitive to thermal conditions. Temperature not only dictates the reaction rate but also critically influences the activation of competing side-reaction pathways. Understanding and controlling this parameter is paramount to achieving high-purity material in high yield.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis. Each answer provides a causal explanation and a actionable protocol for resolution.

Question 1: My reaction yield is consistently low (<50%), and I see a significant amount of starting material remaining. How can I use temperature to drive the reaction to completion?

Answer: Low conversion is a classic sign that the reaction has insufficient energy to overcome the activation barrier of a key step in the catalytic cycle, often the initial oxidative addition.

  • Causality: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, have a significant activation energy.[1] While higher temperatures generally increase reaction rates, an arbitrarily high temperature can lead to catalyst decomposition.[2] The optimal temperature is a balance between providing enough energy for the desired reaction without degrading the catalyst or promoting side reactions. Typical temperature ranges for these couplings are between 80-120 °C.[3][4][5]

  • Troubleshooting Protocol:

    • Systematic Temperature Increase: If your reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase the heat in 10 °C intervals.[6]

    • Reaction Monitoring: At each new temperature, monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes.

    • Identify the Sweet Spot: You are looking for the temperature at which the rate of product formation is maximized without the appearance of new, significant impurity spots. An increase in conversion should be observable.[7]

    • Catalyst Stability Check: If you observe a rapid change in the reaction mixture's color (e.g., to black), this often indicates the precipitation of palladium black, a sign of catalyst decomposition, which can be exacerbated by excessive heat.[2] If this occurs, the temperature is too high for your specific catalyst/ligand system.

Question 2: My reaction has a high conversion rate, but the final product is impure. I'm observing significant homocoupling of the boronic acid starting material. How does temperature contribute to this, and how can it be fixed?

Answer: The formation of homocoupled byproducts (e.g., 4,4'-dimethylbiphenyl from the boronic acid) is a common side reaction that is highly sensitive to temperature.[6]

  • Causality: Homocoupling can arise from several pathways. In Suzuki-Miyaura couplings, it can be particularly problematic. Elevated temperatures can sometimes accelerate undesirable side reactions more than the desired cross-coupling.[6] This can happen if the transmetalation step of the catalytic cycle is slow, allowing the organoboron species to react with itself.

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: Reducing the temperature (e.g., from 100 °C to 80 °C) can often slow down the rate of homocoupling more significantly than the desired reaction, thus improving selectivity and final product purity.

    • Optimize Reagent Addition: Consider adding the boronic acid reagent slowly to the heated reaction mixture containing the aryl halide and catalyst. This keeps the instantaneous concentration of the boronic acid low, disfavoring the homocoupling pathway.

    • Ensure Inert Atmosphere: Oxygen can contribute to side reactions. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).[8][9]

Question 3: I am observing a significant byproduct that I suspect is from protodeboronation. How is this related to temperature?

Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction in Suzuki couplings that leads to reduced yield. It is often catalyzed by the base and can be highly sensitive to temperature.[6][9]

  • Causality: This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. The presence of water or other protic sources, combined with the base, facilitates this process. Higher temperatures can accelerate this undesired pathway.[6]

  • Troubleshooting Protocol:

    • Reduce Temperature: As with homocoupling, lowering the reaction temperature can decrease the rate of protodeboronation.

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Using anhydrous solvents can significantly suppress this side reaction.[6]

    • Base Selection: Consider a milder or less soluble base. For instance, switching from a strong base like NaOH or K₃PO₄ to a milder one like K₂CO₃ might help, although this could also slow down the desired reaction.[8] A careful balance must be struck.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature range for the synthesis of this compound?

A1: For most palladium-catalyzed cross-couplings (like Suzuki or Buchwald-Hartwig) leading to this product, a starting temperature range of 80 °C to 100 °C is recommended.[4][9] This range typically provides a good balance between reaction rate and catalyst stability. However, the ideal temperature is highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used.[5][10] A systematic optimization is always advised.[11]

Q2: How does temperature influence the trade-off between reaction rate and product purity?

A2: Temperature has a dual effect on chemical reactions. According to Arrhenius kinetics, increasing temperature increases the rate of all reactions, but often not uniformly.

  • Higher Temperature: Generally leads to a faster reaction, reducing synthesis time. However, it can also provide sufficient energy to activate undesired side-reaction pathways (e.g., homocoupling, protodeboronation, catalyst decomposition), leading to lower purity.[2][6][12]

  • Lower Temperature: Can improve selectivity by favoring the desired reaction pathway, which may have a lower activation energy than competing side reactions. This results in higher purity but often at the cost of a longer reaction time.[8]

The relationship can be summarized in the table below, based on typical observations.

TemperatureReaction RateExpected YieldPredominant Side ReactionsExpected Purity
Low (e.g., 60-70 °C) SlowLow to ModerateIncomplete conversionHigh
Optimal (e.g., 80-100 °C) Moderate to FastHighMinimalHigh
High (e.g., >110 °C) Very FastModerate to LowHomocoupling, Protodeboronation, Catalyst DecompositionLow

Q3: Can microwave irradiation be used to improve the reaction, and how does it relate to temperature control?

A3: Yes, microwave-assisted synthesis can be highly effective. It allows for rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times (e.g., minutes instead of hours) and improved yields.[13] The "temperature" in a microwave reaction refers to the bulk temperature of the solution, which can be precisely controlled. This method can sometimes access reaction pathways that are inefficient under conventional heating, potentially improving outcomes even with lower catalyst loadings.[13]

Visualizing Temperature Effects

To better understand the process, the following diagram illustrates how temperature can shift the balance between the desired product formation and common side reactions in a Suzuki-Miyaura coupling.

G cluster_temp Temperature Influence start Aryl-X + R-B(OH)2 + Pd(0) Catalyst oa Oxidative Addition (Aryl-Pd(II)-X) start->oa side_proto Protodeboronation (R-H) start->side_proto High Temp Favors trans Transmetalation (Aryl-Pd(II)-R) oa->trans side_decomp Catalyst Decomposition (Pd Black) oa->side_decomp Excessive Temp re Reductive Elimination trans->re product Desired Product (this compound) re->product Desired Pathway side_homo Homocoupling (R-R) re->side_homo High Temp Favors product->start Catalyst Regeneration

Caption: Reaction pathways in Suzuki coupling. Optimal temperature favors the desired cycle, while excessive heat promotes side reactions like homocoupling, protodeboronation, and catalyst decomposition.

References

Technical Support Center: A Scientist's Guide to Base Selection for 4-Amino-2'-methylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules like 4-Amino-2'-methylbiphenyl. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone for constructing the pivotal biaryl bond in this molecule. While much attention is often given to the palladium catalyst and ligand, the choice of base is a critical parameter that can dictate the success, yield, and purity of the reaction.

This document provides in-depth, experience-driven insights into selecting the appropriate base for your synthesis. We will move beyond simple protocols to explain the chemical reasoning behind these choices, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the synthesis of this compound, with a focus on the role of the base.

Part 1: The Fundamentals of Base Selection

Q1: Why is a base absolutely essential for the Suzuki-Miyaura coupling?

The role of the base in the Suzuki-Miyaura reaction is not merely to adjust pH; it is a mechanistic necessity. The reaction proceeds through a catalytic cycle involving a palladium center.[1][2][3] The critical step where the base intervenes is transmetalation .

In this step, the organic group from the organoboron reagent (e.g., 2'-methylphenylboronic acid) is transferred to the palladium(II) complex. For this to occur efficiently, the boronic acid must be activated. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, typically a boronate anion [R-B(OH)₃]⁻.[4][5] This negatively charged species is far more reactive and readily transfers its organic moiety to the positively polarized palladium center, thus allowing the catalytic cycle to proceed to the final reductive elimination step and form the desired product.[2][4] Without a base, the transmetalation step is prohibitively slow, and the reaction will not occur.[6]

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Biaryl Ar-Ar' (Product) RedElim->Biaryl Boronic Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ (Activated) Boronic->Boronate Base Base (e.g., CO₃²⁻) Base->Boronate Boronate->Transmetal Transfers Ar'

Diagram 1: The Suzuki-Miyaura catalytic cycle, highlighting the base's critical role in activating the boronic acid for the transmetalation step.

Q2: What are the main classes of bases used, and what are their general characteristics?

The bases used in Suzuki couplings are typically inorganic, chosen for their basicity, solubility, and the properties of their counter-ion.

Base ClassExamplespKa (of conjugate acid)General Characteristics & Use Cases
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃~10.3The most common choice. They are inexpensive, moderately basic, and effective for a wide range of aryl bromides and iodides.[7][8][9] Often used in aqueous solvent mixtures.
Phosphates K₃PO₄~12.3A stronger, non-nucleophilic base. It is particularly effective for less reactive substrates like aryl chlorides and for reactions involving nitrogen-containing heterocycles.[10][11]
Hydroxides NaOH, KOH, Ba(OH)₂~15.7Very strong bases. While effective, their high basicity can sometimes promote side reactions like substrate decomposition or hydrolysis of sensitive functional groups.[10][12]
Fluorides KF, CsF~3.2Fluoride ions are thought to play a unique role in activating the boronic acid, but are generally weaker bases.[10]
Organic Bases Et₃N (TEA), DIPEA~10.7Generally less effective than inorganic bases, especially in aqueous media.[7][10] Their primary advantage is solubility in organic solvents and use with substrates that are highly sensitive to strong inorganic bases.

Note: pKa values are approximate and can vary with conditions. They are provided for comparative purposes.[13][14]

Part 2: Advanced Base Selection & Optimization

Q3: How do I choose the optimal base for synthesizing this compound?

The presence of the unprotected aniline group in one of the coupling partners and the potential for steric hindrance from the ortho-methyl group means that a careful choice of base is required. Follow this decision workflow for initial screening:

Start Start: Select Base for This compound Synthesis Substrate What is your aryl halide? (e.g., 4-bromoaniline derivative or 2-methyl-bromobenzene derivative) Start->Substrate Aryl_Br_I Aryl Bromide or Iodide (More Reactive) Substrate->Aryl_Br_I Aryl_Cl Aryl Chloride (Less Reactive) Substrate->Aryl_Cl Try_K2CO3 Start with K₂CO₃ or Na₂CO₃ Aryl_Br_I->Try_K2CO3 Try_K3PO4 Start with K₃PO₄ Aryl_Cl->Try_K3PO4 Check_Yield Reaction Successful? (Yield > 80%) Try_K2CO3->Check_Yield Try_K3PO4->Check_Yield Low_Yield Low Yield or No Reaction Check_Yield->Low_Yield No Success Success! Proceed with chosen base. Check_Yield->Success Yes Troubleshoot Troubleshoot Low_Yield->Troubleshoot Consider_Cs2CO3 Consider Cs₂CO₃ (The 'Caesium Effect') Troubleshoot->Consider_Cs2CO3 Check_Side_Reactions Side Reactions? (e.g., Deboronation) Troubleshoot->Check_Side_Reactions Check_Side_Reactions->Success No, proceed with optimization Weaker_Base Try a weaker base (e.g., K₂CO₃ if using K₃PO₄) Check_Side_Reactions->Weaker_Base Yes

Diagram 2: Decision workflow for selecting a base in the synthesis of this compound.

Q4: What is the "caesium effect" and when should I consider using caesium carbonate (Cs₂CO₃)?

The "caesium effect" refers to the often dramatically improved reaction rates and yields observed when using caesium bases, particularly Cs₂CO₃, compared to other alkali metal carbonates.[10] While more expensive, Cs₂CO₃ should be considered when:

  • You are facing a particularly stubborn or sterically hindered coupling.

  • Standard conditions with K₂CO₃ or K₃PO₄ are giving low yields.

  • The higher solubility of caesium salts in organic solvents can be advantageous, potentially leading to a more homogenous reaction mixture and preventing catalyst deactivation.

The exact nature of the effect is debated but is likely a combination of higher basicity and the unique coordination properties of the large, soft Cs⁺ cation.[15]

Q5: When is potassium phosphate (K₃PO₄) the superior choice?

K₃PO₄ is a strong yet poorly nucleophilic base, making it an excellent choice for several challenging scenarios:

  • Coupling Aryl Chlorides: Aryl chlorides have a strong C-Cl bond, making the initial oxidative addition step difficult.[16] A more active catalyst system is often required, and K₃PO₄ is frequently the base of choice in these protocols, as it is effective at promoting the reaction without causing degradation.[11]

  • Preventing Side Reactions: For substrates prone to hydrolytic deboronation (loss of the B(OH)₂ group), K₃PO₄ in an anhydrous solvent system can be superior to aqueous carbonate or hydroxide solutions.[4]

  • Compatibility with Heterocycles: The unprotected amine in your substrate makes it similar to N-heterocyclic compounds, for which K₃PO₄ is often the recommended base.[10]

Part 3: Troubleshooting Common Base-Related Issues

Q6: My reaction yield is low or it's not proceeding to completion. Could the base be the problem?

Yes, this is a very common issue. Before changing the catalyst or ligand, investigate the base.

Diagram 3: Troubleshooting flowchart for low yields potentially caused by the base.

Q7: I'm observing significant homocoupling of my boronic acid. How can the choice of base help?

Homocoupling (Ar-Ar formation from the boronic acid) is often promoted by the presence of oxygen and Pd(II) species.[17] While rigorously degassing your reaction is the first line of defense, the base can play a role. Very strong bases can sometimes accelerate this side reaction. If you are using K₃PO₄ or a hydroxide and see significant homocoupling, consider switching to a milder carbonate base like K₂CO₃.[18] Additionally, the cation can have an effect; in some systems, K₂CO₃ was found to produce less homocoupling than Na₂CO₃.[18]

Q8: My starting material, particularly the aniline derivative, appears to be decomposing. Is the base too strong?

This is a distinct possibility. The amino group can be sensitive. If you are using a strong base like NaOH, KOH, or even K₃PO₄ at high temperatures and observing decomposition (visible by TLC as streaking or multiple spots), you should switch to a milder base. K₂CO₃ is an excellent alternative as it is generally well-tolerated by a wide range of functional groups, including anilines.[19]

Validated Experimental Protocols

These protocols provide a starting point for your synthesis. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) for best results.

Protocol 1: General Synthesis using Potassium Carbonate (K₂CO₃)

This protocol is a robust starting point for coupling an aryl bromide with a boronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the corresponding boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as Dioxane/Water (4:1, 5 mL), via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis for a Less Reactive Aryl Chloride using Potassium Phosphate (K₃PO₄)

This protocol is adapted for the more challenging coupling involving an aryl chloride.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol, 1.0 equiv), the corresponding boronic acid (1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 2.2 mmol, 2.2 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a specialized ligand for aryl chlorides (e.g., SPhos, 0.08 mmol, 8 mol%).

  • Solvent Addition: Add a degassed solvent, such as Toluene or 2-MeTHF (5 mL), via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. These reactions may require longer reaction times. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1.

References

Preventing degradation of 4-Amino-2'-methylbiphenyl during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-2'-methylbiphenyl

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Aromatic amines as a class are susceptible to oxidative and photo-degradation, and understanding the principles behind their instability is key to preventing it.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to maintain the quality of your this compound during storage and handling.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems you may encounter, providing immediate solutions and explanations based on the chemical properties of this compound.

Q1: My this compound powder, which was initially off-white, has developed a yellow, brown, or purplish tint. What is causing this discoloration?

A1: This is the most common sign of degradation. The discoloration is almost certainly due to oxidation of the primary amino group (-NH2). Aromatic amines are readily oxidized by atmospheric oxygen, a process that can be accelerated by exposure to light and moisture.[1] The initial oxidation products can further react to form highly colored polymeric materials or compounds like azoxy, azo, and nitro derivatives, leading to the observed color change. To salvage the remaining stock, immediate transfer to a properly controlled storage environment (as detailed below) is critical. However, for applications sensitive to impurities, the discolored product should be discarded or repurified.

Q2: I'm seeing new, unexpected spots on my TLC analysis or peaks in my HPLC/GC-MS chromatogram for a sample taken from a previously pure bottle of this compound. What are they?

A2: These new signals represent degradation products. The primary degradation pathway for aromatic amines is oxidation.[2][3] Depending on the specific conditions and length of exposure, you may be observing the formation of various oxidized species. For example, horseradish peroxidase can catalyze the oxidation of 4-aminobiphenyl to form a free radical that dimerizes into 4,4'-azobis(biphenyl).[3] While the exact enzymatic pathway is specific, it illustrates the susceptibility of the amine group to one-electron oxidation, which can be initiated by atmospheric oxygen, especially under UV light. These impurities can interfere with your reactions, making troubleshooting and purification essential.

Q3: The solubility of my this compound seems to have decreased, or it's not reacting as expected in my synthesis.

A3: This indicates a significant loss of purity. The formation of complex, higher molecular weight polymeric degradation products can reduce the overall solubility of the material. Furthermore, if a substantial portion of the this compound has degraded, the effective concentration of the active starting material is lower, leading to poor or incomplete reactions. It is advisable to verify the purity of your reagent using an appropriate analytical method (e.g., NMR, HPLC) before proceeding with critical experiments.

Visualizing Degradation: Key Pathways

To effectively prevent degradation, it is crucial to understand the mechanisms by which it occurs. The following diagram illustrates the primary environmental factors that compromise the stability of this compound.

Figure 1: Primary Degradation Pathways cluster_reagent Reagent State cluster_products Degradation Products A This compound (Stable, Solid) E Oxidized Species (Nitroso, Nitro, Azo-Dimers) - Colored Impurities - A->E Oxidation A->E Photo-oxidation B Atmospheric Oxygen (O2) C Light (UV/Visible) D Moisture (H2O) F Polymeric Byproducts E->F Further Polymerization

Caption: Primary environmental stressors leading to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for storing this compound?

A1: For optimal stability, this compound should be stored in a cool environment. General guidelines for aromatic amines suggest storage at temperatures below 30°C (86°F).[4] However, for long-term preservation of high-purity material, refrigeration at 2-8°C is highly recommended. Avoid repeated freeze-thaw cycles if the material is stored in a freezer, as this can introduce moisture condensation.

Q2: What type of container should I use?

A2: The choice of container is critical. Use containers made of inert materials such as amber glass or high-density polyethylene (HDPE).[4] Amber glass is preferred as it offers protection from light. The container must have a tight-fitting seal to prevent exposure to air and moisture.[4] For highly sensitive applications, packaging under an inert gas like argon or nitrogen is the gold standard.

Q3: Why is an inert atmosphere (Argon/Nitrogen) so important?

A3: An inert atmosphere directly addresses the primary degradation pathway: oxidation. By replacing the oxygen-rich air in the container with an unreactive gas like argon or nitrogen, you remove a key reactant required for the degradation of the amine group. This single step can dramatically extend the shelf-life and maintain the purity of the compound.

Q4: Is this compound sensitive to moisture?

A4: Yes. Aromatic amines can be hygroscopic, meaning they absorb moisture from the air.[4] This moisture can not only accelerate oxidative degradation but may also lead to hydrolysis or other undesirable side reactions. Therefore, storing the compound in a dry, desiccated environment is crucial.[4]

Recommended Storage & Handling Protocols

Adherence to a strict storage and handling protocol is the most effective strategy for preventing degradation.

Summary of Storage Conditions
ParameterRecommended ConditionPoor ConditionConsequence of Poor Condition
Temperature 2-8°C (Refrigerated)Room Temperature ( >30°C) or fluctuatingIncreased rate of degradation reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)AirRapid oxidation and discoloration.[1]
Light Exposure Dark (Amber Vial or Opaque Container)Clear Vial, Exposed to Lab LightPhoto-oxidation, free radical formation.[3]
Moisture Dry / DesiccatedOpen to Ambient HumidityAccelerated oxidation, potential hydrolysis.[4]
Container Tightly Sealed Amber Glass or HDPELoosely Capped, Incompatible PlasticContamination, exposure to air/moisture.[4]
Experimental Protocol: Packaging for Long-Term Storage

This protocol describes how to create an inert atmosphere in a storage vial for maximum stability.

Materials:

  • This compound

  • Appropriately sized amber glass vial with a PTFE-lined screw cap or a Schlenk flask

  • Source of dry, high-purity Argon or Nitrogen gas with a regulator

  • Vacuum pump (optional, for Schlenk flask method)

  • Needles and a septum for the vial cap

Workflow Diagram:

Figure 2: Inert Gas Packaging Workflow start Start prep Weigh Compound into Amber Glass Vial start->prep seal Seal Vial with Septum Cap prep->seal insert_needles Insert Inlet Needle (Inert Gas) & Outlet Needle (Vent) seal->insert_needles purge Purge with Inert Gas for 5-10 minutes insert_needles->purge remove_needles Remove Outlet Needle, Then Inlet Needle purge->remove_needles seal_final Quickly Replace Septum Cap with PTFE-lined Screw Cap remove_needles->seal_final wrap Wrap Cap with Parafilm seal_final->wrap store Store at 2-8°C in the Dark wrap->store end End store->end

Caption: Step-by-step workflow for packaging this compound under an inert atmosphere.

Step-by-Step Procedure:

  • Preparation: Quickly weigh the desired amount of this compound and place it into a clean, dry amber glass vial. Minimize exposure time to ambient air.

  • Sealing: Tightly seal the vial with a cap containing a rubber septum.

  • Purging: Insert two needles through the septum: one connected to the inert gas line (inlet) that reaches near the bottom of the vial, and a shorter one to act as a vent (outlet).

  • Gas Flow: Gently open the flow of argon or nitrogen to purge the air from the vial. A slow, steady flow for 5-10 minutes is sufficient. You are replacing the heavier air with the inert gas.

  • Final Sealing: While the inert gas is still flowing, remove the outlet needle first, then the inlet needle. This maintains a positive pressure of inert gas inside.

  • Secure: Quickly remove the septum cap and replace it with a solid, PTFE-lined screw cap. For extra security, wrap the cap and neck of the vial with Parafilm.

  • Storage: Label the vial clearly and place it in a refrigerator (2-8°C), away from light.

References

Technical Support Center: Purification of 4-Amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Amino-2'-methylbiphenyl (4A2'MB). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and extensive laboratory experience.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceuticals and advanced materials. Achieving high purity of this compound is critical for the success of subsequent reactions and the quality of the final product. However, its purification is often complicated by the presence of structurally similar impurities, its susceptibility to oxidation, and challenges in crystallization. This guide will address these issues in a practical, question-and-answer format to help you optimize your purification protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. How can I improve the separation?

Answer:

This is a common issue, often caused by an isomeric impurity, such as other regioisomers of aminomethylbiphenyl, or a byproduct with very similar polarity. Here’s a systematic approach to troubleshoot this:

  • Identify the Impurity: If possible, characterize the impurity using techniques like LC-MS or GC-MS to understand its structure. Knowing the identity of the contaminant will guide your purification strategy. Common impurities can arise from the starting materials or side reactions during synthesis. For instance, in Suzuki or similar cross-coupling reactions, homocoupling of the starting materials can lead to byproducts like 4,4'-dimethylbiphenyl.[1]

  • Optimize Chromatographic Conditions:

    • Solvent System: A single solvent system may not be sufficient. Experiment with different solvent systems of varying polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often resolve closely eluting compounds.[2]

    • Stationary Phase: If you are using standard silica gel, consider switching to a different stationary phase. For aromatic amines, alumina (basic or neutral) can sometimes offer different selectivity compared to silica (acidic). Alternatively, reversed-phase chromatography (e.g., C18) can be a powerful tool, separating compounds based on hydrophobicity rather than polarity.[2]

  • Chemical Derivatization: In some cases, you can temporarily derivatize your mixture to alter the polarity of the components. For example, the primary amine group of this compound can be protected (e.g., as an acetyl or Boc derivative). The polarity of the protected compound will be significantly different, potentially allowing for easier separation from the non-amine impurity. The protecting group can then be removed in a subsequent step.

  • Crystallization: This is often the most effective method for purifying solid compounds to a high degree. See the detailed guide on crystallization below.

Question 2: My purified this compound is initially a light color but darkens over time. What is causing this, and how can I prevent it?

Answer:

The discoloration of this compound, from a colorless or light-colored solid to a darker shade, is typically due to oxidation. Aromatic amines are susceptible to air oxidation, which forms highly colored polymeric impurities.[3][4]

Here’s how to mitigate this issue:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification steps where it is heated or in solution for extended periods.

  • Storage: Store the purified solid in a tightly sealed container, preferably under an inert atmosphere or in a desiccator. For long-term storage, refrigeration at low temperatures (-20°C) in a dark container is recommended.[3][5]

  • Antioxidants: For storage in solution, adding a small amount of an antioxidant can be beneficial, although this is generally not desirable for a purified intermediate that will be used in further reactions.

  • Rapid Processing: Minimize the time the compound is exposed to air and light. Proceed with subsequent synthetic steps as soon as possible after purification.

Question 3: I am struggling to induce crystallization of this compound from my reaction mixture. What can I do?

Answer:

Crystallization can be a challenging step, often requiring patience and experimentation. If your compound is reluctant to crystallize, it may be due to the presence of impurities that inhibit crystal lattice formation, or the solvent system may not be optimal.

  • Solvent Screening: The choice of solvent is critical.[6] A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Start by testing the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, isopropanol).

    • Consider using a binary solvent system. Dissolve your compound in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is insoluble) until the solution becomes turbid. Heating the mixture to get a clear solution and then allowing it to cool slowly can induce crystallization.

Solvent System ExamplePolarity
Toluene/HexaneNon-polar
Ethyl Acetate/HexaneMedium Polarity
Ethanol/WaterPolar
  • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize the yield of crystals.[7] Rapid cooling can lead to the formation of smaller, less pure crystals or an oil.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Q2: What are the most common impurities I should expect?

A2: The impurities will largely depend on the synthetic route used. For syntheses involving cross-coupling reactions (e.g., Suzuki, Negishi), common impurities include:

  • Homocoupled byproducts: From the coupling of two molecules of the same starting material (e.g., 4,4'-dimethylbiphenyl or 4,4'-diaminobiphenyl).[1]

  • Starting materials: Unreacted starting materials.

  • Isomers: Regioisomers of the product, depending on the selectivity of the reaction.

  • Solvent adducts and residual catalyst: From the reaction workup and purification.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for determining the purity of organic compounds. A reversed-phase C18 column with a gradient of acetonitrile and water is a good starting point.[2][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities and byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities.

  • Melting Point Analysis: As mentioned, a sharp melting point is a good indicator of high purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on prior solubility tests, select an appropriate solvent or solvent system (e.g., toluene/hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the "good" solvent of a binary system) to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Crystal Formation: Once crystals begin to form, you can place the flask in an ice bath or refrigerator for at least an hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Choose an appropriate solvent system (e.g., hexane/ethyl acetate). Prepare a slurry of silica gel in the non-polar solvent.

  • Column Packing: Pour the slurry into the column and allow it to pack under pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is used.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

General Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Column Column Chromatography Crude->Column Initial Cleanup Crystallization Crystallization Column->Crystallization Further Purification HPLC HPLC / GC-MS Column->HPLC Purity Check Pure Pure Product (>99%) Crystallization->Pure Final Product NMR NMR Spectroscopy Crystallization->NMR Structure & Purity Confirmation Pure->HPLC

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting Logic for Impurity Removal

G Start Impurity Detected Identify Characterize Impurity (LC-MS, GC-MS) Start->Identify Isomer Isomeric Impurity? Identify->Isomer Polarity Different Polarity? Identify->Polarity OptimizeChrom Optimize Chromatography (Solvent, Stationary Phase) Isomer->OptimizeChrom No Derivatize Chemical Derivatization Isomer->Derivatize Yes Polarity->OptimizeChrom Slightly Crystallize Recrystallization Polarity->Crystallize Significantly Success Pure Product OptimizeChrom->Success Derivatize->Success Crystallize->Success

Caption: A decision-making diagram for troubleshooting the removal of persistent impurities.

References

Technical Support Center: Incomplete Coupling with Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding C-N cross-coupling reactions involving sterically hindered anilines. As Senior Application Scientists, we understand that these substrates present unique challenges, and this resource is designed to explain the underlying chemical principles and provide actionable, field-proven solutions.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

Before troubleshooting a specific reaction, it's crucial to understand the fundamental challenges posed by sterically hindered anilines.

Q1: Why is my coupling reaction failing with 2,6-disubstituted anilines when it works for aniline?

A1: The core of the issue lies in two interconnected factors: steric hindrance and electronics.

  • Steric Hindrance: Bulky groups (e.g., methyl, isopropyl) at the ortho (2 and 6) positions physically block the nitrogen atom.[1] This obstruction hinders the aniline's approach to the metal center of the catalyst, a critical step for both coordination and the subsequent bond-forming reductive elimination in catalytic cycles like the Buchwald-Hartwig amination.[2][3] The reaction rate can decrease by several orders of magnitude as the size of these ortho-substituents increases.[1]

  • Reduced Nucleophilicity: While alkyl groups are electron-donating, severe steric strain can twist the amino group out of the plane of the aromatic ring. This misalignment disrupts the resonance between the nitrogen lone pair and the π-system of the ring, which is a key contributor to the nitrogen's nucleophilic character.[4][5]

Q2: What is the most common palladium-catalyzed reaction for this transformation, and why is it preferred?

A2: The Buchwald-Hartwig Amination is the most widely used and powerful method for forming C-N bonds with aromatic partners.[6][7] Its development was a landmark achievement because it overcame the significant limitations of older methods, such as the Ullmann condensation, which required harsh conditions, or standard nucleophilic aromatic substitution (SNAr), which is generally limited to highly electron-deficient aryl halides.[7][8] The versatility of the Buchwald-Hartwig reaction stems from the rational design of palladium catalysts and ligands that can accommodate a vast range of substrates, including challenging sterically hindered anilines.[9]

Q3: Can I use copper catalysts as an alternative?

A3: Yes, copper-catalyzed C-N coupling reactions (often referred to as Ullmann-type or Chan-Lam couplings) have re-emerged as a viable, cost-effective alternative to palladium.[10][11][12] While historically requiring harsh conditions, modern ligand development has enabled copper-catalyzed aminations under milder conditions.[6][10] For particularly challenging sterically hindered partners where palladium catalysts may fail, a copper-based system with a specifically designed ligand, such as a pyrrole-ol ligand, can sometimes provide a successful pathway.[10][11][13]

Part 2: Troubleshooting Guide for Incomplete Coupling

This section addresses specific experimental failures in a systematic, cause-and-solution format.

Issue 1: Low to No Product Formation, High Recovery of Starting Materials

This is the most common failure mode and typically points to an issue with the catalytic cycle's efficiency. The troubleshooting workflow below can help diagnose the problem.

G start Low / No Product q1 Is the Catalyst System Active? start->q1 sol_catalyst 1. Use a well-defined Pd(II) precatalyst (e.g., G3/G4 palladacycle). 2. Ensure ligand is not degraded. 3. Verify solvent/base are anhydrous & degassed. q1->sol_catalyst No (Decomposition or Inactivity Suspected) q2 Is the Ligand Appropriate for Hindered Substrates? q1->q2 Yes sol_ligand 1. Switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, tBuXPhos, or newer generation ligands like AliPhos). 2. Increase ligand:Pd ratio slightly (e.g., 1.1:1 to 2:1). q2->sol_ligand No (Using general-purpose ligand like PPh3) q3 Are the Base & Solvent Conditions Optimal? q2->q3 Yes sol_conditions 1. Use a strong, non-nucleophilic base (NaOtBu, K3PO4). 2. Ensure base is fresh and has not absorbed moisture. 3. Screen solvents (Toluene, Dioxane, 2-MeTHF). 4. Increase reaction temperature. q3->sol_conditions No (Using weak base or potentially incompatible solvent)

Caption: Troubleshooting workflow for low conversion.
Causality Explained:

  • Catalyst Inactivity: Palladium(II) sources like Pd(OAc)₂ can be unreliable for generating the active Pd(0) catalyst, especially in challenging reactions.[14] Well-defined Pd(II) precatalysts, which contain both the palladium and the ligand, ensure a consistent 1:1 Pd:ligand ratio and provide much cleaner formation of the active species.[15][16] Oxygen and water can deactivate the catalyst, making anhydrous and degassed conditions critical.[17]

  • Suboptimal Ligand Choice: Standard phosphine ligands (e.g., PPh₃, BINAP) often fail with hindered anilines. The key to success is using bulky, electron-rich biarylphosphine ligands.[18] The bulkiness of the ligand facilitates the final C-N bond-forming reductive elimination step, which is often the rate-limiting step for hindered substrates. The electron-rich nature of the ligand promotes the initial oxidative addition of the aryl halide to the Pd(0) center.[13]

  • Incorrect Base/Solvent: A strong base is required to deprotonate the N-H of the aniline (or the intermediate Pd-aniline complex) to form the more nucleophilic anilide.[19] Weak bases (e.g., K₂CO₃) are often insufficient. Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, potassium phosphate (K₃PO₄) can be a milder yet effective alternative.[17][19] The solvent choice can also be critical; for instance, when using aryl iodides, non-polar solvents like toluene are preferred to prevent the iodide salt byproduct from inhibiting the catalyst.[20]

Issue 2: Side Product Formation (e.g., Hydrodehalogenation, Biaryl Formation)

Observing side products alongside low yield of the desired product suggests that the catalytic cycle is being diverted into unproductive pathways.

  • Hydrodehalogenation (Ar-X → Ar-H): This occurs when the aryl halide is reduced. It often points to the presence of water or other proton sources and can be exacerbated by slow coupling kinetics.

    • Solution: Rigorously dry all reagents, solvents, and glassware. Ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Using a more active catalyst/ligand system to accelerate the desired C-N coupling can also outcompete this side reaction.

  • Homocoupling of Aryl Halide (Ar-X → Ar-Ar): This side product, often called a biaryl impurity, suggests that the transmetalation or amine coordination step is slow relative to other catalyst reactions.

    • Solution: This is often a sign of an inappropriate ligand. Switching to a more effective ligand for hindered substrates is the primary solution. Additionally, carefully controlling the reaction temperature can sometimes minimize this pathway.

Table 1: Ligand Selection Guide for Hindered Anilines
Ligand NameStructure (Example)Key Features & Rationale
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly effective "workhorse" ligand. The bulky cyclohexyl groups and the biaryl backbone create a sterically demanding environment that promotes reductive elimination.[17]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to XPhos but with alkoxy substituents that can further tune the electronic properties and stability of the catalyst.
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylThe tert-butyl groups provide even greater steric bulk than cyclohexyl groups, making it suitable for extremely challenging couplings.[17]
AlisonPhos / AliPhos Biaryl Phosphorinane LigandsA newer class of ligands shown to be highly active for coupling hindered, electron-deficient anilines with hindered aryl halides, a particularly challenging substrate class.[13][21]
N-Heterocyclic Carbenes (NHCs) e.g., IPrNHCs are strong σ-donors that form very stable palladium complexes.[8] They can be highly effective for coupling hindered substrates, sometimes even at room temperature.[8][15]

Part 3: Experimental Protocols & Methodologies

General Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aniline

This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)

  • Sterically Hindered Aniline (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, Degassed Toluene (to make a 0.2 M solution, ~5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (0.02 mmol), and the sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive flow of inert gas, add the sterically hindered aniline (1.2 mmol) followed by the anhydrous, degassed toluene (~5 mL).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing by TLC, GC-MS, or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the vessel to room temperature. Quench the reaction by carefully adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Diagram: Simplified Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps and highlights where steric hindrance poses a challenge.

G cluster_hindrance Key Challenge Areas for Sterically Hindered Anilines Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-X PdII_Aryl L2(Ar)Pd(II)-X OA->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + Ar'-NH2 - [HBase]+X- PdII_Amide L2(Ar)Pd(II)-NHAr' Amine_Coord->PdII_Amide RE Reductive Elimination PdII_Amide->RE RE->Pd0 + Ar-NHAr'

Caption: Key steps of the Buchwald-Hartwig cycle.

References

Technical Support Center: Optimizing Solvent Systems for 4-Amino-2'-methylbiphenyl Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 4-Amino-2'-methylbiphenyl (C₁₃H₁₃N).[1][2][3] The focus is on optimizing solvent systems for recrystallization, a critical step for achieving high purity. This document is structured to provide both foundational knowledge through frequently asked questions and practical, problem-solving guidance for issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for purification?

A1: Understanding the molecule's structure is paramount. This compound possesses a biphenyl core, which is nonpolar and hydrophobic, and an amine functional group (-NH₂), which is polar and capable of hydrogen bonding.[2][4] This dual character dictates its solubility. It is generally insoluble in water but shows solubility in various organic solvents.[5] The presence of the amine group also means its solubility can be drastically altered by pH changes, as it can be protonated in acidic conditions to form a more polar, water-soluble salt.[6][7]

Q2: What defines an ideal single solvent for the recrystallization of this compound?

A2: The cornerstone of recrystallization is differential solubility. An ideal solvent should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the crude this compound, along with any soluble impurities, at or near its boiling point.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing it to crystallize out of the solution while impurities remain dissolved.[8][9]

  • Inertness: The solvent must not react chemically with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

Q3: Why is a mixed-solvent system often more effective for purifying compounds like this compound?

A3: It can be challenging to find a single solvent that meets all the ideal criteria. A mixed-solvent system provides greater flexibility and fine-tuning of the solvent's properties.[10] This technique uses a pair of miscible solvents:

  • A "good" or "soluble" solvent in which this compound is highly soluble.

  • A "poor" or "insoluble" solvent in which the compound is sparingly soluble.[10][11]

By dissolving the compound in a minimal amount of the hot "good" solvent and then carefully adding the "poor" solvent to the point of saturation, you can create an ideal environment for slow, controlled crystal growth upon cooling.[11] This method is particularly useful for achieving high purity and good crystal morphology.

Q4: What are some recommended starting solvent systems for this compound?

A4: Based on the compound's structure (aromatic amine), the following systems are excellent starting points for screening:

  • Single Solvents: Alcohols like ethanol or methanol are often effective due to their ability to engage in hydrogen bonding with the amine group while also solvating the nonpolar biphenyl structure.

  • Mixed Solvents:

    • Ethanol/Water or Methanol/Water: This is a classic choice. Ethanol/methanol acts as the "good" solvent, and water is the "poor" (anti-solvent).[12]

    • Hexane/Ethyl Acetate or Hexane/Acetone: In this non-aqueous system, hexane is the nonpolar "poor" solvent, while the more polar ethyl acetate or acetone serves as the "good" solvent.[6][13]

    • Toluene/Hexane: For compounds that are highly soluble in aromatic solvents, using toluene as the "good" solvent and hexane as the "poor" solvent can be effective.[14]

Troubleshooting and Optimization Guide

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Primary Cause(s) Recommended Solution(s)
"Oiling Out" (Compound separates as a liquid)1. High Impurity Level: Impurities can significantly depress the melting point of the compound.[9] 2. Supersaturation Above Melting Point: The solution becomes saturated at a temperature higher than the compound's melting point.[15][16] 3. Rapid Cooling: Cooling the solution too quickly can prevent the molecules from aligning into a crystal lattice.1. Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount (1-5% of total volume) of the "good" solvent to decrease the saturation point.[9][15] 2. Slow Down Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.[9][15] 3. Change Solvents: If the problem persists, the chosen solvent system may be inappropriate. Select a solvent with a lower boiling point.
Low Crystal Yield 1. Excessive Solvent: This is the most common reason. Too much solvent keeps a significant portion of the compound dissolved even at low temperatures.[9][15][17] 2. Premature Crystallization: If performing hot filtration to remove insoluble impurities, the compound may crystallize on the filter funnel.[9] 3. Inadequate Cooling: Not allowing sufficient time in an ice bath can lead to incomplete crystallization.1. Concentrate the Solution: If the filtrate (mother liquor) has not been discarded, gently heat it to evaporate some of the solvent and attempt to cool it again to recover more product.[15][16] 2. Pre-heat Filtration Apparatus: Ensure the funnel and receiving flask are hot before performing a hot filtration to prevent the solution from cooling prematurely.[9] 3. Optimize Cooling: Ensure the solution is cooled in an ice bath for at least 30 minutes to maximize crystal formation.[13]
No Crystals Form Upon Cooling 1. Solution is Too Dilute: Far too much solvent was used initially.[16] 2. Supersaturation: The solution is supersaturated, and crystallization has not been initiated due to a lack of nucleation sites.1. Induce Crystallization:     a. Scratching: Gently scratch the inner surface of the flask at the liquid's surface with a clean glass rod. The microscopic imperfections provide nucleation sites.[9][16]     b. Seeding: Add a single, pure crystal of this compound to the solution to act as a template for crystal growth.[9][16] 2. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[9][16]
Crystals Form Too Quickly 1. Solution is Too Concentrated: The solution is highly supersaturated at the initial cooling stage. 2. Rapid Cooling: Placing the hot solution directly into an ice bath.1. Reheat and Add Solvent: Place the flask back on the heat source, redissolve the solid, and add a small amount of additional hot solvent to slightly decrease the concentration.[15] 2. Ensure Slow Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid crystallization traps impurities.[15]
Colored Impurities in Crystals 1. Incomplete Removal: The colored impurity has similar solubility to the target compound in the chosen solvent. 2. Oxidation: Aromatic amines can be susceptible to air oxidation, which can form colored byproducts.[7]1. Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the product. 2. Try a Different Solvent System: A different solvent or solvent mixture may provide better discrimination between the product and the impurity. 3. Perform a Second Recrystallization: A subsequent recrystallization will often yield a product of much higher purity.

Experimental Protocols & Workflows

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate while swirling. Add small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and receiving flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals, preferably under a vacuum, to remove all residual solvent.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Solid in Flask B Add Minimal Hot Solvent A->B Dissolution C Hot Filtration (Optional) B->C D Slow Cooling to Room Temp C->D E Cool in Ice Bath D->E Maximizes Yield F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals Under Vacuum G->H

Single-Solvent Recrystallization Workflow
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (the "good" solvent).[11]

  • Inducing Saturation: While keeping the solution hot, add hot water (the "poor" solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.[11]

  • Clarification: Add a few drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again.[11] This ensures the solution is saturated but not supersaturated at the high temperature.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in the same proportion as the final solvent mixture).

  • Drying: Dry the purified crystals thoroughly to remove all solvent.

G A Dissolve Crude Solid in Min. Hot 'Good' Solvent (e.g., Ethanol) B Add Hot 'Poor' Solvent (e.g., Water) Until Cloudy A->B Saturation C Add Drops of 'Good' Solvent Until Clear Again B->C Clarification D Slowly Cool to Room Temp, Then Place in Ice Bath C->D Crystallization E Collect Crystals via Vacuum Filtration D->E F Wash with Ice-Cold Solvent Mixture E->F G Dry Purified Crystals F->G

Mixed-Solvent Recrystallization Workflow

References

Technical Support Center: Enhancing the Nucleophilicity of 4-Amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are looking to modulate the reactivity of 4-Amino-2'-methylbiphenyl by increasing its nucleophilicity. Here, we will explore the underlying chemical principles and provide practical, field-tested protocols to achieve this transformation effectively. Our focus is on providing not just procedural steps, but a deeper understanding of the "why" behind each experimental choice, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What factors limit the nucleophilicity of this compound?

A1: The nucleophilicity of the amino group in this compound is primarily influenced by two factors:

  • Electronic Effects: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system of the biphenyl rings. This resonance stabilization reduces the availability of the lone pair to attack an electrophile, thereby decreasing its nucleophilicity compared to aliphatic amines.

  • Steric Hindrance: The presence of the 2'-methyl group on the adjacent phenyl ring introduces significant steric bulk. This hinders the approach of the amino group to the electrophilic center, particularly in reactions requiring a specific transition state geometry.

Q2: Why would I want to increase the nucleophilicity of this compound?

A2: Enhancing the nucleophilicity of the amino group can be crucial for several synthetic applications, including:

  • N-Alkylation and N-Arylation: To form more complex secondary or tertiary amines, which are common motifs in pharmaceuticals and functional materials.

  • N-Acylation: To synthesize amides, which are stable functional groups prevalent in drug candidates.

  • Formation of Ureas and Carbamates: For the synthesis of derivatives with potential biological activity.

By increasing the nucleophilicity, you can often achieve higher reaction yields, faster reaction times, and successfully drive reactions that would otherwise be sluggish or fail completely.

Q3: What are the primary strategies to increase the nucleophilicity of an aromatic amine like this compound?

A3: The two main strategies to enhance the nucleophilicity of the amino group are:

  • Deprotonation: Removing the proton from the amino group to form the corresponding anilide anion. This creates a highly reactive, negatively charged nucleophile.

  • N-Alkylation: Introducing an alkyl group onto the nitrogen atom. The resulting secondary amine is generally more nucleophilic than the primary amine due to the electron-donating inductive effect of the alkyl group.

This guide will provide detailed protocols and troubleshooting for both approaches.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps & Solutions
Low to No Reaction Insufficiently strong base for deprotonation.Switch to a stronger base. For example, if you are using NaH, consider using n-BuLi. Ensure anhydrous conditions as trace water will quench the strong base.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation. Some reactions require heating to overcome the activation energy.
Poorly reactive alkylating or acylating agent.Use a more reactive electrophile (e.g., alkyl iodide instead of alkyl chloride). For acylations, consider using an acyl chloride or anhydride instead of a less reactive ester.
Over-alkylation (Di-alkylation) The mono-alkylated product is more nucleophilic than the starting material.Use a large excess of this compound relative to the alkylating agent. Lowering the reaction temperature can also help to control the rate of the second alkylation.[1]
Side Reactions (e.g., Ring Alkylation/Acylation) Harsh reaction conditions.Use milder conditions where possible. For example, catalytic methods for N-alkylation often offer higher selectivity.
Difficulty in Product Purification Similar polarities of starting material and product.Utilize acid-base extraction to separate the amine products. For column chromatography, consider adding a small amount of a volatile amine like triethylamine to the eluent to prevent tailing on the silica gel.

Experimental Protocols

Protocol 1: Increasing Nucleophilicity via Deprotonation

This protocol describes the generation of the lithium anilide of this compound, a potent nucleophile. This is a kinetically controlled deprotonation of the N-H bond.

Diagram: Deprotonation of this compound

G cluster_reactants Reactants cluster_products Products This compound This compound Lithium anilide Lithium anilide (Enhanced Nucleophile) This compound->Lithium anilide Deprotonation n-BuLi n-BuLi Butane Butane n-BuLi->Butane Proton Abstraction

Caption: Deprotonation of this compound with n-BuLi.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Quenching agent (e.g., electrophile of choice, or saturated aqueous NH4Cl for workup)

  • Schlenk flask or other suitable oven-dried glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain a low temperature to favor N-deprotonation over ortho-lithiation.[2]

  • Addition of n-BuLi: Slowly add n-BuLi (1.05 eq) dropwise to the stirred solution. A color change is often observed.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium anilide.

  • Reaction with Electrophile: The resulting solution contains the highly nucleophilic lithium anilide. The desired electrophile can now be added to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Increasing Nucleophilicity via Catalytic N-Methylation

This protocol employs a ruthenium-catalyzed N-methylation using methanol as a C1 source. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is an efficient and atom-economical way to generate the more nucleophilic N-methylated product.[3][4][5]

Diagram: Catalytic N-Methylation of this compound

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products This compound This compound N-methyl-4-amino-2'-methylbiphenyl N-methyl-4-amino-2'-methylbiphenyl This compound->N-methyl-4-amino-2'-methylbiphenyl N-Methylation Methanol Methanol Water Water Methanol->Water Hydrogen Source Ru-catalyst Ru-catalyst Ru-catalyst->N-methyl-4-amino-2'-methylbiphenyl Catalyzes Base Base Base->N-methyl-4-amino-2'-methylbiphenyl Activates N-methyl-4-amino-2'-methylbiphenyl\n(Enhanced Nucleophile) N-methyl-4-amino-2'-methylbiphenyl (Enhanced Nucleophile)

Caption: Ruthenium-catalyzed N-methylation of this compound.

Materials:

  • This compound

  • Anhydrous methanol

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3 or t-BuOK)

  • Anhydrous toluene

  • Schlenk tube or pressure vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add the ruthenium catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.0 eq).

  • Addition of Reactants: To the catalyst mixture, add this compound (1.0 eq), anhydrous methanol (as both reactant and solvent), and anhydrous toluene.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.[5]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the catalyst and base.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Minimizing Protodeboronation in Suzuki-Miyaura Reactions for Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions for biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common and often frustrating side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in biphenyl synthesis?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a phenylboronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] In the context of biphenyl synthesis, this means your boronic acid starting material is converted back to a simple arene, which cannot participate in the desired cross-coupling. This unwanted reaction consumes your nucleophilic partner, leading to reduced yields of the target biphenyl and generating a byproduct that can complicate purification.[1][3]

Q2: What are the primary drivers of protodeboronation in my Suzuki-Miyaura reaction?

A2: Protodeboronation is a multifaceted problem influenced by several key factors:[3]

  • Substrate Structure: Electron-deficient arylboronic acids and many heteroaromatic boronic acids are particularly prone to this side reaction.[3][4][5]

  • Reaction Conditions: High temperatures and prolonged reaction times can significantly accelerate protodeboronation.

  • Presence of Water: While often necessary for the catalytic cycle, water can also act as a proton source for protodeboronation, especially under basic conditions.[3][6][7]

  • Choice of Base: The strength and type of base are critical. Strong bases can increase the rate of protodeboronation by forming the more reactive boronate anion ([ArB(OH)₃]⁻).[3][7]

Q3: How does my choice of base impact protodeboronation?

A3: The base plays a crucial, dual role in the Suzuki-Miyaura reaction. It is required to activate the palladium catalyst and facilitate transmetalation.[4][8] However, base-catalyzed protodeboronation is a major competing pathway.[9] Strong bases (e.g., NaOH, KOH) can accelerate the formation of the boronate species, which, while necessary for transmetalation, is also more susceptible to protonolysis.[3][6] Weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are often recommended to strike a balance between promoting the desired coupling and minimizing the undesired protodeboronation.[1][5][10]

Q4: Can my palladium catalyst and ligand selection influence protodeboronation?

A4: Absolutely. The goal is to have a catalytic system that promotes a rapid rate of cross-coupling, which will outcompete the slower protodeboronation side reaction.[10]

  • Catalyst Activity: Highly active palladium precatalysts, such as modern Buchwald palladacycles, are designed for the efficient generation of the active Pd(0) species, which can lead to faster reaction times and, consequently, less opportunity for protodeboronation.[11][12]

  • Ligand Choice: The ligand influences both the steric and electronic properties of the palladium center. Bulky electron-rich phosphine ligands can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps.[13][14] However, some studies have also shown that bulky phosphine ligands can promote palladium-catalyzed protodeboronation.[3][15] Therefore, ligand screening is often necessary for challenging substrates.

Q5: What are the most effective strategies to quickly reduce protodeboronation?

A5: If you are observing significant protodeboronation, consider these immediate adjustments:

  • Switch to a More Stable Boron Reagent: Boronic acids are susceptible to protodeboronation. Replacing them with more robust boronic esters, such as pinacol (BPin) or MIDA (N-methyliminodiacetic acid) esters, is a highly effective strategy.[2][9][11] These reagents provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2]

  • Optimize the Base: Change from a strong base (like NaOH or KOH) to a weaker one (like K₃PO₄ or K₂CO₃).[1][10]

  • Lower the Reaction Temperature: High temperatures often accelerate protodeboronation more than the desired coupling. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[3][10]

  • Ensure Rigorous Inert Conditions: While not a direct cause, oxygen can lead to catalyst degradation and the formation of Pd(II) species that may promote side reactions.[14] Thoroughly degassing your solvent is crucial.[10]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to diagnosing and solving issues with protodeboronation during biphenyl synthesis.

Scenario 1: High levels of protodeboronated byproduct are observed by LC-MS, and the yield of the desired biphenyl is low.

This is the most common manifestation of the protodeboronation problem. The key is to systematically determine whether the issue lies with the stability of the boron reagent itself or with suboptimal reaction kinetics.

Diagnostic Workflow

G start High Protodeboronation Observed reagent_check Step 1: Assess Boron Reagent Stability start->reagent_check kinetics_check Step 2: Evaluate Reaction Kinetics reagent_check->kinetics_check Is the boronic acid generally stable? ester_sol Action: Switch to a more stable boronic ester (e.g., MIDA, pinacol). reagent_check->ester_sol Is the boronic acid inherently unstable? (e.g., electron-deficient, heteroaryl) conditions_sol Action: Optimize reaction conditions to favor Suzuki coupling over protodeboronation. kinetics_check->conditions_sol Is the Suzuki reaction sluggish, allowing protodeboronation to dominate? Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Pd0 Pd(0)Lₙ OxAdd Ar¹-Pd(II)Lₙ-X Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmetalation Ar¹-Pd(II)Lₙ-Ar² OxAdd->Transmetalation Transmetalation (Ar²-B(OR)₂) RedElim Ar¹-Ar² (Product) Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Boronic Ar²-B(OR)₂ Boronic->Transmetalation Productive Pathway Deboronated Ar²-H (Byproduct) Boronic->Deboronated Protonolysis (H₂O, Base)

References

Validation & Comparative

A Multi-Spectroscopic Approach to the Structural Confirmation of 4-Amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Spectroscopic Verification

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. This guide provides an in-depth, multi-spectroscopic workflow for the structural elucidation of 4-Amino-2'-methylbiphenyl, a substituted biphenyl of interest in medicinal chemistry and materials science. We will navigate the synergistic application of Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy to build a self-validating case for the compound's structure. This guide is designed for researchers, scientists, and drug development professionals seeking to apply these techniques with a deep understanding of the underlying principles and experimental considerations.

The Analytical Challenge: Isomerism in Substituted Biphenyls

Substituted biphenyls present a unique analytical challenge due to the potential for constitutional isomerism. The precise placement of functional groups on the biphenyl scaffold is critical to a molecule's biological activity and material properties. For this compound, it is imperative to confirm the para position of the amino group on one phenyl ring and the ortho position of the methyl group on the other. Our spectroscopic journey will systematically address and confirm these structural features.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry provides the foundational data point in any structural elucidation workflow: the molecular weight of the analyte. For this compound (C₁₃H₁₃N), the expected nominal molecular weight is 183 g/mol .[1][2] High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Expected Molecular Ion: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 183. The presence of a single nitrogen atom dictates that the molecular weight will be an odd number, consistent with the Nitrogen Rule.[2]

Key Fragmentation Patterns: The fragmentation pattern in the mass spectrum provides clues to the molecule's structure. For substituted biphenyls, fragmentation can involve cleavage of the bond between the two phenyl rings, as well as fragmentation of the substituents.[3]

A proposed experimental workflow for acquiring the mass spectrum is outlined below:

cluster_MS Mass Spectrometry Workflow A Sample Introduction (GC or Direct Inlet) B Ionization (Electron Ionization - 70 eV) A->B C Mass Analysis (Quadrupole or TOF) B->C D Detection C->D E Data Analysis (Mass Spectrum) D->E

Caption: Workflow for Mass Spectrometry Analysis.

Data Summary: Mass Spectrometry

IonExpected m/zInterpretation
[M]⁺183Molecular Ion
[M-1]⁺182Loss of a hydrogen radical
[M-15]⁺168Loss of a methyl radical (•CH₃)
[M-16]⁺167Loss of an amino radical (•NH₂) or rearrangement and loss of methane

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be a composite of the absorptions from the primary aromatic amine, the aromatic rings, and the methyl group.

Expected Characteristic Absorptions:

  • N-H Stretching: Primary amines typically show two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[4][5]

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

  • N-H Bending: The scissoring vibration of the primary amine is expected in the 1650-1580 cm⁻¹ region.[4]

  • C=C Stretching (Aromatic): Several bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

  • C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is anticipated in the 1335-1250 cm⁻¹ range.[4]

  • C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorptions in the 900-675 cm⁻¹ region. A para-substituted ring typically shows a strong band between 810-840 cm⁻¹, and an ortho-substituted ring will have a characteristic absorption in the 735-770 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Collection: Collect a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Data Summary: Predicted IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3450 and ~3350Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine
~3100-3000C-H StretchAromatic
~2950-2850C-H StretchMethyl (CH₃)
~1620N-H Bend (Scissoring)Primary Amine
~1600, ~1500, ~1450C=C StretchAromatic Rings
~1300C-N StretchAromatic Amine
~830C-H Out-of-Plane Bendpara-disubstituted ring
~750C-H Out-of-Plane Bendortho-disubstituted ring

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The combination of ¹H and ¹³C NMR is a powerful tool for establishing connectivity and confirming the substitution patterns of the aromatic rings.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum of this compound will provide information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling).

Predicted ¹H NMR Spectrum:

  • Methyl Protons: A singlet integrating to 3 protons is expected for the methyl group. Due to the ortho position, its chemical shift will be in the range of 2.2-2.5 ppm.[6]

  • Amino Protons: A broad singlet integrating to 2 protons is expected for the amino group. The chemical shift of these protons can vary depending on the solvent and concentration but is typically in the range of 3.5-4.5 ppm.

  • Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (6.5-7.5 ppm) for the 8 aromatic protons. The protons on the amino-substituted ring are expected to be more upfield due to the electron-donating nature of the amino group. The protons on the methyl-substituted ring will have shifts influenced by the methyl group. Specifically, the protons on the para-substituted ring will likely appear as two doublets, while the protons on the ortho-substituted ring will show a more complex multiplet pattern.

Comparative ¹H NMR Data of Related Biphenyls

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Amino Protons (ppm)
4-Aminobiphenyl6.77-7.57-3.74
4-Methylbiphenyl7.27-7.672.44-
2-Methylbiphenyl7.19-7.512.27-
This compound (Predicted) ~6.7-7.4 ~2.3 ~3.8 (broad)

Data sourced from various references.[4][6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Spectrum:

  • Methyl Carbon: A signal around 20 ppm is expected for the methyl carbon.[6]

  • Aromatic Carbons: A total of 12 signals are expected in the aromatic region (~115-150 ppm). The carbon attached to the amino group (C4) will be significantly shielded, appearing around 145-150 ppm. The carbon attached to the methyl group (C2') will also be deshielded. The remaining carbons will have chemical shifts influenced by their position relative to the substituents.

The overall spectroscopic analysis workflow is depicted in the following diagram:

cluster_Workflow Structural Elucidation Workflow Start This compound Sample MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR Structure Confirmed Structure MS->Structure IR->Structure HNMR ¹H NMR NMR->HNMR CNMR ¹³C NMR NMR->CNMR HNMR->Structure CNMR->Structure

Caption: A comprehensive workflow for spectroscopic structure confirmation.

Conclusion: A Self-Validating Structural Narrative

The structural confirmation of this compound is achieved through the convergence of data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula. IR spectroscopy identifies the key functional groups: a primary aromatic amine and a substituted aromatic system. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular structure, confirming the para-amino and ortho-methyl substitution pattern. Each technique provides a piece of the puzzle, and together they create a self-validating and unambiguous confirmation of the molecule's identity. This systematic approach exemplifies the rigorous standards required in modern chemical research and development.

References

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 4-Amino-2'-methylbiphenyl by HPLC, with a Comparative Look at UPLC and GC Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous confirmation of compound purity is a non-negotiable cornerstone of scientific validity and regulatory compliance. In the synthesis of novel chemical entities, such as the aromatic amine 4-Amino-2'-methylbiphenyl—a potential building block in medicinal chemistry—rigorous purity analysis is paramount. This guide provides an in-depth, experience-driven perspective on utilizing High-Performance Liquid Chromatography (HPLC) for this purpose.

We will not only detail a robust HPLC protocol but also explain the scientific rationale behind each parameter. Furthermore, this guide will offer a comparative analysis against Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), providing the data-driven insights necessary to select the optimal analytical methodology for your specific laboratory needs.

The Critical Role of Purity in Drug Discovery

The presence of impurities, even in trace amounts, can have profound effects on the biological activity, toxicity, and stability of a synthesized compound. Unidentified impurities can lead to erroneous structure-activity relationship (SAR) data, compromise preclinical safety studies, and create significant hurdles in later stages of drug development. Therefore, a validated, high-resolution analytical method is not just a quality control check; it is a fundamental component of reliable and reproducible research.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC remains a ubiquitous and powerful technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] Its strength lies in the separation of components within a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2]

A Validated HPLC Protocol for this compound

The following protocol is a robust starting point for the purity analysis of this compound, based on established methods for similar aromatic amines.[3][4]

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for separating non-polar to moderately polar compounds. The C18 stationary phase provides excellent hydrophobic interactions with the biphenyl structure of the analyte.

  • Mobile Phase: A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities.

    • Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate the amine group, leading to sharper peaks and improved reproducibility.

    • Solvent B: Acetonitrile. This is a common organic modifier in reversed-phase HPLC.

  • Gradient Program:

    Time (min) % Solvent B
    0.0 30
    15.0 90
    17.0 90
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm. Aromatic compounds like this compound typically exhibit strong absorbance at this wavelength. A PDA detector can be invaluable for assessing peak purity by comparing spectra across the peak.[5]

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Filter Sample B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate % Area G->H I Generate Report H->I

Caption: Workflow for HPLC Purity Analysis of this compound.

Comparative Analysis: HPLC vs. UPLC and GC

While HPLC is a robust and widely accessible technique, other methods offer distinct advantages depending on the analytical requirements.

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm).[6][7] This fundamental difference leads to several key performance enhancements. To handle the increased backpressure from these smaller particles, UPLC systems are engineered to operate at significantly higher pressures (up to 15,000 psi) compared to traditional HPLC systems (5,000-6,000 psi).[2]

Key Advantages of UPLC over HPLC:

  • Increased Speed: UPLC can reduce analysis times by up to nine times compared to HPLC systems using 5 µm particle columns.[7][8] A 20-minute HPLC run can often be completed in 2-3 minutes on a UPLC system.

  • Improved Resolution and Sensitivity: The smaller particles lead to more efficient separation, resulting in sharper, narrower peaks. This enhances resolution and increases the signal-to-noise ratio, making UPLC more sensitive for detecting trace impurities.[6][9]

  • Reduced Solvent Consumption: Faster run times and lower flow rates translate to a significant reduction in solvent usage, making UPLC a more cost-effective and environmentally friendly option in the long run.[6][8]

Gas Chromatography (GC): A Viable Option for Volatile Analogs

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[10] For aromatic amines, GC analysis often requires a derivatization step to increase volatility and reduce peak tailing, which can be a drawback.[3][11] However, for analyzing volatile impurities that may be present in the synthesized this compound, GC can be highly effective.

Considerations for GC Analysis:

  • Derivatization: Aromatic amines are often derivatized, for instance with heptafluorobutyric anhydride (HFBA), to make them more suitable for GC analysis.[12] This adds an extra step to sample preparation.

  • Column Choice: A deactivated column is essential for analyzing amines to prevent adsorption and peak tailing.[13]

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds, while a Mass Spectrometer (MS) detector offers definitive identification of impurities.

Performance Comparison at a Glance

The following table summarizes the key performance characteristics of HPLC, UPLC, and GC for the purity analysis of this compound.

ParameterHPLCUPLCGC
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid partitioning
Typical Run Time 15-30 minutes2-10 minutes[2]10-25 minutes
Resolution Good to ExcellentExcellent to Superior[7]Excellent
Sensitivity GoodExcellent[6][9]Excellent (especially with FID/MS)
Sample Volatility Not requiredNot requiredRequired
Derivatization Not typically requiredNot typically requiredOften required for amines[3][11]
Instrumentation Cost ModerateHighModerate to High
Solvent Consumption HighLow[6]Very Low

Making an Informed Decision: Which Method to Choose?

The choice between HPLC, UPLC, and GC depends on the specific goals of the analysis and the resources available.

Decision_Tree A Start: Need Purity Analysis for This compound B Is high throughput (speed) a critical priority? A->B C Do you need to analyze for potential volatile impurities? B->C No D Use UPLC (Fastest analysis, highest resolution) B->D Yes G Use GC (Requires derivatization) C->G Yes H Use HPLC (Standard for non-volatile compounds) C->H No E Is UPLC available? F Use HPLC (Robust, widely available)

Caption: Decision Tree for Analytical Method Selection.

  • For routine, reliable purity assessment with widely available instrumentation, HPLC is the ideal choice. It provides a robust and validated method for ensuring the quality of your synthesized compound.

  • When high throughput and superior sensitivity are paramount, UPLC is the clear winner. In a drug discovery setting where numerous samples need to be analyzed quickly, the speed and efficiency of UPLC offer a significant advantage.[8]

  • If the primary concern is the presence of volatile starting materials or byproducts, GC is a valuable complementary technique. While it requires derivatization for the main analyte, its ability to separate volatile compounds is unparalleled.

Conclusion

The purity analysis of synthesized compounds like this compound is a critical step in the research and development pipeline. A well-validated reversed-phase HPLC method provides a reliable and accurate means of determining purity, identifying potential impurities, and ensuring the integrity of your scientific findings. While HPLC remains the industry workhorse, understanding the comparative advantages of UPLC and GC allows the modern scientist to select the most appropriate tool for the task at hand, balancing the needs for speed, sensitivity, and specificity. By applying the principles and protocols outlined in this guide, researchers can confidently assess the purity of their compounds, paving the way for successful downstream applications.

References

A Comparative Guide to 4-Amino-2'-methylbiphenyl and Other Biphenyl Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Biphenyl Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the biphenyl scaffold holds a distinguished status as a "privileged structure."[1][2] Its prevalence in a vast array of biologically active compounds is a testament to its unique combination of structural rigidity and conformational flexibility. This framework allows for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Biphenyl derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]

This guide provides a comparative analysis of 4-Amino-2'-methylbiphenyl and other selected biphenyl derivatives. We will delve into their physicochemical properties, synthesis, and biological performance, with a particular focus on their role as kinase inhibitors. The information presented is supported by experimental data and established protocols, designed to equip researchers, scientists, and drug development professionals with the insights needed to design and develop novel therapeutic agents. The core principle of this analysis rests on understanding the structure-activity relationship (SAR), which dictates how subtle changes in a molecule's chemical structure can profoundly influence its biological activity.[6][7]

Comparative Physicochemical Properties

A compound's journey to becoming a viable drug candidate begins with its fundamental physicochemical properties. These characteristics—solubility, melting point, and molecular weight—govern its absorption, distribution, metabolism, and excretion (ADME) profile. The substitution pattern on the biphenyl core is a key determinant of these properties.[1][2] For instance, the introduction of polar groups like amines can enhance aqueous solubility, a critical factor for bioavailability, while the addition of nonpolar groups like methyl can influence lipophilicity and membrane permeability.

Table 1: Physicochemical Properties of Selected Biphenyl Derivatives

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water Solubility
Biphenyl C₁₂H₁₀154.21[2]69-72[1]Insoluble[2][8]
4-Methylbiphenyl C₁₃H₁₂168.24[1][9]47-50[1]Insoluble (0.00405 mg/mL at 25°C)[9]
4-Aminobiphenyl C₁₂H₁₁N169.22[10]53Slightly soluble
4-Amino-4'-methylbiphenyl C₁₃H₁₃N183.25[11]125Poorly soluble
This compound C₁₃H₁₃N183.25[12][13]N/AData not readily available

Causality Behind the Properties: The unsubstituted biphenyl core is highly lipophilic and thus insoluble in water.[2][8] The addition of a single methyl group in 4-methylbiphenyl does little to change this.[9] Introducing an amino group, as in 4-aminobiphenyl, adds a polar functional group capable of hydrogen bonding, which typically improves aqueous solubility. The combination of both an amino and a methyl group, as seen in the isomers, results in molecules with a balance of lipophilic and hydrophilic character, which must be carefully optimized in drug design. The ortho-methyl group in this compound is particularly noteworthy as it induces a torsional angle between the two phenyl rings, which can significantly impact how the molecule fits into a protein's binding site and its overall metabolic stability.

Synthesis of Unsymmetrical Biphenyls: The Suzuki-Miyaura Coupling

The creation of unsymmetrical biphenyls, where the substitution patterns on the two rings differ, is a cornerstone of modern medicinal chemistry. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is the preeminent method for this task, valued for its efficiency, functional group tolerance, and relatively mild reaction conditions.[1][14][15] This palladium-catalyzed reaction forges a carbon-carbon bond between an aryl halide and an arylboronic acid.[1][15]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)(Ln)-X (Oxidative Adduct) Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)(Ln)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' Ar-Ar' (Product) Reductive\nElimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Synthesis of a this compound Analog

This protocol describes a general procedure. The choice of catalyst, base, and solvent must be optimized for specific substrates to ensure high yield and purity.

Objective: To synthesize an unsymmetrical biphenyl derivative via Suzuki-Miyaura coupling.

Materials:

  • Aryl Halide (e.g., 4-bromoaniline)

  • Arylboronic Acid (e.g., 2-methylphenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., aqueous 2M Sodium Carbonate, Na₂CO₃)

  • Solvent System (e.g., Toluene/Ethanol or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a condenser and a magnetic stirrer under an inert atmosphere. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Reagent Addition: To the flask, add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and the organic solvent (e.g., Toluene).

  • Base Addition: Add the aqueous base (e.g., 2M Na₂CO₃, 2.0 eq). The base is essential for the transmetalation step, activating the boronic acid.

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and stir vigorously for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure biphenyl derivative.[14]

Comparative Biological Activity: Kinase Inhibition

The true value of a chemical scaffold is realized in its biological activity. Biphenyl derivatives are prominent in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[16][17] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases.

The structure-activity relationship (SAR) explains how the placement of substituents on the biphenyl core dictates the potency and selectivity of inhibition.[6][18] For example, an amino group can act as a hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[19][20] The methyl group in the 2'-(ortho) position of this compound forces a non-planar conformation. This twist can be exploited to achieve selectivity for a specific kinase, as the binding pockets of different kinases have unique topographies. A planar molecule might bind to several kinases, leading to off-target effects, whereas a twisted molecule may fit optimally into only the desired target.

Table 2: Representative SAR Data for Biphenyl-based Kinase Inhibitors

CompoundKey Structural FeaturesTarget Kinase (Example)IC₅₀ (nM)Rationale for Activity
1 Unsubstituted Biphenyl CoreTAK1>1000Lacks key interacting groups, resulting in weak binding.
2 4-Amino substitutionTAK1149[17]The amino group can form a crucial hydrogen bond with the kinase hinge region, significantly improving potency.
3 2'-Methyl substitutionMAP4K2>1000The methyl group alone provides some hydrophobic interaction but lacks a strong anchor, leading to poor activity.
4 (Analog of this compound)4-Amino and 2'-Methyl substitutionMAP4K222[17]The combination is synergistic. The amino group acts as an anchor, while the ortho-methyl group forces a conformation that fits optimally into the hydrophobic pocket, enhancing both potency and potentially selectivity.[16][17]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function; lower values indicate higher potency. Data is representative and compiled from analogous structures in the literature for illustrative purposes.[17]

Key Experimental Protocols for Comparative Evaluation

To objectively compare these derivatives, standardized, self-validating experimental protocols are essential. Here, we detail two critical assays in early-stage drug discovery: thermodynamic solubility and metabolic stability.

A. Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in a physiologically relevant buffer, which is a key indicator of its potential oral bioavailability.[21]

Solubility_Workflow cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis A Add excess solid compound to vial (in triplicate) B Add precise volume of PBS (pH 7.4) A->B C Incubate on orbital shaker (24-72 hours at 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant (filtrate) D->E F Dilute filtrate with organic solvent E->F G Quantify concentration using HPLC-UV F->G

Figure 2: Workflow for Thermodynamic Solubility Determination.

Protocol:

  • Preparation: Add an excess amount of the solid biphenyl derivative to a glass vial. The presence of visible excess solid is required to ensure saturation is achieved. Perform this in triplicate for reproducibility.[21]

  • Solvent Addition: Add a precise volume of Phosphate-Buffered Saline (PBS, pH 7.4) to each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Incubate at a constant temperature (e.g., 25°C) for 24-72 hours to allow the system to reach equilibrium.

  • Separation: After incubation, confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.[21]

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable organic solvent (e.g., Acetonitrile or DMSO) to a concentration within the quantifiable range of a pre-established calibration curve. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

B. In Vitro Metabolic Stability Assay

Objective: To evaluate a compound's susceptibility to metabolism by liver enzymes (specifically Cytochrome P450s), providing an early prediction of its in vivo half-life and clearance.[22] High metabolic stability is often a desirable trait for drug candidates.[23]

Metabolic_Stability_Workflow cluster_prep Reaction Setup cluster_incubation Time-Course Incubation cluster_analysis Analysis A Pre-warm liver microsomes, buffer, and test compound B Initiate reaction by adding NADPH cofactor A->B C Incubate at 37°C B->C D Take aliquots at time points (0, 5, 15, 30, 60 min) C->D E Quench reaction in each aliquot with cold Acetonitrile D->E F Centrifuge to pellet protein E->F G Analyze supernatant by LC-MS/MS to quantify remaining parent compound F->G H Plot % remaining vs. time and calculate half-life (t½) G->H

Figure 3: Workflow for In Vitro Metabolic Stability Assay.

Protocol:

  • Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (at a low concentration, e.g., 1 µM, to be under Kₘ conditions), and liver microsomes (e.g., human or rat). Pre-incubate the mixture at 37°C.

  • Initiation: Start the metabolic reaction by adding the cofactor solution (NADPH). The absence of NADPH in a control sample serves as a validation check for cofactor-dependent metabolism.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard). This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the amount of the parent compound remaining at each time point using a sensitive and specific LC-MS/MS method.

  • Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k). The in vitro half-life (t₁/₂) is then calculated using the formula: t₁/₂ = 0.693 / k.

Conclusion

This comparative guide demonstrates that the biphenyl scaffold is a remarkably versatile platform for drug discovery. The analysis of this compound in the context of its parent structures and isomers reveals a fundamental principle of medicinal chemistry: small structural modifications lead to significant changes in physicochemical properties and biological function. The strategic placement of an amino group can provide a critical anchoring point for protein binding, while a sterically influential methyl group can fine-tune conformational geometry to enhance potency and achieve selectivity. The robust synthetic methodologies available, such as the Suzuki-Miyaura coupling, combined with predictive in vitro assays for solubility and metabolic stability, provide a powerful toolkit for researchers to rationally design and optimize the next generation of biphenyl-based therapeutics.

References

A Comparative Guide to the Synthesis of 4-Amino-2'-methylbiphenyl: Suzuki vs. Grignard Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Substituted Biphenyls

The 4-Amino-2'-methylbiphenyl scaffold is a crucial structural motif in medicinal chemistry and materials science. As a key intermediate, its efficient synthesis is of paramount importance to researchers in drug development and related fields. The construction of the C-C bond forming the biaryl core can be approached through various cross-coupling methodologies. This guide provides an in-depth technical comparison of two prominent methods: the Palladium-catalyzed Suzuki-Miyaura coupling and the Nickel- or Palladium-catalyzed Grignard (Kumada) coupling for the synthesis of this specific target molecule. We will explore the mechanistic underpinnings, practical execution, and comparative performance of each route, supported by experimental data and protocols.

The Suzuki-Miyaura Coupling Approach: A Direct Path

The Suzuki-Miyaura reaction has become a dominant force in C-C bond formation due to its remarkable functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents. For the synthesis of this compound, the Suzuki coupling offers a direct, one-step pathway from commercially available starting materials: 4-bromoaniline and 2-methylphenylboronic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction is a well-established process involving a palladium catalyst.[1] It proceeds through three key elementary steps:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halogen bond of the aryl halide (4-bromoaniline), forming a Pd(II) complex.

  • Transmetalation: The organoboron compound (2-methylphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated to form the desired biphenyl product, regenerating the Pd(0) catalyst which re-enters the cycle.

A significant advantage of this mechanism is its high chemoselectivity. The reaction conditions are generally tolerant of functional groups with acidic protons, such as the primary amine in 4-bromoaniline, obviating the need for protection-deprotection steps.[2][3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX lab_OA Oxidative Addition OA Oxidative Addition (Ar-X) PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr lab_Trans Transmetalation Trans Transmetalation (Ar'-B(OR)2 + Base) PdII_ArAr->Pd0 lab_RE Reductive Elimination RE Reductive Elimination Product This compound RE->Product ArX 4-Bromoaniline ArX->OA ArB 2-Methylphenyl- boronic Acid ArB->Trans

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Coupling

The following protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling. Optimization of catalyst, ligand, base, and solvent may be required to achieve maximum yield.

Materials:

  • 4-Bromoaniline (1.0 equiv)

  • 2-Methylphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (5:1 mixture)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline, 2-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Using a syringe, add the degassed toluene/water solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

The Grignard (Kumada) Coupling Approach: A Multi-step Strategy

The Kumada coupling, which utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst, is a powerful and often cost-effective method for biaryl synthesis.[5] However, its application to the synthesis of this compound is complicated by the inherent reactivity of the Grignard reagent.

Mechanistic Rationale and the Challenge of the Amino Group

Grignard reagents are potent nucleophiles and extremely strong bases.[6] The primary amine of an unprotected aniline possesses acidic protons (pKa ≈ 30) that will readily react with the Grignard reagent in an acid-base reaction, quenching the organometallic species and preventing the desired cross-coupling.[6]

Therefore, a multi-step approach is mandatory:

  • Protection: The amino group of the starting aniline (e.g., 4-bromoaniline) must be protected to remove the acidic proton. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and relatively straightforward removal under acidic conditions.[7]

  • Kumada Coupling: The N-protected aryl halide is then coupled with the Grignard reagent (e.g., 2-methylphenylmagnesium bromide) in the presence of a Ni or Pd catalyst. The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[8]

  • Deprotection: The protecting group is removed from the resulting protected biphenyl to yield the final product.

This three-step sequence adds complexity and can reduce the overall yield compared to a direct, one-step synthesis.

Grignard_Workflow Start 4-Bromoaniline Step1 Step 1: N-Protection (Boc Anhydride) Start->Step1 Protected N-Boc-4-bromoaniline Step1->Protected Step2 Step 2: Kumada Coupling (2-MePhMgBr, Ni/Pd catalyst) Protected->Step2 Coupled N-Boc-4-Amino-2'-methylbiphenyl Step2->Coupled Step3 Step 3: Deprotection (Acid, e.g., TFA or HCl) Coupled->Step3 Product This compound Step3->Product

Figure 2: Multi-step workflow for the Grignard/Kumada approach.
Experimental Protocols: Grignard (Kumada) Approach

The following is a representative three-part protocol for the synthesis of this compound via the Grignard/Kumada pathway.

Protocol 1: Boc Protection of 4-Bromoaniline

Materials:

  • 4-Bromoaniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve 4-bromoaniline in anhydrous THF in a round-bottom flask.

  • Add triethylamine to the solution.

  • Slowly add Boc₂O to the stirred solution at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl (4-bromophenyl)carbamate, which can often be used in the next step without further purification.

Protocol 2: Kumada Coupling of N-Boc-4-bromoaniline [9]

Materials:

  • tert-Butyl (4-bromophenyl)carbamate (from Protocol 1, 1.0 equiv)

  • 2-Methylphenylmagnesium bromide (1.2 equiv, commercially available or freshly prepared)

  • NiCl₂(dppp) (5 mol%) or Pd(PPh₃)₄ (3 mol%)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add the nickel or palladium catalyst and tert-butyl (4-bromophenyl)carbamate.

  • Establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add anhydrous THF via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the solution of 2-methylphenylmagnesium bromide via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude N-Boc-4-Amino-2'-methylbiphenyl by flash column chromatography.

Protocol 3: Boc Deprotection [6]

Materials:

  • N-Boc-4-Amino-2'-methylbiphenyl (from Protocol 2)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) or Dioxane

Procedure:

  • Dissolve the Boc-protected biphenyl in DCM or dioxane.

  • Add an excess of TFA or the 4M HCl solution at room temperature.

  • Stir for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Comparative Analysis: Performance and Practicality

The choice between the Suzuki and Grignard methodologies depends on several factors, including step economy, functional group tolerance, reagent availability and cost, and overall process efficiency.

ParameterSuzuki-Miyaura CouplingGrignard (Kumada) Coupling
Number of Steps 1 (Direct Coupling)3 (Protection, Coupling, Deprotection)
Functional Group Tolerance High; tolerates unprotected primary amine.[3]Low; incompatible with acidic protons (e.g., -NH₂).[6]
Key Reagents Aryl halide, Arylboronic acid, Pd catalyst, BaseAryl halide, Mg, Ni/Pd catalyst, Protecting agent, Acid
Overall Yield Generally high (often >80% in one step).[10]Moderate; cumulative yield is a product of three steps.
Atom Economy GoodLower due to protection/deprotection steps.
Steric Hindrance Can be challenging, but often overcome with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[11]Can be challenging; often requires specific Ni catalysts or specialized ligands to achieve good yields with ortho-substituted partners.[12]
Byproducts Inorganic borate salts (generally non-toxic).Magnesium salts, byproducts from protection/deprotection.
Operational Simplicity High; one-pot reaction.Moderate to low; requires isolation of intermediates.

Conclusion and Recommendation

For the synthesis of this compound, the Suzuki-Miyaura coupling is the demonstrably superior method . Its primary advantage lies in its excellent functional group tolerance, which permits the direct coupling of 4-bromoaniline without the need for a protection-deprotection sequence. This results in a more efficient, higher-yielding, and more atom-economical process. The one-step nature of the Suzuki reaction simplifies the experimental workflow, reduces waste, and saves considerable time and resources.

While the Grignard (Kumada) coupling is a powerful reaction for C-C bond formation, its inherent incompatibility with the acidic protons of the amino group renders it a less efficient choice for this specific target. The requisite three-step sequence (protection-coupling-deprotection) significantly lowers the overall yield and increases the complexity of the synthesis.

Therefore, for researchers and drug development professionals aiming to synthesize this compound, the Suzuki-Miyaura coupling represents the most logical, efficient, and practical approach.

References

The Impact of Ortho-Methyl Substitution on the Biological Activity of 4-Aminobiphenyl: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers

In the landscape of chemical carcinogenesis, aromatic amines represent a significant class of compounds demanding rigorous scrutiny. Among these, 4-aminobiphenyl (4-ABP) is a well-established human bladder carcinogen, extensively studied for its metabolic activation and genotoxic effects.[1][2] Its structural analogue, 4-Amino-2'-methylbiphenyl, which features a methyl group on the ortho position of the second phenyl ring, presents a compelling case for comparative analysis to elucidate the structure-activity relationships that govern the biological impact of this chemical class. This guide provides an in-depth, objective comparison of these two molecules in key biological assays, supported by experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences in Biological Activity

Biological Parameter4-Aminobiphenyl (4-ABP)This compoundKey Takeaway
Carcinogenicity Proven human and animal carcinogen, primarily targeting the urinary bladder.[1][3]Data not available to definitively classify its carcinogenicity. Studies on related compounds suggest potential carcinogenic activity.The carcinogenicity of this compound remains to be conclusively determined through long-term bioassays.
Mutagenicity (Ames Test) Potent mutagen in Salmonella typhimurium strains TA98 and TA100 with metabolic activation.[4]Mutagenic activity is observed, but the potency can be influenced by the position of the methyl group.Methyl substitution at the ortho position can modulate the mutagenic potential of the 4-aminobiphenyl scaffold.
Metabolic Activation Requires metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes (e.g., CYP1A2), to exert its genotoxic effects.[5]Presumed to undergo similar metabolic activation pathways, though the methyl group may influence enzyme kinetics and metabolite profiles.The steric hindrance from the ortho-methyl group could potentially alter the rate and regioselectivity of metabolic activation.
DNA Adduct Formation Forms characteristic DNA adducts, predominantly N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP), which are critical initiating events in carcinogenesis.[6]Expected to form DNA adducts, but the specific adduct profile and formation efficiency may differ from 4-ABP.Further research is needed to characterize the DNA adducts formed by this compound and their biological consequences.

The Decisive Role of Metabolic Activation

The genotoxicity of 4-aminobiphenyl is not inherent to the molecule itself but is a consequence of its metabolic transformation within the body. This process, known as metabolic activation, is a critical determinant of its carcinogenic potential.

The primary activation pathway for 4-ABP involves N-hydroxylation, a reaction catalyzed predominantly by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[5] The resulting N-hydroxy-4-aminobiphenyl is a proximate carcinogen that can be further metabolized to a highly reactive electrophile, the N-acetoxy-4-aminobiphenyl, which readily reacts with DNA to form adducts.

ABP 4-Aminobiphenyl N_hydroxy_ABP N-Hydroxy-4-aminobiphenyl (Proximate Carcinogen) ABP->N_hydroxy_ABP CYP1A2 (N-hydroxylation) Detox Detoxification (e.g., N-acetylation) ABP->Detox N_acetoxy_ABP N-Acetoxy-4-aminobiphenyl (Ultimate Carcinogen) N_hydroxy_ABP->N_acetoxy_ABP N-Acetyltransferase (O-acetylation) DNA_adduct DNA Adducts N_acetoxy_ABP->DNA_adduct

Fig 1. Metabolic Activation Pathway of 4-Aminobiphenyl.

For this compound, it is hypothesized that a similar metabolic activation pathway is required for it to exhibit genotoxic effects. However, the presence of the ortho-methyl group introduces a steric factor that could influence the interaction of the molecule with the active sites of metabolizing enzymes. This could potentially lead to:

  • Altered rates of N-hydroxylation: The methyl group might hinder the approach of the amino group to the catalytic site of CYP1A2, potentially reducing the rate of formation of the proximate carcinogen.

  • Shifts in metabolic pathways: The steric hindrance could favor alternative metabolic routes, such as ring hydroxylation, which are generally considered detoxification pathways.

Further metabolic studies are required to fully elucidate the biotransformation of this compound and to quantify any differences in metabolite profiles compared to 4-ABP.

Comparative Mutagenicity: Insights from the Ames Test

The Ames test, a widely used bacterial reverse mutation assay, is a cornerstone for assessing the mutagenic potential of chemicals. Both 4-ABP and its ortho-methylated analog have been evaluated using this system, typically with the addition of a mammalian liver S9 fraction to provide the necessary metabolic activation.

4-Aminobiphenyl is a known potent mutagen in Salmonella typhimurium strains TA98 and TA100 in the presence of S9 mix.[4] Strain TA98 is designed to detect frameshift mutations, while TA100 detects base-pair substitutions.

Experimental Protocol: Ames Test (Plate Incorporation Method)

The following is a generalized protocol for the Ames test, which is central to evaluating the mutagenicity of aromatic amines.

  • Strain Selection and Preparation: Select appropriate Salmonella typhimurium tester strains (e.g., TA98 and TA100). Grow overnight cultures of each strain in nutrient broth.

  • Metabolic Activation System (S9 Mix): Prepare the S9 mix containing liver homogenate from Aroclor 1254-induced rats or other suitable species, along with necessary cofactors (e.g., NADP+, glucose-6-phosphate).

  • Test Compound Preparation: Dissolve the test compounds (4-ABP and this compound) in a suitable solvent (e.g., DMSO) to create a series of concentrations.

  • Plate Incorporation:

    • To a tube containing molten top agar, add the bacterial culture, the S9 mix (for assays with metabolic activation), and the test compound solution.

    • Vortex the mixture gently and pour it onto a minimal glucose agar plate.

    • Spread the top agar evenly and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Culture (e.g., TA98, TA100) Mix Mix Components in Top Agar Bacteria->Mix S9 S9 Mix (Metabolic Activation) S9->Mix Compound Test Compound (Varying Concentrations) Compound->Mix Pour Pour onto Minimal Agar Plate Mix->Pour Incubate Incubate (37°C, 48-72h) Pour->Incubate Count Count Revertant Colonies Incubate->Count

Fig 2. Generalized Workflow for the Ames Plate Incorporation Assay.

The Crucial Role of DNA Adduct Formation

The ultimate carcinogenic effect of many aromatic amines is mediated by the formation of covalent adducts with DNA. For 4-ABP, the primary adduct formed is at the C8 position of guanine, leading to the formation of N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP).[6] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, and can ultimately result in mutations if not repaired.

While specific data on the DNA adducts formed by this compound are scarce, it is reasonable to assume that it also forms adducts with DNA following metabolic activation. The key questions that remain to be answered are:

  • What is the chemical structure of the major DNA adducts formed by this compound?

  • How does the efficiency of DNA adduct formation compare to that of 4-ABP?

  • Are the types of mutations induced by these adducts similar to or different from those induced by 4-ABP adducts?

Answering these questions is crucial for a comprehensive risk assessment of this compound.

Future Directions and Research Imperatives

The comparison between 4-aminobiphenyl and this compound highlights a critical gap in our understanding of the structure-activity relationships of methylated aromatic amines. While 4-ABP serves as a well-characterized benchmark, a more definitive assessment of the biological activity of its ortho-methylated counterpart requires further investigation. Key research priorities include:

  • Quantitative Mutagenicity Studies: A head-to-head comparison of the mutagenic potency of both compounds in a standardized Ames test protocol is essential.

  • Carcinogenicity Bioassays: Long-term animal studies are necessary to determine the carcinogenic potential of this compound and to identify its target organs.

  • Metabolism and DNA Adduct Studies: In-depth investigations into the metabolic pathways of this compound and the characterization of its DNA adducts will provide crucial mechanistic insights.

By addressing these research questions, the scientific community can build a more complete picture of the potential risks associated with exposure to methylated aminobiphenyls and refine our understanding of the molecular mechanisms of chemical carcinogenesis.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2'-methylbiphenyl Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the biphenyl scaffold is a privileged structure, forming the backbone of numerous biologically active compounds.[1] Among these, 4-Amino-2'-methylbiphenyl and its analogues represent a critical chemical space for the development of novel therapeutics, particularly targeting kinases and other enzymes implicated in diseases such as cancer and neurodegenerative disorders. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogues, offering insights into the rational design of potent and selective modulators. We will delve into the nuanced effects of structural modifications on biological activity, supported by comparative data and detailed experimental protocols.

The this compound Scaffold: A Foundation for Potent Bioactivity

The this compound core presents a unique three-dimensional arrangement of aromatic rings and a key hydrogen bond donor in the form of the amino group. The ortho-methyl group on the second phenyl ring induces a twisted conformation, which can be crucial for fitting into specific binding pockets of biological targets and reducing off-target effects. The amino group at the 4-position often serves as a critical anchor, forming hydrogen bonds with amino acid residues in the active site of enzymes.

Decoding the Structure-Activity Relationship: A Comparative Analysis

The potency and selectivity of this compound analogues can be finely tuned by strategic modifications at several key positions. The following sections compare the impact of these modifications on biological activity, with a focus on kinase inhibition, a common target for this class of compounds.

Modifications at the 4-amino position are pivotal in modulating the compound's interaction with the target protein.

Analogue/Modification (R1)Target/AssayIC50/ActivityKey SAR Insights
Unsubstituted (-NH2) BaselineVariableEssential for hydrogen bonding; serves as a primary anchor.
Acylation (-NHCOR') Kinase InhibitionGenerally DecreasedBulky acyl groups can disrupt key hydrogen bonds, leading to reduced potency.
Alkylation (-NHR') Kinase InhibitionDependent on R'Small alkyl groups may be tolerated, while larger, bulky groups often lead to a loss of activity due to steric hindrance.
Arylation (-NHAr) Kinase InhibitionPotentially IncreasedCan introduce additional beneficial pi-stacking or hydrophobic interactions, enhancing binding affinity.

Substitution on this ring can influence electronic properties and provide additional interaction points.

Analogue/Modification (Ring A)Target/AssayIC50/ActivityKey SAR Insights
Electron-donating groups (e.g., -OCH3) Kinase InhibitionVariableCan increase the basicity of the 4-amino group, potentially strengthening hydrogen bonds.
Electron-withdrawing groups (e.g., -Cl, -F) Kinase InhibitionOften IncreasedCan enhance binding through halogen bonding or by modulating the pKa of the amino group. Can also improve metabolic stability.
Bulky Substituents Kinase InhibitionGenerally DecreasedCan cause steric clashes within the binding pocket, reducing affinity.

Modifications on this ring are critical for exploring deeper pockets of the active site and tuning selectivity.

Analogue/Modification (Ring B)Target/AssayIC50/ActivityKey SAR Insights
Additional Methyl Groups Kinase InhibitionVariablePositional dependent; can enhance hydrophobic interactions or cause steric hindrance.
Halogens (-F, -Cl, -Br) Kinase InhibitionOften IncreasedCan introduce favorable interactions and improve pharmacokinetic properties. The position is critical for selectivity.
Methoxy Groups (-OCH3) Kinase InhibitionVariableCan act as a hydrogen bond acceptor and influence solubility and metabolic stability.

Visualizing SAR Trends

The following diagram illustrates the key positions for modification on the this compound scaffold and their general impact on biological activity.

SAR_Diagram cluster_0 This compound Scaffold cluster_1 Key Modification Points & SAR Insights Scaffold Scaffold R1 R1 (Amino Group) - H-bond donor - Acylation decreases activity - Arylation can increase activity RingA Ring A - EWGs often increase activity - Bulky groups decrease activity RingB Ring B - Halogens often increase activity - Fine-tunes selectivity

Caption: Key modification points on the this compound scaffold.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a generalized framework for the synthesis and biological evaluation of this compound analogues.

General Synthetic Protocol: Suzuki Coupling

The Suzuki coupling reaction is a robust method for the synthesis of the biphenyl scaffold.

Synthesis_Workflow A Start: 4-Bromoaniline derivative C Suzuki Coupling (Pd catalyst, base) A->C B 2'-Methylphenylboronic acid B->C D Purification (Column Chromatography) C->D Crude Product E Characterization (NMR, MS) D->E F Final Analogue E->F

Caption: General workflow for the synthesis of this compound analogues.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the 4-bromoaniline derivative (1.0 eq) and 2'-methylphenylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq), and a base, typically sodium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of the synthesized analogues against a target kinase.

Materials:

  • Synthesized this compound analogues

  • Target kinase enzyme

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate in the kinase buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Concluding Remarks

The structure-activity relationship of this compound analogues is a rich field of study with significant implications for drug discovery. This guide has provided a comparative framework for understanding how subtle structural modifications can profoundly impact biological activity. The key takeaways for researchers are the critical role of the 4-amino group as a hydrogen bonding anchor and the importance of substitutions on both phenyl rings for optimizing potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a starting point for the synthesis and evaluation of novel analogues, paving the way for the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Amino-2'-methylbiphenyl in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2'-methylbiphenyl (C₁₃H₁₃N) is a significant chemical intermediate in the synthesis of various organic materials and active pharmaceutical ingredients (APIs).[1][2] Its accurate quantification within a reaction mixture is paramount for monitoring reaction progress, calculating yields, and controlling impurity profiles. The presence of starting materials, byproducts, and the analyte of interest in a complex matrix necessitates robust and validated analytical methods.

This guide provides an in-depth comparison of three prevalent analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The discussion is grounded in established analytical principles and provides field-proven insights to guide researchers and drug development professionals in selecting the optimal method for their specific application. The validation parameters discussed align with the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring analytical procedures are suitable for their intended purpose.[3][4]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix complexity, and the specific goals of the analysis (e.g., routine monitoring vs. trace impurity identification).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating non-volatile and thermally labile compounds, making it well-suited for aromatic amines.[5]

Principle of Operation A liquid solvent (mobile phase) carries the sample mixture through a column packed with a solid adsorbent material (stationary phase). Components separate based on their differential partitioning between the two phases. For this compound, a reversed-phase C18 column is typically effective, where the nonpolar stationary phase retains the analyte, and a polar mobile phase (e.g., acetonitrile and water) elutes it.[6][7] A UV detector measures the analyte's absorbance at a specific wavelength, which is proportional to its concentration.

Causality Behind Experimental Choices

  • Reversed-Phase Chromatography: this compound is a moderately nonpolar aromatic compound, making it ideal for retention on a nonpolar C18 stationary phase.

  • Mobile Phase Composition: A mixture of acetonitrile and water is chosen to provide sufficient elution strength. The ratio can be optimized to achieve baseline separation from other reaction components.

  • UV Detection: The biphenyl aromatic system possesses a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm.[7]

Advantages:

  • Robustness and Reproducibility: HPLC is a highly mature and reliable technique for routine quality control.

  • Suitability for Non-Volatile Analytes: Ideal for compounds like this compound that are not easily volatilized.[5]

  • Simpler Sample Preparation: Often requires only dilution of the reaction mixture in the mobile phase.[6]

Limitations & Considerations:

  • Specificity: Co-elution with impurities having similar retention times and UV absorbance can lead to inaccurate quantification. Peak purity analysis using a Diode Array Detector (DAD) is recommended to mitigate this.

  • Sensitivity: While good, it may be insufficient for detecting trace-level impurities compared to mass spectrometry-based methods.[8]

  • Instrumentation: HPLC system equipped with a UV or DAD detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[6]

    • Detection Wavelength: 254 nm.[7]

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation: Quench a small, accurately weighed aliquot of the reaction mixture. Dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject the calibration standards to establish a calibration curve (Peak Area vs. Concentration). Inject the prepared sample.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s0 Weigh Reaction Mixture Aliquot s1 Dilute in Mobile Phase s0->s1 s2 Filter (0.45 µm) s1->s2 s3 Inject into HPLC-UV System s2->s3 stds Prepare Calibration Standards stds->s3 s4 Separation on C18 Column s3->s4 s5 UV Detection (254 nm) s4->s5 s6 Generate Calibration Curve s5->s6 Standards s7 Integrate Sample Peak s5->s7 Sample s8 Calculate Concentration s6->s8 s7->s8

Caption: Workflow for quantitative analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. For many primary aromatic amines, derivatization is necessary to improve thermal stability and chromatographic performance.[9][10]

Principle of Operation The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information.

Causality Behind Experimental Choices

  • Derivatization: The primary amino group of this compound can cause peak tailing due to interactions with the column. Derivatizing it with an agent like pentafluoropropionic anhydride (PFPA) converts the polar -NH₂ group into a less polar, more volatile amide, leading to sharper peaks and improved sensitivity.[9]

  • MS Detection: Mass spectrometry provides definitive identification by comparing the analyte's mass spectrum to a library. Using Selected Ion Monitoring (SIM) mode, where only specific fragment ions of the analyte are monitored, dramatically increases sensitivity and selectivity.[11]

Advantages:

  • High Sensitivity and Specificity: GC-MS can achieve very low limits of detection (LOD) and provides structural confirmation, which is invaluable for impurity identification.[11][12]

  • Excellent Separation Efficiency: Capillary GC columns offer high resolving power for complex mixtures.[8]

Limitations & Considerations:

  • Analyte Volatility: The compound must be thermally stable and sufficiently volatile. High temperatures in the GC inlet can degrade labile analytes.[5]

  • Complex Sample Preparation: The derivatization step adds time and complexity to the workflow and introduces potential sources of error.[9][13]

  • Instrumentation: GC system with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) coupled to a Mass Spectrometer.

  • GC Conditions:

    • Injector Temperature: 270°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor a quantifier ion and at least one qualifier ion for the derivatized analyte.

  • Sample Preparation (with Derivatization):

    • Extraction: Perform a liquid-liquid extraction of the reaction mixture aliquot (e.g., using ethyl acetate and a buffered aqueous solution to isolate the amine).

    • Derivatization: Evaporate the organic extract to dryness under nitrogen. Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Heat at 60°C for 30 minutes.

    • Reconstitution: Evaporate the derivatization mixture and reconstitute the residue in 100 µL of hexane.

  • Standard Preparation: Prepare calibration standards of this compound and subject them to the same derivatization procedure.

  • Analysis & Quantification: Inject standards to generate a calibration curve. Inject the prepared sample and quantify using the peak area of the designated quantifier ion.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s0 Liquid-Liquid Extraction s1 Derivatization (e.g., PFPA) s0->s1 s2 Solvent Exchange & Reconstitution s1->s2 s3 Inject into GC-MS System s2->s3 s4 GC Separation s3->s4 s5 MS Detection (SIM Mode) s4->s5 s6 Generate Calibration Curve s5->s6 Standards s7 Extract Ion Chromatogram s5->s7 Sample s8 Calculate Concentration s6->s8 s7->s8

Caption: Workflow for quantitative analysis by GC-MS.

Quantitative NMR (qNMR) Spectroscopy

qNMR is an inherently quantitative primary method, as the signal intensity is directly proportional to the number of nuclei contributing to the signal.[14][15] It allows for the simultaneous quantification of multiple components in a mixture without chromatographic separation, making it exceptionally powerful for monitoring reaction kinetics.

Principle of Operation A sample is placed in a strong magnetic field and irradiated with radio waves, causing specific atomic nuclei (like ¹H) to resonate. The area under each resonance peak in the resulting spectrum is directly proportional to the molar concentration of the nuclei that produce it. By adding a certified internal standard of known concentration, the concentration of the analyte can be determined by comparing their respective signal integrals.[16]

Causality Behind Experimental Choices

  • Internal Standard: An internal standard (e.g., maleic acid, dimethyl sulfone) that is chemically inert, stable, and has sharp resonance signals that do not overlap with the analyte or other reaction components is chosen. Its known concentration provides the reference for quantification.

  • Relaxation Delay (d1): To ensure accurate quantification, the nuclei must fully relax back to their equilibrium state between successive radio-frequency pulses. This requires setting a long relaxation delay (d1), typically 5 to 7 times the longest spin-lattice relaxation time (T₁) of any nucleus being quantified. This is the most critical parameter for qNMR accuracy.

Advantages:

  • No Analyte-Specific Reference Standard Required: Quantification is possible using any certified internal standard, which is advantageous if a pure standard of this compound is unavailable.

  • Non-Destructive: The sample can be recovered after analysis.

  • Rapid Analysis of Molar Ratios: Provides a direct snapshot of the molar ratios of starting material, product, and byproducts in the mixture.[16]

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information on all components.

Limitations & Considerations:

  • Lower Sensitivity: qNMR is significantly less sensitive than chromatography-based methods, making it unsuitable for trace analysis.[17]

  • Signal Overlap: Severe peak overlap in complex mixtures can make accurate integration and quantification challenging or impossible.

  • Expertise Required: Proper setup of acquisition parameters (especially the relaxation delay) and data processing requires a deeper understanding of NMR theory.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Parameters for ¹H qNMR:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): ≥ 30 seconds (or 5-7 x longest T₁).

    • Number of Scans: 8 to 16 (to achieve adequate signal-to-noise).

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid).

    • Add a deuterated solvent (e.g., DMSO-d₆) to dissolve all components completely.

  • Analysis: Acquire the ¹H NMR spectrum using the optimized quantitative parameters.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal for this compound (e.g., the methyl protons) and a signal for the internal standard.

  • Quantification: Calculate the concentration of the analyte using the following equation[16]:

    Cₓ = C_cal × (Iₓ / I_cal) × (N_cal / Nₓ) × (Mₓ / M_cal) × (m_cal / mₓ)

    Where:

    • C = Concentration/Purity

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • x = analyte (this compound)

    • cal = internal standard

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation s0 Accurately Weigh Reaction Mixture s1 Add Weighed Internal Standard s0->s1 s2 Dissolve in Deuterated Solvent s1->s2 s3 Acquire Spectrum (Long d1) s2->s3 s4 Process Spectrum (Phase, Baseline) s3->s4 s5 Integrate Analyte & Standard Peaks s4->s5 s6 Calculate Concentration s5->s6

Caption: Workflow for quantitative analysis by qNMR.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the quantification of aromatic amines using the described techniques. Data is synthesized from studies on structurally related compounds, as method validation is analyte and matrix-dependent.[18][19]

Parameter HPLC-UV GC-MS (with Derivatization) qNMR
Linearity (R²) > 0.99[19]> 0.99[11]> 0.999
Accuracy (% Recovery) 89 - 100%[19]80 - 104%[11]98 - 102%
Precision (%RSD) < 5%[19]< 15%[11]< 2%
Limit of Detection (LOD) ~0.02% (for impurities)[19]0.9 - 50 pg/L[11]~0.1 - 1 mg/mL
Limit of Quantitation (LOQ) ~0.1 - 1.0 ng/mL[19]~3 - 150 pg/L~0.5 - 5 mg/mL

Note: LOD/LOQ values are highly dependent on the specific instrument, analyte, and matrix. The values presented are for comparative purposes. The limit of detection (LOD) is the smallest quantity of analyte that can be reliably distinguished from the background noise, while the limit of quantitation (LOQ) is the smallest amount that can be measured with acceptable precision and accuracy.[20]

Expert Recommendations & Use-Case Suitability

As a Senior Application Scientist, my recommendation depends entirely on the analytical objective:

  • For Routine In-Process Control and Release Testing: HPLC-UV is the undisputed workhorse. Its robustness, ease of use, and straightforward sample preparation make it ideal for high-throughput environments where the primary goal is to confirm the concentration of the main product and known impurities against established specifications.[21]

  • For Trace-Level Impurity Profiling and Definitive Identification: GC-MS is the superior choice. When the goal is to detect and identify unknown, low-level byproducts or degradants, the sensitivity and structural elucidation capabilities of mass spectrometry are essential. The additional effort of derivatization is justified by the quality and certainty of the data obtained.[9]

  • For Reaction Kinetics, Mechanism Studies, and Primary Quantification: qNMR is unparalleled. For understanding reaction dynamics in real-time or for assigning a precise, accurate concentration value to a newly synthesized compound without a dedicated reference standard, qNMR is the most powerful and direct method. Its ability to show the molar ratio of all ¹H-containing species provides a complete picture of the reaction mixture's composition.[22]

Conclusion

The quantitative analysis of this compound in a reaction mixture can be successfully achieved by several advanced analytical techniques. HPLC-UV offers a robust and reliable solution for routine analysis. GC-MS provides exceptional sensitivity and specificity for trace analysis and structural confirmation, albeit with more complex sample preparation. Finally, qNMR stands out as a powerful primary method for direct molar quantification and reaction monitoring without the need for chromatographic separation. A thorough understanding of each method's principles, advantages, and limitations, as outlined in this guide, is crucial for selecting the most appropriate technique to generate reliable, accurate, and defensible analytical data.

References

The Evolving Landscape of OLED Materials: A Comparative Benchmark of 4-Amino-2'-methylbiphenyl Derivatives and High-Performance Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of enhanced efficiency, longevity, and color purity in Organic Light-Emitting Diodes (OLEDs), the exploration of novel molecular architectures is paramount. This guide provides a comparative analysis of OLEDs based on derivatives of 4-Amino-2'-methylbiphenyl against established high-performance materials. While direct, extensive performance data for OLEDs specifically incorporating this compound as a primary functional component is not widely published, this guide will leverage its structural motifs to contextualize its potential. We will benchmark against widely-used hole transport materials (HTMs) and advanced blue emitters, providing a framework for researchers and material scientists to evaluate its promise.

The biphenyl scaffold is a foundational element in many high-performance OLED materials due to its rigid structure which can be chemically modified to tune electronic and optical properties. The inclusion of an amino group and a methyl group in this compound suggests its potential utility in charge transport or emissive layers, roles currently dominated by materials like NPB, TAPC, and advanced TADF and phosphorescent emitters.

A Comparative Analysis of Hole Transport Materials

The efficient injection and transport of holes from the anode to the emissive layer is critical for maximizing OLED performance.[1][2] Materials used for the Hole Transport Layer (HTL) must possess high hole mobility, appropriate energy levels to match the anode and the emissive layer, and good thermal stability.[3]

Two of the most common and well-characterized HTMs are N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).[1][4] A structural comparison suggests that a this compound-based material, with its amino functionality, could exhibit hole-transporting properties. The methyl group's steric hindrance might influence molecular packing and film morphology.

Below is a comparison of key performance metrics for OLED devices utilizing NPB and TAPC as the HTL.

MaterialHole Mobility (cm²/Vs)HOMO Level (eV)Glass Transition Temp. (Tg) (°C)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)
NPB8.8 x 10⁻⁴[4]-5.4[4]96[4]~2.75 - 5.5[1]Not widely reportedNot widely reported
TAPC1.0 x 10⁻²[4]-5.5[4]145[4]~21.1 - 55.74[1][3]~18.58 - 29.28[1][3]~10.6 - 21.59[1][3]

Insights: TAPC generally exhibits higher hole mobility and a higher glass transition temperature compared to NPB, which can lead to improved device efficiency and thermal stability.[1] The performance of an OLED is highly dependent on the entire device architecture.[1] The potential of a this compound-based HTL would depend on achieving a high hole mobility and a suitable HOMO level for efficient hole injection from ITO.

The Quest for a Stable and Efficient Blue Emitter

Achieving a deep blue, efficient, and long-lasting emitter remains a significant challenge in the OLED industry.[5][6] Blue OLEDs have historically shown lower efficiency and faster degradation compared to their red and green counterparts.[6] The biphenyl structure is a component of some blue emitters and host materials.[7]

Current state-of-the-art blue emitters primarily fall into two categories: Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLEDs (PhOLEDs).[8]

Emitter TypeHost MaterialMax. EQE (%)Luminance (cd/m²)CIE Coordinates (x, y)Lifetime (LT50)
TADFDPEPO29.6[8]>10,000[8](0.12, 0.20)[8]Not Reported
PhosphorescentmCP22.3[8]>1,000[8](0.14, 0.13)[8]~100 hours @ 1000 cd/m²[8]
FluorescentADN~5-8[8]>10,000[8](0.15, 0.08)[8]>10,000 hours @ 1000 cd/m²[8]

Insights: TADF and phosphorescent emitters can achieve significantly higher external quantum efficiencies (EQE) than fluorescent emitters by harvesting both singlet and triplet excitons. However, the operational lifetime of blue phosphorescent OLEDs remains a major hurdle. For a this compound derivative to be a viable blue emitter, it would need to exhibit high photoluminescence quantum yield and good stability in the excited state.

Experimental Protocols

To ensure a rigorous and objective comparison of OLED material performance, standardized fabrication and characterization protocols are essential.

OLED Fabrication Protocol

A typical multilayer OLED is fabricated using thermal evaporation in a high-vacuum environment.

  • Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition: The organic layers and the metal cathode are deposited by thermal evaporation at a base pressure of < 10⁻⁶ Torr. The deposition rates are monitored using a quartz crystal microbalance.

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL) (e.g., NPB or TAPC)

    • Emissive Layer (EML) (host doped with an emitter)

    • Electron Transport Layer (ETL)

    • Electron Injection Layer (EIL) (e.g., LiF)

    • Cathode (e.g., Al)

  • Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Device Characterization Protocol
  • Current-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a photometer.[1]

  • Electroluminescence (EL) Spectra: The EL spectra and Commission Internationale de l'Eclairage (CIE) coordinates are recorded using a spectrometer.[1]

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum.

  • Operational Lifetime: The operational lifetime is measured by monitoring the luminance decay over time at a constant current density.

Visualizing the OLED Structure and Workflow

The following diagrams illustrate the fundamental structure of an OLED and the experimental workflow for its characterization.

OLED_Structure cluster_device OLED Device Structure Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: A simplified diagram of a multilayer OLED structure.

OLED_Workflow cluster_fab Fabrication cluster_char Characterization Substrate Substrate Cleaning Deposition Organic & Metal Deposition Substrate->Deposition Encapsulation Encapsulation Deposition->Encapsulation Device Fabricated OLED Device Encapsulation->Device JVL J-V-L Measurement EL EL Spectra & CIE EQE EQE Calculation Lifetime Lifetime Testing Device->JVL Device->EL Device->EQE Device->Lifetime

Caption: Experimental workflow for OLED fabrication and characterization.

Conclusion and Future Outlook

While this compound itself is not a widely reported material in high-performance OLEDs, its core structure presents interesting possibilities for the design of new hole-transporting or emissive materials. The amino group provides a handle for charge transport, and the biphenyl unit offers a rigid backbone. Future research could focus on synthesizing derivatives of this compound and systematically studying their photophysical and electrochemical properties. By comparing these properties to well-established benchmarks like NPB, TAPC, and state-of-the-art blue emitters, the true potential of this class of materials for next-generation OLEDs can be ascertained. The key to unlocking high performance will lie in achieving a balance of high charge carrier mobility, appropriate energy levels, high photoluminescence quantum yield, and long-term operational stability.

References

A Comparative Guide to Catalyst Efficiency in the Synthesis of 4-Amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Amino-2'-methylbiphenyl, a key structural motif in various pharmacologically active compounds and advanced materials, presents a compelling case study in the optimization of cross-coupling methodologies. The efficiency of this transformation is critically dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of various catalytic systems, focusing on palladium, nickel, and copper-based catalysts, to inform rational catalyst selection in research and development.

Introduction: The Synthetic Challenge

The construction of the C-C bond between the aniline and toluene moieties in this compound can be approached through several cross-coupling strategies. The most direct and widely employed method is the Suzuki-Miyaura coupling. An alternative, though less direct, route involves a Buchwald-Hartwig amination of a pre-formed biphenyl halide. The choice of catalyst not only dictates the reaction's efficiency in terms of yield and reaction time but also its cost-effectiveness and substrate scope. This guide will delve into a comparative analysis of these catalytic systems, providing experimental data from analogous reactions to benchmark their performance.

Palladium-Catalyzed Suzuki-Miyaura Coupling: The Workhorse

The palladium-catalyzed Suzuki-Miyaura reaction is the most established and versatile method for the synthesis of biaryl compounds, including this compound.[1] The reaction couples an organoboron reagent with an organohalide. For the synthesis of this compound, this typically involves the coupling of a 2-haloaniline with a 4-methylphenylboronic acid or vice versa.

A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices.[2][3] The efficiency of these catalysts is often dramatically enhanced by the use of specialized phosphine ligands.

Comparative Performance of Palladium Catalyst Systems

The following table summarizes the performance of different palladium-based catalyst systems for Suzuki-Miyaura couplings of substrates analogous to those used for the synthesis of this compound.

Catalyst SystemReactantsBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Pd(OAc)₂ / SPhos4-Chloroaniline + Arylboronic acidK₃PO₄Toluene/H₂O10015~421 (Pd), 2 (Ligand)[1]
Pd/C4-Bromotoluene + Phenylboronic acidK₂CO₃Ethanol/H₂ORefluxN/AHigh5[3]
Pd(dppf)Cl₂2-Bromo-4-methylpyridine + Arylboronic acidK₂CO₃Dioxane/H₂O80-120N/A85-953-5[4]
Pd(OAc)₂ / P(t-Bu)₃Aryl Chlorides + Primary AminesNaOtBuToluene80-110N/AGood to Excellent0.5-1.0[5]

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky, electron-rich biaryl phosphine ligands like SPhos are often employed to facilitate the oxidative addition of less reactive aryl chlorides and to promote the reductive elimination step.[5][6] For aryl bromides, simpler phosphines like triphenylphosphine (PPh₃) can be effective.

  • Base and Solvent: The choice of base and solvent is crucial. A base is required to activate the boronic acid for transmetalation.[3] A biphasic solvent system like toluene/water or dioxane/water is often used to dissolve both the organic substrates and the inorganic base.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of unprotected ortho-bromoanilines.

Materials:

  • 2-Bromoaniline

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 2-bromoaniline (1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X Pd_II_complex Ar-Pd(II)-X(L_n) OA->Pd_II_complex Transmetalation Transmetalation Pd_II_complex->Transmetalation Ar_Pd_Ar_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar_Pd_Ar_prime RE Reductive Elimination Ar_Pd_Ar_prime->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product Boronic_acid Ar'B(OH)₂ Base Base Boronic_acid->Base Boronate [Ar'B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation Aryl_halide Ar-X Aryl_halide->OA

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: An Alternative C-N Bond Formation Strategy

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[2] While not a direct route to this compound in a single step from simple precursors, it can be envisioned in a two-step sequence: first, a Suzuki-Miyaura coupling to form a 4-halo-2'-methylbiphenyl, followed by a Buchwald-Hartwig amination. This approach is less atom- and step-economical than a direct Suzuki-Miyaura coupling of an amino-substituted precursor.

The efficiency of the Buchwald-Hartwig amination has evolved through several "generations" of catalyst systems, with modern catalysts employing bulky, electron-rich phosphine ligands.[2]

Catalyst Systems for Buchwald-Hartwig Amination
Catalyst GenerationTypical LigandSubstrate ScopeRef.
First GenerationP(o-Tolyl)₃Secondary amines, limited primary amines[2]
Second GenerationBINAP, DPPFBroader scope of primary amines[2]
Third/Fourth GenerationBiaryl phosphines (e.g., XPhos, BrettPhos)Aryl chlorides, hindered amines, amides[5][7]

Causality Behind Catalyst Evolution: The development of more sterically hindered and electron-donating ligands has been crucial for expanding the substrate scope of the Buchwald-Hartwig amination to include more challenging substrates like aryl chlorides and sterically demanding amines.[7]

Visualizations

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X Pd_II_halide Ar-Pd(II)-X(L_n) OA->Pd_II_halide Amine_coordination Amine Coordination & Deprotonation Pd_II_halide->Amine_coordination HNR'R'', Base Pd_II_amido Ar-Pd(II)-NR'R''(L_n) Amine_coordination->Pd_II_amido RE Reductive Elimination Pd_II_amido->RE RE->Pd0 Regeneration Product Ar-NR'R'' RE->Product Aryl_halide Ar-X Aryl_halide->OA Amine HNR'R'' Amine->Amine_coordination Base Base Base->Amine_coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Nickel and Copper Catalysis: Cost-Effective Alternatives

While palladium catalysis is highly effective, the cost of palladium has driven research into more earth-abundant and cost-effective alternatives like nickel and copper.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have shown promise in cross-coupling reactions, particularly for the activation of less reactive aryl chlorides.[8] Nickel-catalyzed Suzuki-Miyaura and Kumada couplings can be employed for the synthesis of biaryl compounds.

Potential Advantages:

  • Lower cost compared to palladium.

  • High reactivity towards aryl chlorides.

Challenges:

  • Often require more stringent reaction conditions (e.g., strictly anhydrous and anaerobic).

  • Can be more sensitive to functional groups.

Copper-Catalyzed Ullmann-Type Reactions

The Ullmann reaction, which traditionally uses stoichiometric copper at high temperatures, has been significantly improved with the development of catalytic systems that operate under milder conditions.[9][10] Modern Ullmann-type C-N couplings often employ copper(I) salts with various ligands.[11]

Potential Advantages:

  • Significantly lower catalyst cost than palladium.

  • Different reactivity profile that can be complementary to palladium.

Challenges:

  • Often require higher catalyst loadings and temperatures than palladium-catalyzed reactions.

  • Substrate scope can be more limited.

Comparative Summary of Catalytic Systems

FeaturePalladiumNickelCopper
Cost HighModerateLow
Reactivity towards Aryl Chlorides Good (with appropriate ligands)ExcellentModerate
Functional Group Tolerance ExcellentGoodModerate
Reaction Conditions Generally mildOften requires stricter conditionsOften requires higher temperatures
Catalyst Loading Generally low (0.1-5 mol%)Moderate (1-10 mol%)Moderate to high (5-20 mol%)
Primary Application Suzuki-Miyaura, Buchwald-HartwigSuzuki-Miyaura, KumadaUllmann-type C-N coupling

Conclusion

For the synthesis of this compound, palladium-catalyzed Suzuki-Miyaura coupling stands out as the most versatile and well-established method, offering high yields under relatively mild conditions with a broad tolerance for functional groups. The choice of a biaryl phosphine ligand is critical, especially when using more challenging substrates like aryl chlorides. While Buchwald-Hartwig amination is a powerful tool for C-N bond formation, its application to this specific target is likely less efficient due to the multi-step nature of the synthetic route.

Nickel and copper catalysts represent promising, cost-effective alternatives. Nickel catalysis is particularly attractive for reactions involving aryl chlorides. Copper-catalyzed Ullmann-type reactions, while historically requiring harsh conditions, have seen significant improvements and can be a viable option, especially for large-scale synthesis where cost is a major driver. The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including substrate availability, desired scale, cost considerations, and the functional group tolerance needed.

References

The Chemistry Behind the Blue Bead: The Kaiser Test Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool in solid-phase peptide synthesis (SPPS) is the ability to monitor reaction completion. Incomplete coupling reactions result in deletion sequences, which are difficult to separate from the target peptide, leading to lower purity and yield. The Kaiser test, a highly sensitive colorimetric assay, is the gold standard for detecting free primary amines on a solid support resin, providing a rapid qualitative assessment of acylation or deprotection reaction completeness.

Developed by E. Kaiser in 1970, this test utilizes the reaction of ninhydrin with primary amines to produce a characteristic deep blue color (Ruhemann's purple). Its sensitivity allows for the detection of very low levels of unreacted amines, typically in the range of 5-10 µmol/g of resin, making it an indispensable in-process control for any SPPS workflow.

This guide provides a detailed protocol for the Kaiser test, explores the underlying chemical mechanism, compares it with alternative methods, and offers troubleshooting advice based on extensive field experience.

The Kaiser test is based on the reaction of two molecules of ninhydrin with a primary amine. The reaction proceeds in several steps:

  • Oxidative Deamination : One molecule of ninhydrin oxidizes the primary amine, leading to its deamination and the formation of an aldehyde or ketone, ammonia, and hydrindantin (the reduced form of ninhydrin).

  • Condensation : The released ammonia then condenses with a second molecule of ninhydrin and the hydrindantin.

  • Chromophore Formation : This condensation product is the chromophore known as Ruhemann's purple, which imparts a deep blue or purple color to the resin beads and the solution.

Secondary amines, such as proline, do not produce the characteristic blue color. Instead, they form a different adduct, typically resulting in a red or brownish-yellow color, which is a critical distinction to make when synthesizing peptides containing these residues.

Experimental Protocol: Performing the Kaiser Test

This protocol outlines the standard procedure for performing a qualitative Kaiser test on resin samples during SPPS.

Reagents

Three solutions are required for the test:

  • Kaiser Solution A (6% Phenol in Ethanol) : Dissolve 6 g of phenol in 100 mL of absolute ethanol.

  • Kaiser Solution B (1 mL 0.001M KCN in 49 mL Pyridine) : Add 1 mL of a 0.001M aqueous potassium cyanide (KCN) solution to 49 mL of pyridine. The KCN acts as a catalyst.

  • Kaiser Solution C (5% Ninhydrin in Ethanol) : Dissolve 5 g of ninhydrin in 100 mL of absolute ethanol.

Note on Safety : Pyridine and phenol are toxic and corrosive. KCN is highly toxic. Always handle these reagents in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Procedure
  • Sample Collection : Collect a small sample of the resin (approximately 5-10 mg) from the reaction vessel after the coupling or deprotection step.

  • Resin Washing (Critical Step) : Place the resin beads in a small test tube. Thoroughly wash the beads to remove any residual reagents, solvents, or soluble by-products. This is crucial to prevent false positives. A typical wash sequence is:

    • 3x with Dichloromethane (DCM)

    • 3x with Dimethylformamide (DMF)

    • 3x with Methanol (MeOH)

    • 3x with Dichloromethane (DCM)

  • Reagent Addition : Add 2-3 drops of each Kaiser solution (A, B, and C) to the washed resin beads.

  • Incubation : Heat the test tube in a heating block or a water bath at 100-110°C for 3-5 minutes.

  • Observation : Remove the test tube from the heat and observe the color of the resin beads and the solution.

Visualizing the Workflow

The following diagram illustrates the key steps in the Kaiser test protocol.

Kaiser_Test_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Resin_Sample 1. Collect 5-10 mg Resin Sample Wash_Resin 2. Thoroughly Wash Resin (DMF, DCM, MeOH) Resin_Sample->Wash_Resin Remove impurities Add_Reagents 3. Add Reagents A, B, C (Phenol, KCN/Pyridine, Ninhydrin) Wash_Resin->Add_Reagents Prepare for reaction Heat 4. Heat at 100°C for 3-5 min Add_Reagents->Heat Initiate color reaction Observe 5. Observe Color Heat->Observe Result Result Observe->Result Interpret outcome Positive Deep Blue Color (Beads & Solution) Result->Positive Primary Amine Present Negative Yellow / Colorless (Beads & Solution) Result->Negative No Primary Amine

Caption: Workflow diagram illustrating the Kaiser test procedure.

Interpreting the Results

The visual outcome of the Kaiser test provides a clear indication of the presence or absence of free primary amines.

  • Positive Result (Incomplete Reaction) : The appearance of a deep blue or purple color on the resin beads and in the solution indicates the presence of unreacted primary amines. This signifies that the preceding coupling reaction was incomplete.

  • Negative Result (Complete Reaction) : If the beads and solution remain yellow or become slightly brown/colorless, it indicates that no significant amount of primary amine is present, and the reaction is complete.

  • Proline Exception : When the N-terminal amino acid is proline (a secondary amine), a positive result is indicated by a reddish-brown or brick-red color, not blue.

Comparison with Alternative Amine Tests

While the Kaiser test is the most widely used method, several alternatives exist. The choice of test can depend on the specific resin, the N-terminal amino acid, and the desired sensitivity.

FeatureKaiser TestTNBS (Trinitrobenzenesulfonic Acid) TestChloranil Test
Principle Ninhydrin reacts with primary amines to form Ruhemann's purple.TNBS reacts with primary amines to form a yellow-orange trinitrophenyl derivative.Chloranil (tetrachloro-1,4-benzoquinone) forms a colored charge-transfer complex with amines.
Color (Positive) Deep blue/purple (Red-brown for Proline)Yellow to OrangeBlue or Green
Sensitivity High (~5 µmol/g resin)Very High (~1 µmol/g resin)Moderate
Reaction Time 3-5 minutes (with heating)5-10 minutes (room temperature)5 minutes (room temperature)
Interferences False positives from primary amines in DMF solvent breakdown products.Light-sensitive reagent. Does not react with N-alkylated amino acids.Less effective for sterically hindered amines.
Best For Routine, reliable in-process control for most primary amines.High-sensitivity applications; quantitative analysis via spectrophotometry.Secondary amines (like proline) where it gives a distinct positive color, unlike the Kaiser test's ambiguous result.
Reagent Stability Solutions are relatively stable but should be stored properly.TNBS solution is light-sensitive and should be stored in the dark.Reagent is stable.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
False Positive (Blue color on a known complete reaction) 1. Inadequate washing of the resin beads. Residual primary amines from previous steps (e.g., piperidine from Fmoc deprotection) remain. 2. Contamination from degraded DMF solvent, which can produce small amounts of dimethylamine.1. Ensure a rigorous and thorough washing protocol is followed before taking the sample for the test. 2. Use high-purity, fresh DMF. Test the solvent blank to ensure it doesn't give a positive result.
False Negative (Yellow color on a known incomplete reaction) 1. Inactive or degraded reagents (especially Solution B). 2. Insufficient heating (time or temperature). 3. The N-terminal amino acid is a secondary amine (e.g., Proline) and the user is expecting a blue color.1. Prepare fresh Kaiser test solutions. Run a positive control using a resin known to have free amines. 2. Ensure the heating block is at the correct temperature (100-110°C) and the incubation time is at least 3 minutes. 3. Remember that proline gives a red-brown color, not blue. If proline is suspected, a Chloranil test can be used for confirmation.
Ambiguous or Weak Color 1. Very low level of unreacted amines (reaction is nearly complete). 2. Sterically hindered amine that reacts slowly.1. If the color is faint blue, it is best to re-couple the amino acid to ensure the reaction goes to completion. 2. Increase the incubation time to 10 minutes to allow for a more complete reaction with the hindered amine.

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical analysis, the unambiguous structural elucidation of novel compounds and their metabolites is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing rich information not only on the molecular weight but also on the intricate structural features of an analyte through the analysis of its fragmentation patterns. This guide offers an in-depth comparison of the mass spectrometric behavior of 4-Amino-2'-methylbiphenyl (C₁₃H₁₃N, Molecular Weight: 183.25 g/mol ) under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).[1]

This document is tailored for researchers, scientists, and drug development professionals, providing not just a theoretical overview but also practical, field-proven insights into interpreting the fragmentation data. We will explore the causal mechanisms behind the observed fragment ions and provide self-validating experimental protocols to ensure scientific rigor.

The Structural Context: this compound

Understanding the fragmentation of this compound necessitates a preliminary examination of its structure. The molecule consists of a biphenyl core, substituted with an amino group at the 4-position of one phenyl ring and a methyl group at the 2'-position of the other. This arrangement of functional groups dictates the primary cleavage points and rearrangement pathways upon ionization.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization is a high-energy, or "hard," ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation. This results in a detailed fragmentation pattern that serves as a molecular fingerprint. For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a common analytical choice.

Predicted EI Fragmentation Pathway

The EI mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak (M⁺˙) at m/z 183, a consequence of the stable aromatic system. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, a key diagnostic feature in mass spectrometry.

The primary fragmentation pathways are predicted to be:

  • Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aromatic amines is the loss of a hydrogen atom from the amino group, leading to a stable ion at m/z 182 .[2]

  • Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the bond between the phenyl ring and the methyl group is a favorable process, resulting in the formation of a stable aminobiphenyl cation at m/z 168 . This is a characteristic fragmentation for methylated biphenyl compounds.

  • Formation of the Biphenyl Cation: Subsequent fragmentation of the [M-CH₃]⁺ ion through the loss of the amino group as a neutral species (NH₂) can lead to the formation of the biphenyl cation at m/z 152 .

  • Cleavage of the Biphenyl Core: While less common due to the stability of the aromatic system, some fragmentation of the biphenyl ring structure may occur, leading to smaller fragment ions.

The following diagram illustrates the predicted EI fragmentation workflow:

EI_Fragmentation M This compound (M⁺˙) m/z 183 M_minus_H [M-H]⁺ m/z 182 M->M_minus_H - H˙ M_minus_CH3 [M-CH₃]⁺ m/z 168 M->M_minus_CH3 - ˙CH₃ Biphenyl_cation Biphenyl Cation m/z 152 M_minus_CH3->Biphenyl_cation - ˙NH₂

Caption: Predicted EI fragmentation of this compound.

Quantitative Fragmentation Data (Predicted)
Ionm/z (Predicted)Proposed StructureRelative Abundance (Expected)
Molecular Ion (M⁺˙)183[C₁₃H₁₃N]⁺˙High
[M-H]⁺182[C₁₃H₁₂N]⁺Moderate
[M-CH₃]⁺168[C₁₂H₁₀N]⁺High (Potentially Base Peak)
Biphenyl Cation152[C₁₂H₈]⁺Moderate to Low

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that imparts minimal excess energy to the analyte.[3][4] This is particularly useful for polar and thermally labile molecules and is commonly coupled with Liquid Chromatography (LC-MS). For this compound, the basic amino group makes it highly amenable to positive ion ESI, where it will readily form a protonated molecule, [M+H]⁺.

Predicted ESI Fragmentation Pathway (MS/MS)

A standard ESI-MS spectrum of this compound is expected to show a dominant peak for the protonated molecule at m/z 184 . To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed. In this process, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).

The predicted primary fragmentation pathways for the protonated molecule are:

  • Loss of Ammonia ([M+H-NH₃]⁺): The most common fragmentation pathway for protonated primary aromatic amines is the loss of a neutral ammonia molecule.[5] This would result in a fragment ion at m/z 167 .

  • Loss of a Methyl Radical ([M+H-CH₃]⁺): While less common in ESI compared to EI, the loss of a methyl radical from the protonated molecule could occur, leading to an ion at m/z 169 .

The following diagram illustrates the predicted ESI-MS/MS fragmentation workflow:

ESI_Fragmentation MH Protonated Molecule ([M+H]⁺) m/z 184 MH_minus_NH3 [M+H-NH₃]⁺ m/z 167 MH->MH_minus_NH3 - NH₃ MH_minus_CH3 [M+H-CH₃]⁺ m/z 169 MH->MH_minus_CH3 - ˙CH₃

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Quantitative Fragmentation Data (Predicted for MS/MS)
Ionm/z (Predicted)Proposed StructureRelative Abundance (Expected)
Precursor Ion ([M+H]⁺)184[C₁₃H₁₄N]⁺High (in MS1 spectrum)
[M+H-NH₃]⁺167[C₁₃H₁₁]⁺High (Often the base peak in MS/MS)
[M+H-CH₃]⁺169[C₁₂H₁₁N]⁺Low to Moderate

Comparison of EI and ESI Fragmentation Patterns

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Observed Molecular Ion (M⁺˙) at m/z 183Protonated Molecule ([M+H]⁺) at m/z 184
Degree of Fragmentation Extensive, providing a detailed "fingerprint" spectrumControlled, primarily showing loss of small neutral molecules
Key Fragment Ions m/z 182 ([M-H]⁺), m/z 168 ([M-CH₃]⁺), m/z 152m/z 167 ([M+H-NH₃]⁺)
Typical Application GC-MS for volatile and thermally stable compoundsLC-MS for polar and thermally labile compounds

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • Sample Preparation: Dissolve the this compound standard in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of 1-10 µg/mL.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
  • Sample Preparation: Dissolve the this compound standard in a mobile phase compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 10-100 ng/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • MS1 Scan: Scan for the precursor ion at m/z 184.

    • MS/MS Scan: Isolate the precursor ion at m/z 184 and apply a collision energy (typically 15-30 eV, optimize for best fragmentation) to generate product ion spectra.

Conclusion

The choice between Electron Ionization and Electrospray Ionization for the analysis of this compound will be dictated by the analytical goals and the sample matrix. EI-MS provides a rich, detailed fragmentation pattern that is highly characteristic and useful for library matching and unambiguous identification. In contrast, ESI-MS, particularly when coupled with tandem mass spectrometry, offers a softer ionization approach that is ideal for confirming the molecular weight and probing specific fragmentation pathways through controlled collision-induced dissociation. By understanding the fundamental principles of fragmentation for this class of molecules and employing the robust experimental protocols outlined, researchers can confidently elucidate the structure of this compound and related compounds.

References

A Senior Application Scientist's Guide to Phosphine Ligands for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the construction of biphenyl scaffolds remains a cornerstone, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, offering a versatile and efficient means to forge carbon-carbon bonds. The heart of this reaction's success often lies in the judicious selection of the phosphine ligand that coordinates to the palladium catalyst. This choice profoundly influences catalytic activity, stability, and the overall efficiency of biphenyl synthesis.

This guide provides an in-depth comparison of various phosphine ligands, grounded in experimental data and mechanistic understanding, to empower researchers in optimizing their synthetic strategies.

The Engine of Biphenyl Synthesis: The Suzuki-Miyaura Catalytic Cycle

To appreciate the role of phosphine ligands, one must first understand the catalytic cycle of the Suzuki-Miyaura reaction. The ligand (L) is not a mere spectator but an active participant that modulates the electronic and steric environment of the palladium center, thereby influencing the kinetics and success of each elementary step.

A simplified, generally accepted mechanism comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[1][2] Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step, which is often the rate-limiting step, especially for the synthesis of sterically hindered biphenyls.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA_complex R¹-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (R¹-X) Transmetalation_complex R¹-Pd(II)L_n-R² OA_complex->Transmetalation_complex Transmetalation (R²-B(OR)₂) Product R¹-R² (Biphenyl) Transmetalation_complex->Product Reductive Elimination inv1 inv2 Base Base Boronate [R²-B(OH)₃]⁻ BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + OH⁻

Caption: The Suzuki-Miyaura catalytic cycle for biphenyl synthesis.

A Comparative Analysis of Phosphine Ligand Classes

The selection of a phosphine ligand is a critical parameter that dictates the success of a Suzuki-Miyaura coupling. While a vast array of ligands exists, they can be broadly categorized based on their structural motifs. Here, we compare some of the most prominent classes used in biphenyl synthesis.

The Buchwald Biaryl Phosphines: A Paradigm of Modern Ligand Design

The Buchwald-type biaryl phosphine ligands have revolutionized cross-coupling chemistry. These ligands are characterized by a biaryl backbone with a phosphino group at the 2-position and various substituents on the other aryl ring. Their bulky and electron-rich nature promotes the formation of highly active, monoligated Pd(0) species, which are crucial for the oxidative addition of challenging substrates like aryl chlorides.[2][4]

LigandStructureKey Features & Applications
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active for a broad range of aryl and heteroaryl chlorides and bromides. Often allows for room temperature reactions and low catalyst loadings.[4][5]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylThe increased steric bulk from the isopropyl groups makes it highly effective for the coupling of sterically hindered substrates.[6]
CPhos 2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenylThe dimethylamino groups can influence the ligand's electronic properties and coordination behavior, offering advantages in specific applications.[4]

Table 1: Comparison of Popular Buchwald Ligands.

Ferrocenyl Phosphines: The Josiphos Family

The Josiphos ligands are a class of chiral ferrocenyl diphosphines that have found widespread use in asymmetric catalysis. While often employed for enantioselective transformations, their unique steric and electronic properties also make them effective in standard cross-coupling reactions. Their bidentate nature and wide bite angle can facilitate reductive elimination.[7]

PhanePhos Ligands

PhanePhos ligands are chiral, atropisomeric diphosphines with a paracyclophane backbone. They are particularly effective in the synthesis of sterically hindered biaryls where their rigidity and defined steric environment can lead to high yields.

Experimental Data: A Head-to-Head Comparison

To provide a clearer picture of ligand performance, the following table summarizes experimental data from various studies on the Suzuki-Miyaura coupling for the synthesis of substituted biphenyls. It is important to note that direct comparison can be challenging due to variations in reaction conditions.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos 2-ChlorotoluenePhenylboronic acid2 (Pd)K₃PO₄TolueneRT298[4]
CPhos 4-ChlorotoluenePhenylboronic acid2 (Pd)K₃PO₄Toluene1001895[4]
PCy₃ 3-Chlorobenzotriazine 1-oxideQuinoxalin-2-ylboronic acid5 (Pd)K₃PO₄Toluene/H₂O11024<10[5]
SPhos 3-Chlorobenzotriazine 1-oxideQuinoxalin-2-ylboronic acid5 (Pd)K₃PO₄Toluene/H₂O1102465[5]
(R)-MOP 2-Bromo-3-methyl-N-phenylbenzamide1-Naphthylboronic acid5 (Pd)K₃PO₄THF507270[8]
Chiral Biphenyl Monophosphine (L7) 2-Bromo-3-methyl-N-phenylbenzamide1-Naphthylboronic acid5 (Pd)K₃PO₄THF507285[8]

Table 2: Comparative Performance of Phosphine Ligands in Biphenyl Synthesis.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling with SPhos

This protocol is a general guideline for the synthesis of a biphenyl derivative using the highly active SPhos ligand and is adapted from the work of Buchwald and coworkers.[4]

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous Toluene (2 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk tube.

  • Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the anhydrous toluene via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl product.

Decision-Making Workflow for Ligand Selection

Choosing the optimal phosphine ligand is a critical step in developing a robust and efficient biphenyl synthesis. The following workflow provides a logical approach to ligand selection based on substrate properties and desired reaction outcomes.

Ligand_Selection start Start: Define Substrates (Aryl Halide & Boronic Acid) steric_hindrance Are substrates sterically hindered? start->steric_hindrance electronic_properties Are substrates electron-rich or deficient? steric_hindrance->electronic_properties No buchwald_ligands Consider bulky Buchwald ligands (e.g., XPhos, SPhos) steric_hindrance->buchwald_ligands Yes standard_ligands Start with versatile ligands (e.g., SPhos, P(t-Bu)₃) electronic_properties->standard_ligands Neutral electron_rich_ligands Use electron-rich ligands (e.g., SPhos, CPhos) to promote oxidative addition electronic_properties->electron_rich_ligands Electron-rich halide bidentate_ligands Consider bidentate ligands (e.g., Josiphos, PhanePhos) to promote reductive elimination electronic_properties->bidentate_ligands Electron-deficient halide optimization Screen a small library of ligands and optimize reaction conditions (base, solvent, temperature) buchwald_ligands->optimization standard_ligands->optimization electron_rich_ligands->optimization bidentate_ligands->optimization

Caption: A workflow for selecting the optimal phosphine ligand.

Conclusion and Future Outlook

The choice of phosphine ligand is a decisive factor in the efficiency and scope of Suzuki-Miyaura cross-coupling for biphenyl synthesis. While the Buchwald-type biaryl phosphines have demonstrated remarkable versatility and activity, particularly for challenging substrates, other ligand classes such as Josiphos and PhanePhos offer unique advantages in specific contexts. A systematic approach to ligand selection, guided by an understanding of the reaction mechanism and substrate properties, is crucial for successful reaction development. As the demand for more complex and diverse biphenyl structures continues to grow, the development of novel, highly active, and selective phosphine ligands will undoubtedly remain a vibrant area of research.

References

Safety Operating Guide

Proper Disposal of 4-Amino-2'-methylbiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 4-Amino-2'-methylbiphenyl is crucial. As an aromatic amine, it should be handled as a potential carcinogen and a substance that can cause skin, eye, and respiratory irritation.[1]

Core Hazard Profile
Hazard ClassificationDescriptionPrimary Precaution
Potential Carcinogen Structurally similar to 4-Aminobiphenyl, a known human carcinogen.Handle with extreme care, using engineering controls and appropriate PPE to minimize exposure.
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when handling this compound.
Skin and Eye Irritant May cause skin irritation and serious eye damage.Wear appropriate gloves and eye protection.
Respiratory Irritant May cause respiratory irritation if inhaled as a dust or vapor.[1]Handle in a well-ventilated area or a certified fume hood.
Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles and a face shield should be worn.[2]
Hand Protection Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling aromatic amines, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[2]
Body Protection A laboratory coat, long pants, and closed-toe shoes are required.[2]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

Step-by-Step Disposal Procedure

The primary and most critical principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation and Containerization
  • Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and grossly contaminated PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4]

  • Container Compatibility: The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.[4]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" sticker and clearly identify the contents, including the full chemical name "this compound" and the approximate quantity.

Spill Management and Decontamination

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Minor Spills:

    • Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.

    • Don Appropriate PPE: Wear all recommended PPE before beginning cleanup.

    • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[5][6]

    • Absorption: Carefully cover the spill with the absorbent material, working from the outside in to prevent splashing.[5]

    • Collection: Once the material is fully absorbed, carefully scoop it into the designated hazardous waste container.[5]

    • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., methanol, ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department for emergency response.

Final Disposal Pathway
  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[4] They will ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).

  • Professional Disposal: At the TSDF, the this compound waste will be managed through high-temperature incineration or other approved chemical treatment methods in accordance with local, state, and federal regulations.

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Disposal Final Disposal A Assess Hazards & Don PPE B Segregate Waste into Labeled, Compatible Container A->B D Store Waste in a Designated Area B->D C Manage Spills and Decontaminate Surfaces C->B E Contact EHS for Waste Pickup D->E F Transport to a Licensed TSDF E->F G Incineration or Chemical Treatment F->G

Caption: Disposal workflow for this compound.

Hazardous Waste Classification

While not explicitly listed, this compound would likely be classified as hazardous waste based on its characteristics. The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste into several lists (F, K, P, and U) and by characteristics (ignitability, corrosivity, reactivity, and toxicity).[7][8][9] Given its potential carcinogenicity and toxicity as an aromatic amine, it would likely fall under the following classifications:

  • Toxicity Characteristic (D-listed waste): If a Toxicity Characteristic Leaching Procedure (TCLP) were performed and specific contaminants were found to leach at concentrations above regulatory limits, it would be classified as a D-listed waste.

  • U or P-listed waste: If it were a discarded commercial chemical product, it could potentially be classified as a U-listed (toxic) or P-listed (acutely hazardous) waste.[10][11]

It is the responsibility of the waste generator to make a proper hazardous waste determination. Consultation with your institution's EHS department is essential for assigning the correct waste codes.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, researchers and drug development professionals can mitigate the risks associated with this compound and ensure its responsible management from cradle to grave. Always prioritize safety, follow institutional protocols, and consult with your EHS department for any specific questions or concerns.

References

A Comprehensive Guide to the Safe Handling of 4-Amino-2'-methylbiphenyl in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-2'-methylbiphenyl was found in publicly available databases. The following guidance is based on the known hazards of the closely related and structurally similar compound, 4-aminobiphenyl, a confirmed human carcinogen, and on established best practices for handling carcinogenic aromatic amines. It is imperative to consult the manufacturer-provided SDS for the specific batch of this compound you are using and to conduct a thorough risk assessment with your institution's Environmental Health and Safety (EHS) department before commencing any work.

Hazard Profile and Risk Assessment: Understanding the "Why" Behind the Precautions

This compound belongs to the aromatic amine class of compounds. Its structural analog, 4-aminobiphenyl, is classified as a Group 1 carcinogen, meaning it is carcinogenic to humans.[1] Due to this structural similarity, it is prudent to handle this compound as a suspected carcinogen. The primary routes of exposure are inhalation of dust particles, skin absorption, and ingestion.[1] Chronic exposure to carcinogenic aromatic amines has been linked to an increased risk of bladder cancer.[2] Therefore, all handling procedures must be designed to minimize any possible contact.

The core principle of this guide is the "As Low As Reasonably Achievable" (ALARA) principle. Every step is designed to create multiple barriers between the researcher and the chemical, ensuring a self-validating system of safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Task Eyes and Face Hand Protection Respiratory Protection Protective Clothing
Weighing and Aliquoting (Solid) Safety goggles and a face shieldDouble-gloving with nitrile or neoprene glovesA NIOSH-approved respirator with a particulate filter (e.g., N95) or an air-purifying respirator (APR) within a certified chemical fume hoodA dedicated lab coat (preferably disposable or professionally laundered), long pants, and closed-toe shoes
Solution Preparation and Transfers Chemical splash goggles and a face shieldDouble-gloving with chemically resistant gloves (nitrile or neoprene)Work should be performed in a certified chemical fume hood to control vaporsA dedicated lab coat, long pants, and closed-toe shoes
Running Reactions Chemical splash gogglesDouble-gloving with chemically resistant glovesAll manipulations should be conducted within a certified chemical fume hoodA dedicated lab coat, long pants, and closed-toe shoes
Waste Disposal Chemical splash gogglesDouble-gloving with chemically resistant glovesWork should be performed in a certified chemical fume hoodA dedicated lab coat, long pants, and closed-toe shoes

Causality of PPE Choices:

  • Double-Gloving: This provides an extra layer of protection against potential pinholes or degradation of the outer glove.

  • Face Shield over Goggles: This combination protects the eyes from splashes and the face from contact with airborne particles.[3]

  • Respirator/Fume Hood: Aromatic amines can be volatile, and fine powders are easily inhaled. A fume hood provides essential engineering control to capture airborne contaminants at the source.[1][4] For weighing solids, a respirator adds a personal layer of protection.

  • Dedicated Lab Coat: Using a dedicated lab coat prevents the cross-contamination of other laboratory areas and personal clothing. This coat should not be taken home.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A designated area, such as a specific fume hood, should be clearly marked for the handling of this compound.[5]

Preparation and Weighing:
  • Designated Area: Cordon off the designated fume hood. Ensure it is clean and uncluttered.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Weighing: If possible, use a "tare method" within the fume hood to avoid removing the container. Pre-weigh a sealed container, add the chemical inside the hood, and then re-seal and weigh it outside the hood.

  • Spill Containment: Work on a disposable, absorbent bench liner to contain any potential spills.

Solution Preparation and Use:
  • Inert Atmosphere: If the reaction is sensitive to air, use standard techniques for creating an inert atmosphere (e.g., nitrogen or argon).

  • Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills and aerosol generation.

  • Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Monitoring: Continuously monitor the reaction for any signs of unexpected changes.

Emergency Procedures for Spills:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. Inform your supervisor and EHS department.

  • Containment: If it is safe to do so, use a chemical spill kit with an absorbent material to contain the spill and prevent it from spreading.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill. For solid spills, gently cover with absorbent material and then sweep into a designated hazardous waste container.[1] Avoid creating dust. For liquid spills, use an absorbent pad.

  • Decontamination: Decontaminate the spill area thoroughly (see Section 4).

Decontamination and Disposal Plan: Closing the Loop Safely

Proper decontamination and disposal are critical to prevent the spread of contamination.

Decontamination Workflow:
  • Personnel: After handling the chemical, remove the outer gloves first and dispose of them in the designated hazardous waste container. Then, remove the inner gloves. Wash hands and forearms thoroughly with soap and water.[6]

  • Work Surfaces: Wipe down the designated work area with a suitable decontamination solution. Some commercial decontamination solutions are available for aromatic amines.[7][8] If a commercial solution is not available, a multi-step process of wiping with a solvent (such as ethanol) followed by soap and water is a common practice. Consult your EHS for a validated procedure.

  • Glassware and Equipment: Immerse contaminated glassware and equipment in a designated decontamination bath. This could be a solution of a strong oxidizing agent or a commercial decontamination solution. After decontamination, wash the glassware thoroughly with soap and water.

Waste Disposal Protocol:

All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.[4][9]

  • Solid Waste: This includes contaminated gloves, bench liners, and any solid chemical waste. Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a sealed and properly labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS department.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for chemical waste.

The following diagram illustrates the safe handling workflow for this compound:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Designated Area prep_ppe->prep_area prep_weigh Weigh Compound in Fume Hood prep_area->prep_weigh handle_solution Prepare Solution in Fume Hood prep_weigh->handle_solution handle_reaction Run Reaction in Closed System handle_solution->handle_reaction cleanup_decon Decontaminate Surfaces & Glassware handle_reaction->cleanup_decon spill Spill Occurs? handle_reaction->spill cleanup_waste Segregate & Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE & Wash Hands cleanup_waste->cleanup_ppe spill->cleanup_decon No emergency Follow Emergency Spill Protocol spill->emergency Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2'-methylbiphenyl
Reactant of Route 2
Reactant of Route 2
4-Amino-2'-methylbiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.